Biotin-PEG2-NH-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGCUOONLVCAK-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Biotin-PEG2-NH-Boc: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of biotechnology and drug development, the precise architecture of molecular tools is paramount. This whitepaper provides an in-depth technical guide to the structure of Biotin-PEG2-NH-Boc, a key heterobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's composition, connectivity, and the functional significance of its constituent parts.
This compound is a versatile molecule frequently employed in bioconjugation, targeted drug delivery, and proteolysis-targeting chimera (PROTAC) development.[1][2] Its structure is meticulously designed to offer specific functionalities at each end, connected by a flexible, hydrophilic spacer. The systematic name for this compound is tert-butyl N-{2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethyl}carbamate.
Core Structural Components
The architecture of this compound can be deconstructed into three primary functional units: the Biotin moiety, the Polyethylene Glycol (PEG) linker, and the Boc-protected amine group.
1. Biotin Moiety: At one terminus of the molecule lies biotin (Vitamin B7), a bicyclic compound with a high affinity for avidin and streptavidin. This strong and specific interaction is widely exploited for non-covalent labeling, purification, and detection of biomolecules. The valeric acid side chain of biotin is the point of attachment to the PEG linker.
2. PEG2 Linker: A short diethylene glycol (PEG2) spacer connects the biotin and the protected amine. This hydrophilic linker enhances the aqueous solubility of the entire molecule and provides a flexible arm, which can be crucial for overcoming steric hindrance when binding to target molecules. The PEG linker is attached to the biotin moiety via a stable amide bond.
3. Boc-Protected Amine (NH-Boc): The other end of the molecule features a primary amine that is chemically protected by a tert-butoxycarbonyl (Boc) group.[3] This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[3] This functionality allows for the controlled, sequential conjugation to other molecules of interest, such as proteins, peptides, or drug compounds.
Molecular Connectivity
The precise arrangement of these components is critical to the linker's function. The valeric acid carboxyl group of biotin forms an amide bond with the terminal amine of the PEG2 linker. The other end of the PEG2 linker is attached to an ethylamine, whose nitrogen atom is protected by the Boc group, forming a carbamate linkage.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C21H38N4O6S | [3] |
| Molecular Weight | 474.61 g/mol | |
| CAS Number | 175885-18-4 |
Experimental Protocols
The utility of this compound is realized through specific experimental protocols. A common application involves the deprotection of the Boc group to enable further conjugation.
Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. A common ratio is 1:1 (v/v) TFA:DCM.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the TFA and solvent under reduced pressure.
-
Purification: The resulting amine can be purified by an appropriate method, such as precipitation with cold diethyl ether or by silica gel chromatography, to yield the deprotected Biotin-PEG2-NH2.
Visualizing the Molecular Structure
To further clarify the structural arrangement and connectivity of this compound, the following diagrams are provided.
This guide provides a foundational understanding of the structure and properties of this compound, a critical tool for advancing research and development in the life sciences. Its well-defined structure enables precise and reproducible results in a multitude of applications.
References
An In-depth Technical Guide to Biotin-PEG2-NH-Boc: Properties, Solubility, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Biotin-PEG2-NH-Boc is a heterobifunctional linker molecule widely utilized in biotechnology and drug development.[] It incorporates a biotin moiety for high-affinity binding to avidin or streptavidin, a two-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a Boc-protected primary amine.[2][3] This unique combination of features makes it an invaluable tool for labeling, purification, and targeted delivery of biomolecules.[] This guide provides a detailed overview of its chemical properties, solubility characteristics, and key experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C21H38N4O6S[5] |
| Molecular Weight | 474.61 g/mol |
| CAS Number | 175885-18-4 |
| Appearance | White to light yellow solid |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C |
Solubility Profile
The polyethylene glycol (PEG) spacer significantly contributes to the aqueous solubility of this compound, a desirable characteristic for biological applications. While precise quantitative data is not always provided by suppliers, the following table summarizes its general solubility. To enhance solubility, warming the solution to 37°C or sonication can be effective.
| Solvent | Solubility |
| DMSO | Soluble |
| Water | The PEG linker enhances water solubility |
| DMF | Generally soluble (common for similar PEG compounds) |
| Ethanol | Sparingly soluble |
Key Applications and Experimental Protocols
This compound serves as a versatile linker, primarily in two key areas: as a component in Proteolysis Targeting Chimeras (PROTACs) and for general biotinylation of molecules for detection and purification.
Role in PROTAC Synthesis
This compound is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker's role is to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase.
Biotinylation of Biomolecules
The primary application of this reagent is the covalent attachment of a biotin tag to a molecule of interest (e.g., proteins, peptides, or other small molecules). This process involves two main steps: deprotection of the Boc-amine and subsequent conjugation.
The tert-Butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many conditions but can be readily removed using a moderately strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25-50% TFA in DCM solution).
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Solvent Removal: Remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
-
Product Isolation: The resulting product, Biotin-PEG2-NH2, is often obtained as a TFA salt and can be used directly in the next step or after neutralization.
Once deprotected, the free primary amine is available to react with various functional groups to form a stable covalent bond. A common strategy is to couple it with a molecule containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.
Experimental Protocol: Amine Coupling to a Carboxylic Acid (EDC/NHS Chemistry)
-
Activation of Carboxyl Group: Dissolve the molecule containing the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Conjugation: Add a solution of the deprotected Biotin-PEG2-NH2 (1.0 equivalent) to the activated carboxyl-containing molecule. If the amine is a TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize it.
-
Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting biotinylated conjugate to remove unreacted reagents and byproducts. Purification can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) or affinity chromatography.
Detection and Purification via Biotin-Avidin Interaction
A core utility of biotinylation is the subsequent use of the strong and specific interaction between biotin and avidin (or streptavidin) (Kd ≈ 10⁻¹⁵ M). This interaction is fundamental to numerous laboratory techniques. Biotinylated molecules can be easily detected, immobilized on streptavidin-coated surfaces, or purified from complex mixtures using streptavidin-conjugated beads.
Analytical Characterization
After synthesis, it is crucial to characterize the biotinylated conjugate to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final conjugate and for its purification.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, verifying that the conjugation reaction was successful.
References
The Pivotal Role of the PEG2 Spacer in Biotin-PEG2-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the precise linkage of molecules to biological entities is fundamental for creating advanced diagnostics, therapeutics, and research tools. Among the vast array of chemical linkers, Biotin-PEG2-NH-Boc has emerged as a cornerstone reagent. Its architecture, featuring biotin for high-affinity binding, a Boc-protected amine for controlled conjugation, and a discrete polyethylene glycol (PEG) spacer, offers a unique combination of properties. This technical guide provides an in-depth exploration of the critical role played by the two-unit PEG (PEG2) spacer, a component that significantly influences the efficacy, solubility, and performance of the final bioconjugate.
Molecular Architecture of this compound
This compound is a heterobifunctional linker comprised of three essential moieties.[1] The biotin group serves as a high-affinity tag for avidin and streptavidin, an interaction that is one of the strongest non-covalent bonds known in biochemistry.[2] The terminal tert-butyloxycarbonyl (Boc)-protected amine provides a stable, yet readily cleavable, functional group for covalent attachment to a target molecule after deprotection.[1][3] Connecting these two ends is the PEG2 spacer, a short, hydrophilic chain of two ethylene glycol units. This spacer is not merely a connector but a functional component that imparts crucial physicochemical properties to the entire system.
Core Functions of the PEG2 Spacer
The discrete PEG2 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in assay development and drug delivery.
2.1 Mitigating Steric Hindrance
The binding pocket for biotin on avidin and streptavidin is located approximately 9 Å below the protein surface.[2] When biotin is conjugated directly to a large molecule, such as an antibody or enzyme, the bulk of the macromolecule can physically obstruct the biotin from accessing this deep binding pocket, an effect known as steric hindrance. The PEG2 spacer provides a flexible arm of a defined length, extending the biotin moiety away from the surface of the conjugated molecule. This spatial separation is critical for ensuring an efficient and strong interaction with the avidin or streptavidin protein.
2.2 Enhancing Aqueous Solubility
A significant advantage of incorporating a PEG spacer is the enhancement of hydrophilicity. Many molecules of interest, such as certain drugs or peptides, are hydrophobic, leading to poor solubility in aqueous buffers, aggregation, and rapid clearance from circulation. The polyethylene glycol chain is inherently hydrophilic and increases the water solubility of the resulting conjugate. This property is crucial for a wide range of biological applications, from ensuring the stability of antibody-drug conjugates (ADCs) to preventing aggregation during long-term storage.
2.3 Reducing Non-Specific Binding
The hydrophilic PEG spacer can help minimize non-specific binding of the conjugate to surfaces or other proteins. This shielding effect improves the signal-to-noise ratio in sensitive assays like ELISAs and pull-down experiments, leading to more reliable and reproducible data.
Quantitative Impact of PEG Spacers
The decision to use a PEG spacer is driven by quantitative improvements in the performance of the bioconjugate. While data for the PEG2 spacer specifically can be nuanced, the general trends observed with short, discrete PEG linkers provide a clear rationale for their use.
| Parameter | Without PEG Spacer | With Short PEG Spacer (e.g., PEG2/PEG3/PEG4) | Rationale & References |
| Binding Affinity (Kd) | Potentially weaker | Stronger, approaching native biotin-avidin affinity | The spacer reduces steric hindrance, allowing for optimal orientation and interaction within the avidin binding pocket. |
| Aqueous Solubility | Lower (especially for hydrophobic conjugates) | Significantly Increased | The hydrophilic nature of the PEG chain improves the overall solubility of the conjugate in aqueous buffers. |
| Assay Background | Higher non-specific binding | Reduced non-specific binding | The PEG chain creates a hydrophilic shield, minimizing unwanted interactions with surfaces and other proteins. |
| Conjugate Stability | Prone to aggregation | Improved stability, less aggregation | Enhanced solubility prevents the aggregation of conjugates, particularly during storage or at high concentrations. |
Experimental Protocols and Workflows
The use of this compound involves a sequential, multi-step process to achieve the final, functional bioconjugate. The Boc-protecting group ensures that the reactive amine is only exposed when desired, allowing for controlled conjugation.
4.1 Protocol: Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions to yield a primary amine.
-
Reagents & Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas for drying
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the this compound compound in DCM.
-
Add an excess of TFA to the solution (e.g., a 25-50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting salt (Biotin-PEG2-NH3+TFA-) can often be used directly in the subsequent conjugation step after thorough drying.
-
4.2 Protocol: Amine Coupling to a Carboxylic Acid (EDC/NHS Chemistry)
The deprotected Biotin-PEG2-NH2, with its reactive primary amine, can be efficiently conjugated to carboxyl groups on proteins or other molecules using carbodiimide chemistry.
-
Reagents & Materials:
-
Target molecule with a carboxyl group (e.g., protein)
-
Deprotected Biotin-PEG2-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: MES or PBS, pH 6.0-7.5
-
Quenching Solution: Hydroxylamine or Tris buffer
-
-
Procedure:
-
Dissolve the target molecule in the reaction buffer.
-
Add EDC and NHS to the target molecule solution to activate the carboxyl groups. Allow this reaction to proceed for 15-30 minutes at room temperature.
-
Add the deprotected Biotin-PEG2-NH2 to the activated target molecule solution. A 5- to 10-fold molar excess of the biotin reagent over the target molecule is a common starting point.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the final biotinylated conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted biotin reagent and byproducts.
-
Conclusion
The PEG2 spacer in this compound is far more than a simple linker; it is a critical design element that plays a multifaceted role in the success of bioconjugation strategies. By providing a flexible, hydrophilic arm of a defined length, it effectively mitigates steric hindrance, enhances aqueous solubility, and reduces non-specific binding. These contributions are essential for developing robust and reliable assays, improving the pharmacokinetic profiles of therapeutic agents, and enabling the creation of sophisticated molecular tools for research. The detailed protocols and workflows provided herein offer a practical framework for leveraging the distinct advantages of this versatile reagent in demanding scientific applications.
References
Unveiling the Amine: A Technical Guide to Boc Deprotection of Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the deprotection of the tert-butyloxycarbonyl (Boc) group from Biotin-PEG2-NH-Boc. This process is a critical step in various bioconjugation and drug development applications, enabling the subsequent functionalization of the liberated primary amine.
The Core Mechanism: Acid-Catalyzed Removal of the Boc Protecting Group
The most prevalent and effective method for Boc deprotection is through acidolysis, typically employing strong acids such as trifluoroacetic acid (TFA).[1][2] The stability of the Boc group under a wide range of conditions, coupled with its facile removal under acidic conditions, makes it a preferred choice for amine protection in organic synthesis.[1]
The deprotection mechanism proceeds through a series of well-defined steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[1][3] This initial step renders the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.
-
Formation of the Free Amine: The final product is the deprotected primary amine, which, under the acidic reaction conditions, is typically present as its corresponding salt (e.g., trifluoroacetate salt).
It is crucial to perform this reaction in a well-ventilated area and avoid closed systems due to the evolution of carbon dioxide gas. The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions. To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the cation.
Experimental Protocols for Boc Deprotection
While specific protocols for this compound are not extensively published, the following are well-established methods for the deprotection of Boc-protected amines and can be adapted accordingly.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and robust method for Boc deprotection.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask and standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10-20 volumes) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring. Common TFA concentrations in DCM range from 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotoevaporation).
-
The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly or further purified. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a mild base such as saturated sodium bicarbonate solution.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent
An alternative to TFA, HCl in solvents like dioxane or methanol can also be employed.
-
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or a solution of HCl in methanol)
-
Anhydrous organic solvent (e.g., dioxane, methanol, or ethyl acetate)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the this compound in the chosen anhydrous solvent.
-
Add the solution of HCl (e.g., 4M in dioxane) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
-
Quantitative Data and Reaction Parameters
| Parameter | Typical Conditions | Expected Yield | Reference |
| Reagent | 20-50% TFA in DCM | >95% | |
| 4M HCl in Dioxane | >95% | ||
| Temperature | 0 °C to Room Temperature | - | |
| Reaction Time | 30 minutes - 4 hours | - | |
| Kinetics (HCl) | Second-order dependence on acid concentration | - | |
| Kinetics (TFA) | Inverse dependence on trifluoroacetate concentration | - |
Visualizing the Process: Diagrams and Workflows
To further elucidate the mechanism and experimental workflow, the following diagrams are provided.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection using TFA.
Role of Biotin and PEG2 Linker
The biotin and PEG2 (polyethylene glycol) linker components of the molecule are generally stable under the acidic conditions used for Boc deprotection.
-
Biotin: The ureido ring of biotin is stable to strong acids.
-
PEG2 Linker: The ether linkages of the PEG spacer are also resistant to cleavage by TFA or HCl. The PEG linker primarily serves to increase the hydrophilicity of the molecule.
Therefore, the deprotection is highly selective for the Boc group, leaving the rest of the this compound molecule intact for subsequent applications.
Conclusion
The deprotection of the Boc group from this compound is a straightforward and high-yielding process when conducted under appropriate acidic conditions. The use of trifluoroacetic acid in dichloromethane is a reliable and widely adopted method. Understanding the underlying mechanism and adhering to established experimental protocols are crucial for achieving successful deprotection and obtaining the desired primary amine for further scientific exploration in drug development and bioconjugation.
References
The Lynchpin of Bioconjugation: A Technical Guide to Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the precise and stable linking of molecules is paramount. Biotin-PEG2-NH-Boc has emerged as a critical tool, offering a versatile and powerful solution for the covalent attachment of biotin to a wide array of biomolecules and surfaces. This technical guide provides an in-depth exploration of the core functions of this compound, detailed experimental protocols for its application, quantitative analysis of biotinylation, and a visual representation of its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Functionality: A Tripartite Molecular Architecture
This compound is a heterobifunctional linker, a molecule with two different reactive ends connected by a spacer. Its utility in bioconjugation stems from the unique properties of its three key components:
-
Biotin: A small vitamin with an extraordinarily high affinity for the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M)[1]. This near-irreversible and highly specific interaction is the cornerstone of numerous detection, purification, and immobilization applications in biotechnology[1]. By incorporating biotin, this linker allows for the strong and specific capture or detection of the conjugated molecule.
-
PEG2 (Polyethylene Glycol) Spacer: The two-unit polyethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the bioconjugate. It enhances the water solubility of the molecule, which is particularly advantageous when working with hydrophobic compounds[2]. The PEG spacer also reduces steric hindrance, providing flexibility and minimizing the potential for the biotin moiety to interfere with the biological activity of the conjugated molecule[2].
-
Boc-Protected Amine (NH-Boc): The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions[3]. This protection allows for controlled, stepwise conjugation. The Boc group can be selectively removed to reveal a reactive primary amine, which can then be coupled to a variety of functional groups, most commonly carboxylic acids, on the target molecule.
Quantitative Analysis of Biotinylation
The efficiency of the biotinylation reaction is a critical parameter to control for reproducible and reliable results. The degree of biotin incorporation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. The change in absorbance is directly proportional to the amount of biotin present in the sample.
Below is a table summarizing representative data from a HABA assay used to determine the biotin-to-protein molar ratio of a biotinylated antibody.
| Sample | Protein Concentration (mg/mL) | A500 (HABA/Avidin) | A500 (HABA/Avidin + Sample) | ΔA500 | Biotin Concentration (µM) | Moles of Biotin per Mole of Protein |
| Unlabeled Antibody | 2.0 | 0.950 | 0.945 | 0.005 | ~0 | ~0 |
| Biotinylated Antibody (5x molar excess) | 2.0 | 0.950 | 0.650 | 0.300 | 8.7 | 4.3 |
| Biotinylated Antibody (10x molar excess) | 2.0 | 0.950 | 0.450 | 0.500 | 14.5 | 7.2 |
| Biotinylated Antibody (20x molar excess) | 2.0 | 0.950 | 0.300 | 0.650 | 18.8 | 9.4 |
Calculations are based on the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex. The protein used in this example is a 150 kDa IgG.
Experimental Protocols
The use of this compound in bioconjugation is a two-step process: 1) deprotection of the Boc group to reveal the primary amine, and 2) conjugation of the amine to the target molecule.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution at room temperature with stirring. For example, if you used 1 mL of DCM, add 1 mL of TFA.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected Biotin-PEG2-NH2 as a TFA salt, which can be used directly in the next conjugation step.
Protocol 2: Amine Coupling to a Carboxylic Acid-Containing Molecule
This protocol details the conjugation of the deprotected Biotin-PEG2-NH2 to a protein containing accessible carboxylic acid groups (e.g., aspartic and glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry.
Materials:
-
Deprotected Biotin-PEG2-NH2 (from Protocol 1)
-
Target molecule with carboxylic acid groups (e.g., a protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to improve efficiency)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve the target molecule in Activation Buffer.
-
Add EDC and (optionally) NHS to the solution. A 10-fold molar excess of EDC and NHS over the target molecule is a common starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Immediately add the deprotected Biotin-PEG2-NH2 to the activated molecule solution. A 10- to 50-fold molar excess of the biotin linker over the target molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated carboxyl groups.
-
-
Purification:
-
Remove excess, unreacted biotin linker and other reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the degree of biotinylation using the HABA assay (as described in the Quantitative Analysis section).
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Further characterization can be performed using techniques such as mass spectrometry.
-
Visualization of an Experimental Workflow: Biotinylated PROTACs
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A biotinylated PROTAC can be used as a chemical probe to study the formation of the ternary complex (PROTAC, target protein, and E3 ligase) and to identify the components of the degradation machinery.
Below is a Graphviz diagram illustrating the experimental workflow for using a biotinylated PROTAC in a pulldown assay to identify interacting proteins.
References
Biotin-PEG2-NH-Boc: A Versatile Linker for Advancing Proteomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of proteomics and drug discovery, the ability to selectively manipulate and analyze protein function is paramount. Chemical tools that enable the targeted degradation of proteins or the elucidation of their interaction networks are driving significant advancements in our understanding of cellular biology and the development of novel therapeutics. Among these tools, Biotin-PEG2-NH-Boc has emerged as a critical and versatile building block. This heterobifunctional molecule, featuring a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine for chemical conjugation, offers a powerful platform for a range of proteomics applications.
This technical guide provides a comprehensive overview of the core applications of this compound in proteomics research, with a focus on its utility in targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs) and in the enrichment and identification of protein-protein interactions via affinity purification. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively integrate this valuable tool into their workflows.
Core Applications in Proteomics Research
This compound serves as a cornerstone in two major areas of proteomics research: targeted protein degradation and affinity purification-mass spectrometry (AP-MS).
Targeted Protein Degradation with PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound molecule is an ideal linker component, offering the necessary flexibility and chemical handles for PROTAC synthesis.[1][2]
The general mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table presents representative data for a PROTAC utilizing a PEG linker for the degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) cells.
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with PEG linker | BCR-ABL | K562 | 0.85 | 98.8 | [3] |
Affinity Purification for Protein-Protein Interaction Studies
The biotin moiety of this compound provides an exceptionally strong and specific handle for the enrichment of biotinylated molecules and their interaction partners. By conjugating a ligand for a specific protein to this compound, a "bait" molecule can be created. When this bait is introduced into a cell lysate, it binds to its target protein, which in turn can be captured on streptavidin-coated beads along with its interacting proteins. Subsequent elution and analysis by mass spectrometry can then identify the components of the protein complex.
Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to differentiate true interaction partners from non-specific binders. The table below illustrates a hypothetical quantitative proteomics experiment to identify interaction partners of the BCR-ABL protein.
| Interacting Protein | SILAC Ratio (Heavy/Light) | Significance (p-value) | Putative Function |
| GRB2 | 15.2 | < 0.001 | Adaptor protein in signaling |
| SHC1 | 12.8 | < 0.001 | Adaptor protein in signaling |
| CRKL | 10.5 | < 0.005 | Adaptor protein in signaling |
| GAB2 | 8.9 | < 0.005 | Scaffolding protein |
| Non-specific protein 1 | 1.1 | > 0.05 | Background |
| Non-specific protein 2 | 0.9 | > 0.05 | Background |
Experimental Protocols
Synthesis of a this compound Containing PROTAC
This protocol provides a general workflow for the synthesis of a PROTAC targeting a kinase of interest.
Materials:
-
This compound
-
Ligand for the target kinase with a suitable reactive handle (e.g., a carboxylic acid)
-
E3 ligase ligand (e.g., pomalidomide) with a suitable reactive handle
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Boc Deprotection: Dissolve this compound in a solution of 20% TFA in dichloromethane (DCM) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected amine.
-
Coupling to E3 Ligase Ligand: Dissolve the deprotected Biotin-PEG2-amine and the E3 ligase ligand in anhydrous DMF. Add HATU, HOBt, and DIPEA. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting Biotin-PEG2-E3 ligase ligand conjugate by reverse-phase HPLC.
-
Coupling to Target Kinase Ligand: Dissolve the purified conjugate and the target kinase ligand in anhydrous DMF. Add HATU, HOBt, and DIPEA. Stir the reaction at room temperature overnight.
-
Final Purification and Characterization: Purify the final PROTAC molecule by reverse-phase HPLC. Confirm the identity and purity of the product by mass spectrometry and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Affinity Purification of Interacting Proteins
This protocol describes the use of a biotinylated bait molecule to pull down a target protein and its interaction partners.
Materials:
-
Biotinylated bait molecule (e.g., a kinase inhibitor conjugated to this compound)
-
Cell lysate containing the target protein
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Sample buffer for mass spectrometry
Methodology:
-
Bead Preparation: Wash the streptavidin magnetic beads with wash buffer three times.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait molecule for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove any unbound bait.
-
Protein Pulldown: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at 95°C for 5 minutes.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion with trypsin).
Visualizations
Caption: General workflow of PROTAC-mediated protein degradation.
Caption: Experimental workflow for affinity purification-mass spectrometry.
Caption: Simplified BCR-ABL signaling pathway and its disruption by a PROTAC.
Conclusion
This compound is a powerful and versatile chemical tool that is significantly impacting proteomics research and drug development. Its utility as a flexible linker in the design of PROTACs for targeted protein degradation, coupled with its application in affinity purification for the characterization of protein-protein interactions, makes it an indispensable reagent in the modern proteomics laboratory. The detailed protocols and representative data provided in this guide are intended to facilitate the adoption and successful implementation of this technology, ultimately accelerating the pace of discovery in both basic and translational research.
References
introductory guide to using Biotin-PEG2-NH-Boc for protein labeling
An Introductory Guide to Using Biotin-PEG2-NH-Boc for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile reagent for protein labeling. It details the chemical properties, mechanism of action, and experimental protocols necessary for its effective use in research and development.
Introduction to this compound
This compound is a heterobifunctional linker that contains a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The biotin group allows for high-affinity binding to streptavidin or avidin, a cornerstone of many detection and purification systems.[3][] The PEG spacer enhances water solubility and reduces steric hindrance.[2]
Unlike amine-reactive biotinylation reagents (e.g., NHS esters) that target lysine residues, this compound is designed for a two-step conjugation strategy. First, the acid-labile Boc group is removed to expose a primary amine. This newly available amine can then be covalently linked to carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus of a protein) using carbodiimide chemistry, such as that involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for a more targeted labeling approach, particularly for proteins where lysine modification is undesirable. This reagent is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Proper storage at -20°C is crucial to prevent degradation.
| Property | Value | Reference |
| CAS Number | 175885-18-4 | |
| Molecular Formula | C21H38N4O6S | |
| Molecular Weight | 474.61 g/mol | |
| Spacer Arm Length | Not specified, contains 2 PEG units | |
| Storage | Store at -20°C | |
| Solubility | Soluble in organic solvents like DMSO or DMF |
Mechanism of Action and Experimental Workflow
The use of this compound for protein labeling is a two-stage process:
-
Boc Deprotection: The process begins with the removal of the Boc protecting group from the terminal amine. This is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid cleaves the carbamate bond, releasing the free amine along with isobutene and carbon dioxide as byproducts.
-
Amine Conjugation: The deprotected linker, now possessing a reactive primary amine (Biotin-PEG2-NH2), is conjugated to a protein. This is commonly achieved by targeting carboxyl groups on the protein using EDC chemistry. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with the primary amine on the biotin linker to form a stable amide bond.
The overall workflow is illustrated below.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive Biotin-PEG2-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor the reaction progress using an appropriate method like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting residue is the deprotected Biotin-PEG2-NH2, which should be used promptly in the subsequent conjugation step.
Protocol 2: Protein Labeling via EDC Coupling
This protocol details the conjugation of the deprotected Biotin-PEG2-NH2 to a target protein.
Materials:
-
Deprotected Biotin-PEG2-NH2
-
Target protein in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide) to improve efficiency
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the deprotected Biotin-PEG2-NH2 in an appropriate solvent (e.g., water or DMSO).
-
Prepare fresh stock solutions of EDC and (if used) Sulfo-NHS in the reaction buffer.
-
Add EDC and Sulfo-NHS to the protein solution and incubate for 15 minutes at room temperature to activate the protein's carboxyl groups. A common molar excess is 2-10 fold over the protein.
-
Add the deprotected Biotin-PEG2-NH2 to the activated protein solution. A 10- to 50-fold molar excess of the biotin linker over the protein is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding a quenching buffer (e.g., Tris to a final concentration of 50 mM) to consume any unreacted EDC.
-
Remove excess, non-reacted biotin linker and byproducts by dialysis or by using a desalting column.
Quantitative Data and Analysis
The efficiency of biotinylation can vary significantly based on the protein, buffer conditions, and molar ratios of reagents. It is essential to quantify the degree of labeling.
| Parameter | Recommended Condition | Rationale | Reference |
| Reaction pH | 6.0 - 7.2 | Optimal for EDC/NHS chemistry while minimizing hydrolysis of the activated intermediate. | |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. | |
| Reagent Molar Excess | 10-50x (Biotin-linker:Protein) | A starting point for optimization; higher ratios increase the degree of labeling but also risk protein modification. | |
| Quenching Agent | 10-50 mM Tris or Glycine | Contains primary amines that react with and inactivate any remaining EDC. |
Quantifying Biotinylation: The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. The principle involves the displacement of HABA from an avidin-HABA complex by the biotinylated protein, leading to a measurable decrease in absorbance at 500 nm.
Applications of Biotinylated Proteins
Proteins labeled with this compound can be used in a wide array of applications, leveraging the high-affinity biotin-avidin interaction:
-
Affinity Purification: Immobilize the biotinylated protein on streptavidin-coated beads to purify binding partners.
-
Immunoassays: Use as detection reagents in ELISA, Western blotting, and immunohistochemistry.
-
Flow Cytometry: Label cell surface proteins for detection and sorting.
-
Protein-Protein Interaction Studies: Employ in techniques like Surface Plasmon Resonance (SPR) or pull-down assays.
Conclusion
This compound is a valuable tool for researchers requiring a non-lysine-directed approach to protein biotinylation. Its two-stage mechanism, involving Boc deprotection followed by EDC-mediated conjugation to carboxyl groups, offers an alternative labeling strategy. By following detailed protocols and quantifying the extent of labeling, scientists can generate reliable biotinylated protein conjugates for a multitude of downstream applications in drug development and life science research.
References
Biotin-PEG2-NH-Boc: An In-Depth Technical Guide for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted drug delivery represents a paradigm shift in modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. Among the various strategies, the use of biotin as a targeting ligand has gained significant traction due to the overexpression of its receptors, primarily the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells. This technical guide provides a comprehensive overview of Biotin-PEG2-NH-Boc, a heterobifunctional linker, and its application in the development of targeted drug delivery systems. We will delve into its chemical properties, synthesis of drug conjugates, formulation of nanocarriers, and the underlying biological mechanisms of cellular uptake. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to serve as a practical resource for researchers in the field.
Introduction to this compound
This compound is a versatile linker molecule designed for bioconjugation. It features three key functional components:
-
A Biotin Moiety: This serves as the targeting ligand, exhibiting high affinity for biotin receptors.
-
A Polyethylene Glycol (PEG) Spacer (PEG2): The two-unit PEG linker is hydrophilic, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.[] It also provides spatial separation between the targeting ligand and the drug carrier, potentially enhancing receptor binding.
-
A Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[2] Its removal under acidic conditions reveals a primary amine, which can then be covalently linked to a drug, nanoparticle, or other molecule of interest.[3]
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C21H38N4O6S |
| Molecular Weight | 474.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
Synthesis and Conjugation Chemistry
The use of this compound in targeted drug delivery involves a two-step process: deprotection of the amine group followed by conjugation to the desired payload.
Deprotection of the Boc Group
The Boc protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[2]
Experimental Protocol: TFA-Mediated Deprotection of this compound
-
Dissolution: Dissolve this compound in an anhydrous organic solvent such as dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10 mL of DCM per mmol of the substrate.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a 25% solution in DCM to neat TFA, with a common choice being 5 equivalents. The addition should be done slowly while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Purification (Optional but Recommended): The resulting product, Biotin-PEG2-Amine trifluoroacetate salt, can be further purified. To obtain the free amine, the TFA salt can be neutralized. One method involves dissolving the crude salt in a suitable solvent (e.g., methanol or DCM) and treating it with a basic ion-exchange resin (e.g., Amberlyst A-21) for 1-2 hours. After filtering the resin, the solvent is evaporated to yield the purified Biotin-PEG2-Amine.
Conjugation of Biotin-PEG2-Amine to Drug/Nanoparticle
The newly exposed primary amine on the Biotin-PEG2 linker can be conjugated to various functional groups. A common and efficient method is the coupling to carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.
Experimental Protocol: EDC/NHS Coupling of Biotin-PEG2-Amine to a Carboxyl-Containing Molecule
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule (e.g., a drug, polymer for nanoparticle formation) in an appropriate buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-5.
-
Add EDC (e.g., 10 mg/mL solution in water) and NHS (e.g., 10 mg/mL solution in water) to the solution. The molar ratio of EDC and NHS to the carboxyl groups should be optimized but is often in excess.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups by forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Biotin-PEG2-Amine in a suitable buffer (e.g., PBS pH 7.4).
-
Add the Biotin-PEG2-Amine solution to the activated carboxyl-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM. This will react with any remaining NHS esters.
-
-
Purification:
-
Purify the resulting biotinylated conjugate to remove unreacted reagents and byproducts. This can be achieved through methods such as dialysis, size exclusion chromatography, or tangential flow filtration, depending on the nature of the conjugate.
-
Formulation of Biotinylated Nanoparticles
This compound can be used to functionalize pre-formed nanoparticles or incorporated into the nanoparticle matrix during formulation. A common method for preparing polymeric nanoparticles is the oil-in-water (O/W) solvent evaporation technique.
Experimental Protocol: Formulation of Biotinylated PLGA Nanoparticles
-
Polymer-Linker Conjugation: Synthesize a PLGA-PEG-Biotin copolymer by conjugating Biotin-PEG2-Amine to the carboxyl end groups of PLGA using the EDC/NHS chemistry described in section 2.2.
-
Organic Phase Preparation: Dissolve the PLGA-PEG-Biotin copolymer and the drug to be encapsulated in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles for long-term storage.
Quantitative Data on Biotinylated Drug Delivery Systems
The physicochemical properties of biotinylated nanoparticles are critical for their in vivo performance. The following tables summarize representative data from various studies on biotin-targeted drug delivery systems.
Table 1: Physicochemical Characterization of Biotinylated Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Biotin-Zein | Decitabine | 95.29 | -17.7 | - | 96.31 | |
| Biotinylated Chitosan | - | 296.8 | - | - | - | |
| Biotin-PEG/PCL | Paclitaxel | 88-118 | - | - | - | |
| Biotinylated PLGA-PEG | Lutein | <250 | High | - | ~75 | Lutein-loaded, biotin-decorated polymeric nanoparticles enhance lutein uptake in retinal cells. (2020) |
| Biotinylated Alginate | Biotin | 634 | -45 | - | 90.5 | Advances in Hydrophilic Drug Delivery: Encapsulation of Biotin in Alginate Microparticles. (2025) |
Table 2: In Vitro and In Vivo Performance of Biotinylated Nanoparticles
| Nanoparticle System | Cell Line | In Vitro Outcome | In Vivo Outcome | Reference |
| Biotin-Zein | C6 | Increased cytotoxicity and cellular uptake compared to free drug. | Extended brain residence time. | |
| Biotinylated Chitosan | HepG2 | Higher cellular uptake compared to non-biotinylated nanoparticles. | - | |
| Biotin-PEG/PCL | HeLa | Enhanced selective delivery of paclitaxel into cancer cells. | - | |
| Biotinylated PLGA-PEG | ARPE-19 | Higher uptake of lutein compared to non-biotinylated nanoparticles and lutein alone. | - | Lutein-loaded, biotin-decorated polymeric nanoparticles enhance lutein uptake in retinal cells. (2020) |
| Biotinylated Polyaminoacid | HCC | Enhanced anticancer efficacy compared to free drug. | Significant accumulation in solid tumor. |
Biological Mechanism: Biotin Receptor-Mediated Endocytosis
The targeted delivery of biotin-conjugated systems relies on the interaction with biotin receptors on the cell surface, primarily the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. SMVT is a transmembrane protein that facilitates the uptake of biotin and other vitamins. Many cancer cells overexpress SMVT to meet their high metabolic demands, making it an attractive target for drug delivery.
Upon binding of the biotinylated nanoparticle to the SMVT, the receptor-ligand complex is internalized into the cell via endocytosis. While the precise signaling cascade for biotin-conjugate endocytosis is an area of ongoing research, it is generally understood to follow a receptor-mediated pathway. This process typically involves the formation of clathrin-coated pits, which invaginate to form endosomes. The acidic environment of the endosome can facilitate the release of the drug from the nanoparticle, which can then escape into the cytoplasm to exert its therapeutic effect.
It is important to note that some studies suggest that the uptake of biotin conjugates, where the carboxylic acid group of biotin is modified, may occur through mechanisms other than or in addition to SMVT-mediated transport. Further research is needed to fully elucidate all the operative uptake pathways.
Visualizing Key Processes with Graphviz
Biotin Receptor-Mediated Endocytosis Pathway
Caption: Biotin receptor-mediated endocytosis pathway.
Experimental Workflow for Developing Biotin-Targeted Nanoparticles
Caption: Experimental workflow for biotin-targeted nanoparticle development.
Conclusion
This compound is a valuable tool for the development of targeted drug delivery systems. Its well-defined structure allows for straightforward deprotection and conjugation, enabling the attachment of a biotin-targeting moiety to a wide range of therapeutic agents and nanocarriers. The data presented in this guide demonstrate the potential of biotin-targeted systems to enhance cellular uptake and therapeutic efficacy in cancer cells that overexpress biotin receptors. The provided experimental protocols and workflows offer a practical starting point for researchers aiming to design and evaluate novel biotin-mediated drug delivery strategies. Further research into the nuances of the cellular uptake mechanisms of biotin conjugates will continue to refine the design of next-generation targeted therapies.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG2-NH-Boc, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines two viable synthetic pathways, detailed experimental protocols, purification strategies, and expected analytical characterization.
Introduction to this compound
This compound (tert-butyl (2-(2-(2-(biotinamido)ethoxy)ethoxy)ethyl)carbamate) is a versatile chemical tool featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise conjugation by enabling deprotection under acidic conditions to reveal a reactive primary amine.
Key Properties:
| Property | Value |
| CAS Number | 175885-18-4 |
| Molecular Formula | C₂₁H₃₈N₄O₆S |
| Molecular Weight | 474.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Synthetic Pathways
Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of pathway may depend on the availability and cost of the starting materials.
Route A: Biotinylation of a Boc-Protected PEG Linker
This approach involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with a commercially available or synthesized Boc-NH-PEG2-amine linker.
Route B: Boc Protection of a Biotinylated PEG Linker
This alternative route begins with the biotinylated PEG linker, Biotin-PEG2-amine, followed by the protection of the terminal primary amine with a Boc group using Di-tert-butyl dicarbonate ((Boc)₂O).
Below is a diagram illustrating the two synthetic pathways.
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Route A: Biotinylation of Boc-NH-PEG2-amine
This protocol details the coupling reaction between N-Boc-1-amino-3,6-dioxa-8-octanediamine and Biotin-NHS ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Boc-NH-PEG2-amine | 248.32 |
| Biotin-NHS ester | 341.38 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM) | - |
| Dimethylformamide (DMF) | - |
| Saturated aq. NaHCO₃ | - |
| Brine | - |
| Anhydrous Na₂SO₄ | - |
| Silica Gel (230-400 mesh) | - |
Reaction Scheme:
Caption: Amide coupling of Boc-NH-PEG2-amine with Biotin-NHS ester.
Procedure:
-
To a solution of Boc-NH-PEG2-amine (1.0 eq) in a mixture of DCM and DMF (4:1, v/v), add triethylamine (1.5 eq).
-
Slowly add a solution of Biotin-NHS ester (1.1 eq) in DMF to the reaction mixture at room temperature with stirring.
-
Allow the reaction to proceed for 12-18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Route B: Boc Protection of Biotin-PEG2-amine
This protocol describes the protection of the primary amine of Biotin-PEG2-amine using Di-tert-butyl dicarbonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Biotin-PEG2-amine | 374.50 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM) | - |
| Deionized Water | - |
| Brine | - |
| Anhydrous Na₂SO₄ | - |
| Silica Gel (230-400 mesh) | - |
Reaction Scheme:
Caption: Boc protection of the terminal amine of Biotin-PEG2-amine.
Procedure:
-
Dissolve Biotin-PEG2-amine (1.0 eq) in DCM and add triethylamine (1.5 eq).
-
To this stirred solution, add a solution of Di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).
-
After completion, wash the reaction mixture with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Purification
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any side products. Silica gel column chromatography is the recommended method.
Typical Column Chromatography Parameters:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution with Dichloromethane (DCM) and Methanol (MeOH) |
| Gradient | Start with 100% DCM, gradually increasing the percentage of MeOH from 0% to 10%. The product typically elutes at around 3-5% MeOH. |
| Monitoring | TLC with visualization using potassium permanganate stain. |
Characterization and Expected Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the biotin moiety, the PEG linker (-OCH₂CH₂O-), and the Boc protecting group (-C(CH₃)₃). |
| ¹³C NMR | Resonances for the carbonyls of the biotin urea and amide, the carbons of the PEG chain, and the carbons of the Boc group. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₂₁H₃₈N₄O₆S, the calculated m/z for [M+H]⁺ is 475.26 and for [M+Na]⁺ is 497.24. |
| Purity (HPLC) | >95% |
| Yield | 60-80% (dependent on the chosen route and optimization) |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A step-by-step workflow from starting materials to the final, characterized product.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide provides detailed and actionable protocols for the synthesis and purification of this compound. By following these procedures, researchers can reliably produce this important bifunctional linker for a wide range of applications in chemical biology and drug development. The choice between the two synthetic routes will likely be determined by the availability of the respective starting materials. Successful synthesis and purification can be confirmed by the analytical methods outlined herein.
Biotin-PEG2-NH-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG2-NH-Boc, a versatile heterobifunctional linker widely employed in biomedical research and drug development. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates a common experimental workflow.
Core Properties of this compound
This compound is a chemical compound that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine group. The biotin component allows for strong and specific binding to avidin and streptavidin proteins, a cornerstone of many detection and purification systems. The short, hydrophilic two-unit PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C21H38N4O6S | [1][2] |
| Molecular Weight | 474.61 g/mol | [2][3][4] |
| CAS Number | 175885-18-4 |
Experimental Protocols
This compound is a key reagent in the biotinylation of molecules and the synthesis of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs). The following protocols outline the fundamental steps for its use in protein biotinylation.
Protocol 1: Deprotection of the Boc Group to Expose the Primary Amine
The terminal amine of this compound is protected by a Boc group, which must be removed before it can be conjugated to another molecule. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Methodology:
-
Dissolve the this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction's progress using a suitable analytical method, such as LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. The resulting amine salt (Biotin-PEG2-NH2) can often be used in the subsequent step without further purification.
Protocol 2: Amide Bond Formation for Protein Biotinylation
Following deprotection, the newly exposed primary amine of Biotin-PEG2-NH2 can be covalently linked to a target protein. A common method is to conjugate the amine to carboxylic acid groups on the protein (e.g., on aspartate or glutamate residues, or the C-terminus) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Biotin-PEG2-NH2 (from Protocol 1)
-
Target protein
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis equipment
Methodology:
-
Protein Preparation: Dissolve the target protein in the coupling buffer. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.
-
Activation of Carboxyl Groups (Optional but Recommended): In a separate reaction, activate the carboxyl groups on the protein. Dissolve the protein in the activation buffer and add EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the deprotected Biotin-PEG2-NH2 to the activated protein solution. A molar excess of the biotin reagent is typically used to ensure efficient labeling.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted EDC and NHS esters.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Characterization: The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of biotin incorporation.
Experimental Workflow Visualization
A frequent application for biotinylated proteins is their use in pull-down assays to study protein-protein interactions. The strong and specific interaction between biotin and streptavidin-coated beads allows for the isolation of the biotinylated "bait" protein and any associated "prey" proteins.
Caption: Workflow for a streptavidin pull-down assay using a biotinylated bait protein.
References
An In-depth Technical Guide to the Safe Handling of Biotin-PEG2-NH-Boc in the Laboratory
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for Biotin-PEG2-NH-Boc, a biotinylated and PEGylated linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from related chemical structures, including biotin, Boc-protected amines, and polyethylene glycol (PEG) derivatives, to establish best laboratory practices.
Chemical and Physical Properties
This compound, with the CAS Number 175885-18-4, is a molecule designed for bioconjugation applications.[1][2] Its structure incorporates a biotin moiety for binding to avidin and streptavidin, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and flexibility, and a Boc-protected amine group for subsequent chemical modification.[3]
| Property | Value | Source |
| CAS Number | 175885-18-4 | GlpBio[1] |
| Molecular Formula | C21H38N4O6S | GlpBio[1] |
| Molecular Weight | 474.61 g/mol | GlpBio |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in water, DMSO, DMF | BroadPharm (for Biotin-PEG2-amine) |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not available, an analysis of its constituent parts and related compounds suggests a low level of hazard. Safety data sheets for biotin and Boc-NH-PEG-NH2 indicate that they are not classified as hazardous substances. However, some PEGylated amine compounds may cause skin or eye irritation upon direct contact. Therefore, standard laboratory precautions are recommended.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wash hands thoroughly after handling the compound.
-
Avoid contact with skin, eyes, and clothing.
Hazard Summary Table:
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Not classified. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Handle with standard laboratory care. |
| Skin Corrosion/Irritation | Not classified. May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Damage/Irritation | Not classified. May cause eye irritation. | Wear eye protection. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. | N/A |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).
-
Protect from moisture and light.
Handling:
-
When preparing stock solutions, it is advisable to use the batch-specific molecular weight provided on the product vial or certificate of analysis.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.
-
Prepare solutions in a clean, dry environment to prevent contamination.
-
Once a stock solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols: General Workflow for Handling
The following provides a generalized workflow for handling this compound in a typical laboratory experiment, such as conjugation to a target molecule.
Role in PROTAC-Mediated Protein Degradation
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety can be used for detection, purification, or immobilization of the PROTAC molecule.
First Aid Measures
In the event of exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental precautions: Do not let the product enter drains.
-
Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.
This technical guide is intended to provide guidance on the safe handling of this compound in a laboratory setting. It is essential for all personnel to be trained in standard laboratory safety procedures and to review all available safety information before handling any chemical.
References
The Unrivaled Affinity: A Technical Guide to the Biotin-Avidin Interaction Featuring Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
The extraordinary affinity between biotin (Vitamin B7) and the protein avidin is a cornerstone of modern biotechnology and drug development. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this non-covalent interaction is one of the strongest known in nature, surpassing even the strength of many antibody-antigen pairings.[1][2][3] This robust and highly specific binding has been harnessed for a multitude of applications, including immunoassays, affinity chromatography, targeted drug delivery, and cellular imaging.[2] This technical guide delves into the core principles of the biotin-avidin interaction, with a specific focus on the versatile linker molecule, Biotin-PEG2-NH-Boc, providing researchers with the foundational knowledge to leverage this powerful biological tool.
The Core Principle: An Irreversible Non-Covalent Bond
The interaction between biotin and avidin is characterized by a remarkable combination of shape complementarity and a network of hydrogen bonds and van der Waals forces within a deep binding pocket on the avidin protein. Each of avidin's four identical subunits can bind one molecule of biotin.[1] The bond forms rapidly and is exceptionally stable, withstanding harsh conditions such as extreme pH, high temperatures, and denaturing agents.
The valeric acid side chain of biotin can be modified to incorporate various reactive groups, allowing for its conjugation to a wide range of molecules, such as antibodies, enzymes, or small molecule drugs, without significantly impacting the binding affinity to avidin. This process, known as biotinylation, is fundamental to the broad utility of the biotin-avidin system.
Introducing this compound: A Versatile Linker for Biotinylation
This compound is a heterobifunctional linker that facilitates the conjugation of biotin to other molecules. It features three key components:
-
Biotin: The high-affinity binding moiety for avidin or its bacterial analog, streptavidin.
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic two-unit polyethylene glycol chain. The PEG spacer enhances the solubility of the biotinylated molecule in aqueous solutions and provides a flexible arm that reduces steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of avidin.
-
Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to covalently link the biotin-PEG2 moiety to a target molecule containing a compatible functional group, such as a carboxylic acid (via amide bond formation) or an aldehyde (via reductive amination).
The use of a PEG spacer can influence the binding kinetics and affinity of the biotin-avidin interaction. Generally, longer PEG chains can lead to a slight decrease in binding affinity (an increase in the dissociation constant) due to potential interactions of the PEG chain with the avidin surface.
Quantitative Data on Biotin-Avidin and PEGylated Biotin-Avidin Interactions
Table 1: Binding Affinity and Kinetics of Biotin-Avidin Interaction
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (Kd) | ~1.3 x 10⁻¹⁵ M | pH 5.0 | |
| Association Rate Constant (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | Solution | |
| Dissociation Rate Constant (koff) | Varies with conditions | Immobilized systems |
Table 2: Thermodynamics of Biotin-Avidin Interaction
| Parameter | Value | Conditions | Reference(s) |
| Enthalpy (ΔH) | -23.4 kcal/mol | 25°C, pH 7.4 | |
| Entropy (ΔS) | Close to zero | ||
| Change in Heat Capacity (ΔCp) | -461 cal/mol·K |
Table 3: Effect of PEGylation on Biotin-Avidin Binding Affinity
| Biotin Conjugate | Equilibrium Dissociation Constant (Kd) | Reference(s) |
| Biotin | ~10⁻¹⁵ M | |
| PEGylated Biotin (MW 588) | ~10⁻⁸ M | |
| PEGylated Biotin (MW 3400) | ~10⁻⁸ M | |
| PEGylated Biotin (MW 5000) | ~10⁻⁸ M |
Experimental Protocols
Detailed methodologies for key experiments to characterize the biotin-avidin interaction are provided below. These protocols can be adapted for use with molecules conjugated via a this compound linker.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time monitoring of binding events and determining kinetic parameters (kon and koff) and binding affinity (Kd).
Objective: To determine the binding kinetics of a this compound conjugated analyte to immobilized avidin.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Avidin
-
This compound conjugated analyte
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Immobilization of Avidin:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of avidin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to covalently immobilize it on the chip surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound conjugated analyte in running buffer.
-
Inject the analyte solutions over the avidin-functionalized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
-
Dissociation:
-
After the association phase, switch to flowing running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized avidin.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the interaction between a this compound conjugated molecule and avidin.
Materials:
-
Isothermal titration calorimeter
-
Avidin solution in a suitable buffer (e.g., PBS)
-
This compound conjugated molecule solution in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of avidin at a known concentration in the sample cell.
-
Prepare a solution of the this compound conjugated molecule at a higher concentration in the titration syringe.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Titration:
-
Place the sample cell and titration syringe in the ITC instrument and allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the this compound conjugate solution into the avidin solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection
ELISA is a widely used plate-based assay for detecting and quantifying a substance. A common format utilizes the biotin-avidin interaction for signal amplification.
Objective: To detect a target antigen using a biotinylated primary antibody (conjugated via this compound) and a streptavidin-enzyme conjugate.
Materials:
-
96-well microplate
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Target antigen standard and samples
-
This compound conjugated primary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer.
-
Antigen Incubation: Add the antigen standards and samples to the wells and incubate.
-
Primary Antibody Incubation: Wash the plate and add the this compound conjugated primary antibody.
-
Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate.
-
Substrate Addition: Wash the plate and add the TMB substrate. A color change will occur in the presence of HRP.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader. The intensity of the color is proportional to the amount of target antigen present.
Visualization of Pathways and Workflows
Biotin-Avidin Interaction with PEG Linker
The following diagram illustrates the fundamental interaction between a biotin molecule, functionalized with a this compound linker, and the tetrameric avidin protein.
Caption: Biotin-Avidin Interaction with PEG2 Linker.
Experimental Workflow: PROTAC-Mediated Protein Degradation Assay
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A common experimental workflow to assess the efficacy of a PROTAC involves using a biotinylated tracer to monitor the formation of the ternary complex (PROTAC-POI-E3 ligase).
References
In-Depth Technical Guide to Biotin-PEG2-NH-Boc: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Biotin-PEG2-NH-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its application in the synthesis of PROTACs, complete with detailed experimental protocols and data interpretation.
Core Concepts: this compound in PROTAC Technology
This compound is a molecule featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine group. This specific combination of functionalities makes it a valuable tool in the development of PROTACs.
-
Biotin: Enables the attachment of the PROTAC to streptavidin-coated surfaces or probes for various biochemical and analytical assays.
-
PEG2 Spacer: The short, hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC molecule and provides the necessary spatial separation between the two ends of the PROTAC.[1]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and specific attachment of this linker to a ligand for a target protein of interest (POI). The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a suitable functional group on the POI ligand.[2]
The primary application of this compound is in the construction of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Chemical and Supplier Information
A clear understanding of the chemical properties and reliable sourcing of this compound is crucial for reproducible research and development.
| Property | Value | Reference |
| CAS Number | 175885-18-4 | [4] |
| Molecular Formula | C₂₁H₃₈N₄O₆S | [5] |
| Molecular Weight | 474.61 g/mol | |
| Appearance | White to light yellow solid | |
| Purity | Typically >95% |
Table 1: Physicochemical Properties of this compound
A variety of chemical suppliers offer this compound. Researchers should always request and consult the Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.
| Supplier | Product Number | Purity |
| Creative Biolabs | ADC-L-Y0366 | >95% |
| GlpBio | GC17036 | >98% |
| MedChemExpress | HY-130582 | 99.58% |
| MolCore | MC739152 | >98% |
| BroadPharm | BP-22346 | >97% |
Table 2: Prominent Suppliers of this compound
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.
Synthesis of a Biotinylated PROTAC
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol that can be adapted based on the specific POI and E3 ligase ligands.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Evaporate the solvent under reduced pressure to obtain the amine-functionalized biotin-PEG linker (Biotin-PEG2-NH2) as a TFA salt.
Step 2: Coupling of the Linker to the POI Ligand
-
Activate the carboxylic acid group on the POI ligand using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Add the deprotected Biotin-PEG2-NH2 to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting biotinylated POI ligand by preparative HPLC.
Step 3: Coupling to the E3 Ligase Ligand
-
The purified biotinylated POI ligand, which now has a free biotin end, can be used in various assays. For constructing a full PROTAC, the other end of the linker would be attached to an E3 ligase ligand prior to the final deprotection and coupling steps. A more common strategy is to first synthesize the complete linker with the E3 ligase ligand attached and then couple it to the POI ligand.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.
Western Blot Analysis for Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for assessing protein degradation by Western blot.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation (Target-PROTAC-E3 Ligase).
-
Sample Preparation:
-
Prepare purified target protein and E3 ligase complex in a precisely matched buffer to minimize heats of dilution.
-
Prepare the PROTAC solution in the same buffer.
-
-
Binary Binding Experiments:
-
Determine the binding affinity (K_D) of the PROTAC to the target protein and the E3 ligase independently by titrating the PROTAC into solutions of each protein.
-
-
Ternary Complex Formation:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, saturate the E3 ligase with the target protein and titrate the PROTAC into this complex.
-
-
Data Analysis:
-
Analyze the ITC data using a suitable binding model to obtain the dissociation constant for the ternary complex (K_D,ternary).
-
Calculate the cooperativity factor (α) using the formula: α = K_D,binary / K_D,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
AlphaLISA Proximity Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex in vitro.
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., His-tagged target protein and GST-tagged E3 ligase).
-
Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and streptavidin-coated donor beads to bind a biotinylated antibody against the other tag (e.g., biotinylated anti-His).
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Add the acceptor and donor beads.
-
Incubate the plate in the dark to allow for complex formation and bead proximity.
-
-
Detection:
-
Excite the donor beads at 680 nm. If the ternary complex has formed, the donor and acceptor beads are in close proximity, allowing for the transfer of singlet oxygen from the donor to the acceptor beads, resulting in a chemiluminescent signal at 615 nm.
-
-
Data Analysis:
-
The intensity of the light signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to obtain a characteristic "hook effect" curve, which is indicative of ternary complex formation.
-
PROTAC Signaling Pathway
Caption: The signaling pathway of PROTAC-induced targeted protein degradation.
Conclusion
This compound is a versatile and enabling chemical tool for the development of PROTACs. Its well-defined structure and functionalities facilitate the synthesis of biotinylated PROTACs that can be readily used in a variety of assays to characterize their binding and degradation-inducing properties. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their targeted protein degradation research. As the field of TPD continues to expand, the strategic use of well-characterized linkers like this compound will remain critical for the design of novel and effective therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Using Biotin-PEG2-NH-Boc in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG2-NH-Boc as a versatile tool in pull-down assays for the identification and characterization of protein-small molecule interactions. This technology is pivotal in target identification, validation, and understanding the mechanism of action of bioactive compounds.
Introduction to this compound
This compound is a chemical linker composed of three key functional moieties:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for highly specific and robust pull-down assays.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility of the entire construct in aqueous buffers and minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin and the conjugated small molecule to its protein target.
-
Boc-protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a commonly used protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be covalently linked to a molecule of interest, such as a small molecule drug or a peptide.
The strategic design of this compound makes it an ideal reagent for converting a small molecule into a "bait" probe for affinity purification-mass spectrometry (AP-MS) based chemical proteomics experiments.
Principle of the Pull-Down Assay
The pull-down assay using a biotinylated small molecule probe is a powerful in vitro technique to isolate and identify binding partners from a complex biological sample, such as a cell lysate. The fundamental principle involves the following steps:
-
Probe Synthesis: The small molecule of interest is covalently conjugated to this compound. This is a two-step process involving the deprotection of the Boc group followed by the coupling of the resulting amine to the small molecule.
-
Target Binding: The biotinylated small molecule "bait" is incubated with a cell lysate, allowing it to bind to its specific protein targets ("prey").
-
Affinity Capture: The bait-prey complexes are captured from the lysate using streptavidin-coated beads, which specifically bind to the biotin tag on the bait.
-
Washing: Non-specific proteins that are not bound to the bait are washed away, enriching for specific interactors.
-
Elution and Identification: The captured proteins are eluted from the beads and identified using techniques such as mass spectrometry.
This methodology is instrumental in drug discovery for identifying the molecular targets of novel therapeutic compounds, elucidating off-target effects, and mapping protein-protein interaction networks that are modulated by small molecules.
Experimental Protocols
Here, we provide detailed protocols for the key experimental stages, from the preparation of the biotinylated probe to the final pull-down assay.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Biotin-PEG2-Amine, which is ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Biotin-PEG2-Amine.
-
Verify the identity and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Conjugation of Biotin-PEG2-Amine to a Small Molecule with a Carboxylic Acid Moiety using EDC/NHS Chemistry
This protocol outlines the coupling of the primary amine of Biotin-PEG2-Amine to a carboxyl group on a small molecule of interest.
Materials:
-
Biotin-PEG2-Amine (from Protocol 1)
-
Small molecule with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
HPLC for purification
Procedure:
-
Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
-
In a separate tube, dissolve Biotin-PEG2-Amine (1.0 equivalent) in the reaction buffer.
-
Add the activated small molecule solution to the Biotin-PEG2-Amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the biotinylated small molecule conjugate using reverse-phase HPLC.
-
Confirm the identity of the final product by mass spectrometry.
Protocol 3: Pull-Down Assay for Target Identification
This protocol details the use of the synthesized biotinylated small molecule to pull down its protein targets from a cell lysate.
Materials:
-
Biotinylated small molecule probe (from Protocol 2)
-
Control biotin molecule (e.g., Biotin-PEG2-Amine or free biotin)
-
Cell lysate from the desired cell line or tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Bead Preparation: Wash the streptavidin beads three times with wash buffer according to the manufacturer's instructions.
-
Incubation: Incubate a sufficient amount of cell lysate (e.g., 1-5 mg of total protein) with the biotinylated small molecule probe at 4°C for 1-3 hours on a rotator. As a negative control, incubate a separate aliquot of the lysate with a control biotin molecule at the same concentration.
-
Affinity Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by:
-
Denaturing Elution: Resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted proteins can then be directly analyzed by SDS-PAGE and subsequent mass spectrometry.
-
Competitive Elution: Incubating the beads with a high concentration of free biotin to displace the biotinylated probe and its binders. This is a milder elution method.
-
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
This is an alternative to elution and is often preferred for minimizing background from the streptavidin beads.
Materials:
-
Beads with captured proteins (from Protocol 3, step 5)
-
Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Quenching solution (e.g., formic acid)
Procedure:
-
After the final wash step in Protocol 3, resuspend the beads in a reduction solution and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add the alkylation solution. Incubate in the dark for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide.
-
Resuspend the beads in a solution containing trypsin and incubate overnight at 37°C with shaking.
-
The following day, centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the supernatant with formic acid to quench the trypsin activity.
-
The peptide mixture is now ready for desalting and subsequent LC-MS/MS analysis for protein identification and quantification.
Data Presentation
Quantitative data from pull-down experiments followed by mass spectrometry can be presented in a structured table to facilitate the identification of high-confidence interacting proteins. The table should include key metrics that distinguish specific binders from background contaminants.
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Unique Peptides |
| P12345 | GENE1 | 25.6 | 0.001 | 15 |
| Q67890 | GENE2 | 18.2 | 0.005 | 11 |
| A1B2C3 | GENE3 | 12.5 | 0.012 | 8 |
| ... | ... | ... | ... | ... |
Table 1: Representative Quantitative Proteomics Data from a Biotin-PEG2-Small Molecule Pull-Down Experiment. The table summarizes key data points for identified proteins. "Fold Change" indicates the relative abundance of the protein in the experimental pull-down compared to the negative control. A low "p-value" suggests a statistically significant enrichment. "Unique Peptides" refers to the number of distinct peptides identified for each protein, which is an indicator of the confidence of the protein identification.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Caption: Workflow for the synthesis of a biotinylated small molecule probe.
Caption: Experimental workflow for a pull-down assay using a biotinylated probe.
Caption: Application in elucidating the target of a kinase inhibitor in the MAPK pathway.
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG2 Derivatives
Introduction
The targeted labeling of cell surface proteins is a cornerstone technique in modern cell biology and drug development. It allows for the specific investigation of protein expression, trafficking, and interaction dynamics at the plasma membrane. Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used method for this purpose due to the extraordinarily strong and specific interaction between biotin and avidin or streptavidin. This allows for the efficient purification, detection, and quantification of labeled proteins.
This document provides detailed application notes and protocols for the use of biotin-PEG derivatives in cell surface protein labeling. Specifically, it addresses the use of amine-reactive biotin-PEG reagents for covalent modification of primary amines on extracellular domains of membrane proteins.
Understanding the Reagent: Biotin-PEG2-NH-Boc vs. Amine-Reactive Biotin-PEG2 Reagents
It is crucial to select the appropriate biotinylation reagent for the intended application. The reagent specified, This compound , is a biotin derivative featuring a two-unit polyethylene glycol (PEG) spacer and a Boc-protected amine. The PEG spacer enhances water solubility and reduces steric hindrance, facilitating the interaction of the biotin tag with avidin or streptavidin.[1][2] The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine, rendering it unreactive. This specific molecule is primarily used as a linker in multi-step chemical synthesis, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] To be used for labeling, the Boc group would need to be removed under acidic conditions, which are generally not compatible with living cells.
For direct labeling of cell surface proteins, an amine-reactive biotin-PEG2 derivative is required. A common and effective choice is a reagent with a N-hydroxysuccinimide (NHS) ester group, such as Biotin-PEG2-NHS ester . NHS esters react efficiently with primary amines (found on lysine residues and the N-terminus of proteins) under physiological or slightly alkaline conditions to form stable amide bonds. For cell surface labeling, a water-soluble version, such as a Sulfo-NHS ester, is highly recommended as it is membrane-impermeable, ensuring that only extracellularly exposed proteins are labeled.
Principle of Cell Surface Protein Biotinylation
The fundamental principle involves the incubation of live cells with a membrane-impermeable, amine-reactive biotinylation reagent. The reagent covalently attaches biotin to the extracellular domains of membrane proteins. Subsequent cell lysis and incubation with avidin or streptavidin-conjugated beads allow for the specific capture and isolation of the biotinylated proteins. These captured proteins can then be analyzed by various downstream applications such as Western blotting, mass spectrometry, or enzyme-linked immunosorbent assays (ELISAs).
Applications
-
Profiling of cell surface proteome: Identification and quantification of proteins expressed on the plasma membrane.
-
Studying protein trafficking: Monitoring endocytosis, exocytosis, and recycling of cell surface receptors.
-
Analysis of protein-protein interactions: Identifying binding partners of a specific cell surface protein.
-
Drug discovery: Screening for drug targets on the cell surface and evaluating drug-induced changes in the surface proteome.
-
Cellular imaging: Visualizing the localization of surface proteins using fluorescently labeled streptavidin.
Quantitative Data Presentation
The efficiency of cell surface protein labeling and subsequent pulldown can be quantified to ensure reproducibility and enable comparative studies. Below are template tables that can be used to record and present quantitative data from such experiments.
Table 1: Quantification of Total Biotinylated Protein
| Sample ID | Cell Type | Treatment | Total Protein Concentration (mg/mL) | Biotinylated Protein in Lysate (Relative Units)¹ |
| CTL-01 | HEK293 | Control | 2.1 | 1.00 |
| TRT-01 | HEK293 | Drug A | 2.3 | 1.25 |
| CTL-02 | Jurkat | Control | 1.8 | 1.00 |
| TRT-02 | Jurkat | Agonist B | 1.9 | 0.75 |
¹Determined by a dot blot or ELISA using streptavidin-HRP.
Table 2: Quantification of a Specific Biotinylated Protein
| Sample ID | Target Protein | Pulldown Fraction Signal (Arbitrary Units)² | Lysate Input Signal (Arbitrary Units)² | Relative Surface Expression³ |
| CTL-01 | EGFR | 15,230 | 45,100 | 0.338 |
| TRT-01 | EGFR | 21,500 | 46,200 | 0.465 |
| CTL-02 | CD3 | 35,800 | 50,100 | 0.715 |
| TRT-02 | CD3 | 18,100 | 49,500 | 0.366 |
²Determined by Western blot densitometry. ³Calculated as (Pulldown Signal / Lysate Input Signal).
Experimental Protocols
This protocol describes the biotinylation of cell surface proteins on adherent cells using a water-soluble Biotin-PEG-NHS ester reagent.
Materials and Reagents
-
Adherent cells cultured in appropriate vessels (e.g., 10 cm dishes)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation Buffer: PBS, pH 8.0, ice-cold
-
Sulfo-NHS-LC-Biotin or similar water-soluble, amine-reactive biotin-PEG reagent
-
Quenching Buffer: PBS containing 100 mM glycine, ice-cold
-
Lysis Buffer: RIPA buffer or similar, containing protease inhibitors
-
Streptavidin-agarose beads or magnetic beads
-
Cell scraper
-
Refrigerated centrifuge
Protocol for Cell Surface Biotinylation
-
Cell Preparation:
-
Grow cells to a confluence of 80-90%.
-
On the day of the experiment, place the cell culture dishes on ice.
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any residual media proteins.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of the Sulfo-NHS-Biotin reagent in ice-cold Biotinylation Buffer (PBS, pH 8.0) at a concentration of 0.5 mg/mL.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).
-
Incubate the dishes on a rocking platform for 30 minutes at 4°C. The low temperature minimizes membrane trafficking and internalization of the label.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer (PBS + 100 mM glycine).
-
Incubate the cells with the final wash of Quenching Buffer for 10 minutes on ice to ensure all unreacted biotin reagent is neutralized.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total cell lysate) to a new tube. A small aliquot should be saved as the "Input" or "Total Lysate" fraction for later analysis.
-
Protocol for Pulldown of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend the streptavidin-agarose beads in their slurry.
-
Take an appropriate amount of beads (e.g., 50 µL of a 50% slurry) and wash them three times with Lysis Buffer.
-
-
Incubation:
-
Add the washed streptavidin beads to the cell lysate.
-
Incubate for 2-3 hours or overnight at 4°C on a rotator to allow for the capture of biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes).
-
Carefully remove the supernatant (this is the "unbound" fraction).
-
Wash the beads at least three times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Elute the bound proteins by adding 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. The supernatant now contains the isolated cell surface proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting, or prepared for mass spectrometry analysis.
-
Visualizations
Chemical Reaction of Biotinylation
Caption: Amine-reactive biotinylation of a cell surface protein.
Experimental Workflow for Cell Surface Protein Labeling and Analysis
Caption: Workflow for biotinylation and pulldown of surface proteins.
Signaling Pathway: Downstream Analysis of a Biotinylated Receptor
Caption: Analysis of protein interactions using surface biotinylation.
References
Application Notes and Protocols for Cell Surface Biotinylation using Biotin-PEG2-NH-Boc for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface protein analysis is fundamental to understanding cellular function, identifying cell populations, and discovering biomarkers. Flow cytometry is a powerful high-throughput technique for such analysis. Biotinylation of cell surface proteins, followed by detection with fluorophore-conjugated streptavidin, is a common and versatile method for labeling cells for flow cytometric analysis. This application note provides a detailed protocol for the use of Biotin-PEG2-NH-Boc, a biotinylation reagent with a polyethylene glycol (PEG) spacer, for this purpose.
The use of this compound for cell surface labeling is a two-stage process. The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group, which must first be removed through acid-mediated deprotection to yield Biotin-PEG2-NH2. The newly exposed primary amine can then be covalently conjugated to carboxyl groups on cell surface proteins (present on aspartic and glutamic acid residues and at the C-terminus) using a carbodiimide crosslinker system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The PEG spacer enhances the water solubility of the reagent and provides a flexible linker that can reduce steric hindrance, potentially improving the accessibility of the biotin moiety to streptavidin.
Principle of the Method
The overall workflow involves three key stages:
-
Activation of the Reagent: The Boc protecting group on this compound is removed to expose the primary amine, creating the active labeling reagent, Biotin-PEG2-NH2.
-
Cell Surface Labeling: The carboxyl groups on the cell surface proteins are activated with EDC and Sulfo-NHS. The activated carboxyls then react with the primary amine of Biotin-PEG2-NH2 to form a stable amide bond.
-
Fluorophore Detection: The biotinylated cells are incubated with a fluorophore-conjugated streptavidin, which binds with high affinity to the biotin molecules. The fluorescently labeled cells are then ready for analysis by flow cytometry.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the key steps in the protocol. Optimization may be required for specific cell types and experimental conditions.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 10 mg/mL | Anhydrous DMSO | -20°C, desiccated |
| Trifluoroacetic Acid (TFA) | Neat (100%) | N/A | Room Temperature |
| Dichloromethane (DCM) | N/A | N/A | Room Temperature |
| EDC | 100 mg/mL (approx. 520 mM) | Activation Buffer (MES) | Prepare fresh for each use |
| Sulfo-NHS | 100 mg/mL (approx. 460 mM) | Activation Buffer (MES) | Prepare fresh for each use |
| Streptavidin-Fluorophore | 0.1 - 1 mg/mL | PBS | 4°C, protected from light |
Table 2: Experimental Parameters
| Step | Parameter | Recommended Value | Range/Notes |
| Boc Deprotection | TFA in DCM | 20% (v/v) | 10-50% |
| Incubation Time | 30 minutes | 15-60 minutes | |
| Temperature | Room Temperature | ||
| Cell Labeling | Cell Density | 1 x 10^7 cells/mL | 1-25 x 10^6 cells/mL |
| EDC Concentration | 2 mM | 1-5 mM | |
| Sulfo-NHS Concentration | 4 mM | 2-10 mM | |
| Biotin-PEG2-NH2 Concentration | 1 mM | 0.5-2 mM | |
| Activation Incubation | 15 minutes | 10-20 minutes on ice or at 4°C | |
| Labeling Incubation | 30 minutes | 30-60 minutes at room temperature | |
| Streptavidin Staining | Streptavidin-Fluorophore | 1 µg per 10^6 cells | 0.25-5 µg, titrate for optimal signal |
| Incubation Time | 30 minutes | 20-45 minutes on ice or at 4°C | |
| Temperature | 4°C (on ice) | Protect from light |
Experimental Protocols
Protocol 1: Preparation of Biotin-PEG2-NH2 (Boc Deprotection)
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Prepare a 20% TFA solution in dichloromethane (DCM). For example, add 200 µL of TFA to 800 µL of DCM.
-
Dissolve this compound in a minimal amount of DCM.
-
Add the 20% TFA solution to the dissolved this compound.
-
Incubate for 30 minutes at room temperature with occasional vortexing.
-
Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.
-
The resulting residue is the TFA salt of Biotin-PEG2-NH2. This can be used directly in the next step or neutralized if required for long-term storage. For immediate use, dissolve the residue in an appropriate buffer (e.g., PBS, pH 7.4) to the desired stock concentration.
Protocol 2: Cell Surface Biotinylation
-
Harvest cells and wash twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in ice-cold Activation Buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the cell suspension to final concentrations of 2 mM and 4 mM, respectively.
-
Incubate for 15 minutes on ice to activate the cell surface carboxyl groups.
-
Wash the cells once with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Resuspend the activated cells in PBS (pH 7.4) at a concentration of 1 x 10^7 cells/mL.
-
Add the prepared Biotin-PEG2-NH2 solution to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine or Tris) and incubate for 5 minutes.
-
Wash the cells three times with Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide). The cells are now biotinylated and ready for staining.
Protocol 3: Staining with Streptavidin-Fluorophore and Flow Cytometry Analysis
-
Resuspend the biotinylated cells (from Protocol 2, step 11) in 100 µL of Flow Cytometry Staining Buffer.
-
Add the appropriate amount of fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC, -PE, or -APC). The optimal amount should be determined by titration, but a good starting point is 1 µg per 10^6 cells.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL) for analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
Mandatory Visualizations
Caption: Experimental workflow for cell surface biotinylation and detection.
Caption: Signaling pathway of cell biotinylation and detection.
Application Notes and Protocols: Incorporating Biotin-PEG2-NH-Boc into Drug Delivery Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects. One promising strategy involves the surface functionalization of nanoparticles with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. Biotin, a water-soluble vitamin, serves as an effective targeting moiety due to the high expression of biotin receptors on the surface of various cancer cells. This document provides detailed application notes and protocols for the incorporation of Biotin-PEG2-NH-Boc, a heterobifunctional linker, onto the surface of drug delivery nanoparticles.
The this compound linker offers several advantages. The biotin group provides the targeting function. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the nanoparticles, which can improve their stability and circulation time in vivo. The Boc-protected amine allows for a controlled, two-step conjugation process. The tert-butyloxycarbonyl (Boc) protecting group is first removed to expose a primary amine, which can then be covalently coupled to carboxyl groups on the nanoparticle surface using carbodiimide chemistry.
These application notes will guide researchers through the synthesis, characterization, and evaluation of biotin-functionalized nanoparticles for targeted drug delivery.
Data Presentation
Table 1: Physicochemical Properties of Biotinylated vs. Non-Biotinylated Nanoparticles
| Parameter | Non-Biotinylated Nanoparticles | Biotinylated Nanoparticles | Reference |
| Particle Size (nm) | 90.5 ± 4.2 | 95.29 | [1] |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | < 0.2 | [1] |
| Zeta Potential (mV) | -20.5 ± 2.1 | -17.7 | [1] |
| Drug Encapsulation Efficiency (%) | 94.7 ± 3.8 | 96.31 | [1] |
| Drug Loading Capacity (%) | 10.2 ± 1.5 | 11.5 ± 1.8 | [1] |
Note: The data presented are representative examples from the literature and may vary depending on the nanoparticle composition, drug, and specific experimental conditions.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol outlines a two-step process for the covalent attachment of this compound to nanoparticles that present carboxyl functional groups on their surface.
Materials:
-
This compound
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine)
-
Centrifuge
-
Lyophilizer
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a 1:1 mixture of DCM and TFA. A common starting concentration is 10 mg/mL.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting product, Biotin-PEG2-NH2, can be used directly in the next step or purified further if necessary.
Step 2: EDC/NHS Coupling of Biotin-PEG2-NH2 to Carboxylated Nanoparticles
-
Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0) at a concentration of, for example, 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in MES buffer. A typical molar ratio of EDC:NHS:carboxyl groups on the nanoparticle is 2:5:1.
-
Add the EDC and NHS solutions to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS and resuspend them in PBS (0.1 M, pH 7.4).
-
Immediately add the deprotected Biotin-PEG2-NH2 (from Step 1) to the activated nanoparticle suspension. The molar ratio of amine to activated carboxyl groups can be optimized, but a 2:1 ratio is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted NHS esters by adding the quenching solution and incubating for 30 minutes.
-
Purify the biotinylated nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.
-
Lyophilize the final biotinylated nanoparticle product for storage.
Protocol 2: Quantification of Surface Biotinylation
The extent of biotinylation on the nanoparticle surface can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
Pierce™ Biotin Quantitation Kit (or similar) containing HABA/Avidin premix
-
Biotinylated nanoparticles
-
PBS (pH 7.4)
-
Spectrophotometer
Procedure:
-
Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.
-
Add a known concentration of the biotinylated nanoparticle suspension to the HABA/Avidin solution.
-
The biotin on the nanoparticles will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Measure the change in absorbance and use the provided calculations or a standard curve to determine the concentration of biotin on the nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of a drug encapsulated within the biotinylated nanoparticles.
Materials:
-
Drug-loaded biotinylated nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded biotinylated nanoparticles in the release buffer.
-
Transfer the suspension into a dialysis bag and place it in a larger volume of the same release buffer.
-
Incubate at 37°C with continuous shaking.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 4: In Vitro Cellular Uptake Study
This protocol evaluates the targeting efficiency of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.
Materials:
-
Cancer cell line with high biotin receptor expression (e.g., HeLa, A549)
-
Control cell line with low biotin receptor expression
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-biotinylated nanoparticles (as a control)
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled biotinylated and non-biotinylated nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
For competitive inhibition studies, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the biotinylated nanoparticles.
-
After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Analyze the cellular uptake of the nanoparticles quantitatively using flow cytometry or qualitatively by fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle biotinylation.
Caption: Structure of a biotinylated nanoparticle.
Caption: Biotin-mediated nanoparticle uptake pathway.
References
Application Note and Protocols for the Acidic Removal of the Boc Group from Biotin-PEG2-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as bioconjugates, PROTACs, and labeled peptides.[1][2][3] Its popularity stems from its stability under a range of conditions and its facile removal under acidic conditions.[1][2] Biotin-PEG2-NH-Boc is a valuable reagent that incorporates a biotin moiety for affinity-based applications, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation. This document provides detailed application notes and protocols for the efficient and clean removal of the Boc group from this compound using acidic conditions, yielding the free amine, Biotin-PEG2-NH2, ready for further functionalization.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate. The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of a Tert-butyl Cation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid to form the corresponding salt.
Two common and effective acidic reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical reaction conditions for the acidic deprotection of Boc-protected amines, which are applicable to this compound.
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) Method |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| TFA Concentration | 20-50% (v/v) in DCM | N/A |
| HCl Concentration | N/A | 4 M |
| Temperature | 0 °C to Room Temperature (RT) | Room Temperature (RT) |
| Reaction Time | 30 minutes - 3 hours | 30 minutes - 2 hours |
| Work-up | Evaporation of solvent and excess TFA | Evaporation of solvent and HCl |
| Product Form | TFA Salt | HCl Salt |
| Notes | Highly effective and common method. Requires handling of corrosive TFA. | A common alternative to TFA. Dioxane is a peroxide-forming solvent. |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber or LC-MS for reaction monitoring
-
Nitrogen or Argon gas supply (optional, for anhydrous conditions)
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally robust method for Boc deprotection.
1. Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
2. Reaction:
-
Slowly add TFA (typically 20-50% v/v, e.g., for a 25% solution, add 2.5 mL of TFA to 7.5 mL of the DCM solution) to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours.
3. Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.
-
The crude product, Biotin-PEG2-NH3+TFA-, is often obtained as an oil or a solid.
-
To obtain a solid product, the crude residue can be triturated with cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides an alternative to TFA.
1. Preparation:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-Dioxane in a round-bottom flask with a magnetic stir bar.
2. Reaction:
-
Add 4M HCl in 1,4-Dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
3. Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.
4. Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by evaporation under reduced pressure.
-
The resulting crude product is the hydrochloride salt (Biotin-PEG2-NH3+Cl-).
-
The product can be used directly in the next step or purified further if necessary. Trituration with cold diethyl ether can also be used to precipitate the salt.
Safety Precautions:
-
Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The deprotection reaction releases carbon dioxide and isobutylene gas; therefore, the reaction should not be performed in a closed system.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the acidic deprotection of this compound.
Caption: Workflow for the acidic deprotection of this compound.
Mechanism of Boc Deprotection
The following diagram illustrates the chemical mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: Biotin-PEG2-NH-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG2-NH-Boc for the biotinylation of proteins and other biomolecules. This document outlines the core principles of the reaction with primary amines, detailed experimental protocols, and applications in biological research and drug development.
Introduction
Biotinylation, the covalent attachment of biotin to a molecule of interest, is a fundamental technique in life sciences. The exceptionally high affinity of biotin for streptavidin and avidin allows for highly specific and sensitive detection, purification, and immobilization of biotinylated molecules. This compound is a versatile reagent featuring a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The PEG spacer enhances water solubility and reduces steric hindrance, while the Boc-protected amine allows for a two-step conjugation strategy. This reagent is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for labeling biomolecules.[1]
The reaction of this compound with primary amines on a target molecule is not direct. It requires a two-stage process:
-
Boc Deprotection: The Boc protecting group is removed from the primary amine of this compound under acidic conditions, typically using trifluoroacetic acid (TFA), to yield Biotin-PEG2-NH2.[2][3][4]
-
Amine Coupling: The newly exposed primary amine of Biotin-PEG2-NH2 can then be covalently linked to carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus of proteins) using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[5]
Alternatively, for direct labeling of primary amines on a target protein, an NHS-ester derivative of a Biotin-PEG reagent is commonly employed. This document will cover both methodologies.
Data Presentation
Quantitative Parameters for Protein Biotinylation
The efficiency of biotinylation can be influenced by several factors, including the concentration of reactants, pH, and reaction time. The degree of labeling is often expressed as the Molar Substitution Ratio (MSR), which is the average number of biotin molecules conjugated per protein molecule.
| Parameter | NHS-Ester Biotinylation of Primary Amines | EDC/NHS Biotinylation of Carboxyl Groups | Reference(s) |
| Typical Molar Excess of Biotin Reagent | 12-fold to 20-fold molar excess over the protein. | A large molar excess of biotin hydrazide is recommended to minimize protein polymerization. | |
| Typical Molar Substitution Ratio (MSR) | 4-6 biotins per antibody with a 20-fold molar excess. | Dependent on the number of available carboxyl groups and reaction conditions. | |
| Optimal EDC/Sulfo-NHS Concentration | Not Applicable | Maximal cell surface biotinylation observed at 70 mM EDC and 140 mM Sulfo-NHS. | |
| Optimal pH | 7.2 - 8.5 | Activation (EDC/NHS): 4.5 - 7.2; Coupling to amines: 7.0 - 8.0 | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. | Activation (EDC/NHS): 15 minutes; Coupling: 2 hours at room temperature. |
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive Biotin-PEG2-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., a 25% solution in DCM) to the reaction mixture. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the TFA salt of the product, the residue can be triturated with cold diethyl ether and the resulting precipitate collected by filtration.
-
For the free amine, the residue can be redissolved in water and neutralized with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Biotin-PEG2-NH2.
EDC/NHS Coupling of Biotin-PEG2-NH2 to Protein Carboxyl Groups
This protocol details the conjugation of the deprotected Biotin-PEG2-NH2 to a protein via its carboxyl groups.
Materials:
-
Biotin-PEG2-NH2
-
Protein of interest in a carboxylate- and amine-free buffer (e.g., MES buffer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or a buffer containing primary amines like Tris or glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein to be labeled in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical concentration is ~2 mM EDC and ~5 mM NHS.
-
Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.
-
Add the deprotected Biotin-PEG2-NH2 to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Remove excess biotin reagent and byproducts using a desalting column or dialysis against an appropriate buffer.
NHS-Ester Biotinylation of Protein Primary Amines
This protocol is for the direct labeling of primary amines on a protein using a commercially available NHS-ester of a Biotin-PEG reagent.
Materials:
-
Biotin-PEG-NHS ester reagent
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of ~10 mM.
-
Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Remove non-reacted biotin by dialysis or gel filtration.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Experimental workflow for EDC/NHS-mediated biotinylation.
Caption: GPCR signaling and analysis using biotinylated receptors.
Applications in Research and Drug Development
Biotinylated proteins are invaluable tools across various scientific disciplines.
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated proteins or antibodies allow for highly sensitive detection using streptavidin-conjugated enzymes or fluorophores.
-
Affinity Purification: Biotinylated proteins can be used as "bait" to capture and purify interacting molecules ("prey") from complex mixtures like cell lysates. This is a common method for studying protein-protein interactions.
-
Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to label proteins on the surface of living cells, enabling the study of the cell surface proteome.
-
Studying Signaling Pathways: Biotinylated receptors, such as G-protein coupled receptors (GPCRs), can be used to investigate signaling cascades. For instance, agonist-induced activation of a biotinylated GPCR can be followed by pull-down experiments to identify interacting proteins or by assays to measure downstream events like the phosphorylation of ERK1/2. Proximity labeling techniques, such as BioID, which utilize a biotin ligase fused to a protein of interest, allow for the identification of transient and proximal protein interactions within a signaling network in living cells.
-
Drug Discovery: Biotinylated drug targets can be immobilized on surfaces for high-throughput screening of small molecule or biologic drug candidates.
References
Application Notes and Protocols for Biotin-PEG2-NH-Boc in Enzyme Immunoassays (EIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immunoassays (EIAs), particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the detection and quantification of a wide range of analytes. The biotin-streptavidin system is a popular method for signal amplification in these assays due to the high affinity and specificity of the biotin-streptavidin interaction.[1] Biotinylating a detection antibody allows for the subsequent binding of multiple streptavidin-enzyme conjugates, leading to a significant increase in signal intensity and assay sensitivity.[2][3][4]
This document provides detailed application notes and protocols for the use of Biotin-PEG2-NH-Boc, a versatile biotinylation reagent, in the development of sensitive and robust enzyme immunoassays. This compound features a biotin moiety for detection, a polyethylene glycol (PEG) spacer to reduce steric hindrance and enhance solubility, and a Boc-protected amine for conjugation.[5] The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine that can be deprotected under acidic conditions to allow for covalent conjugation to a target molecule, such as a detection antibody.
Principle of this compound in EIA
The use of this compound in an EIA involves a multi-step process that begins with the preparation of the biotinylated detection antibody and culminates in signal detection in an ELISA format. The core steps are:
-
Boc Deprotection: The Boc protecting group on the terminal amine of this compound is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield Biotin-PEG2-NH2. This exposes the primary amine, making it available for conjugation.
-
Antibody Conjugation: The newly formed primary amine on the biotin-PEG linker is then covalently coupled to the carboxyl groups (present on aspartic and glutamic acid residues) of the desired detection antibody. This is typically achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.
-
Purification: After conjugation, the biotinylated antibody is purified to remove excess, unconjugated biotinylation reagent and other reaction components. This is a critical step to prevent high background signals in the subsequent immunoassay. Common purification methods include dialysis, desalting columns, and size-exclusion chromatography.
-
Quantification of Biotinylation: The degree of biotinylation (the number of biotin molecules per antibody) is determined to ensure optimal performance. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this quantification.
-
Enzyme Immunoassay (Indirect Sandwich ELISA): The biotinylated detection antibody is then used in a sandwich ELISA format. In this setup, a capture antibody immobilized on a microplate binds the target analyte. The biotinylated detection antibody then binds to a different epitope on the captured analyte. Finally, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody. The addition of a substrate for the enzyme results in a measurable signal that is proportional to the amount of analyte present.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive biotinylation reagent.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected Biotin-PEG2-NH2.
Protocol 2: Conjugation of Biotin-PEG2-NH2 to a Detection Antibody
This protocol details the covalent attachment of the amine-functionalized biotin reagent to the carboxyl groups of an antibody using EDC/NHS chemistry.
Materials:
-
Deprotected Biotin-PEG2-NH2
-
Detection antibody (in a suitable amine-free buffer, e.g., MES buffer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Dissolve the detection antibody in MES buffer at a concentration of 1-5 mg/mL.
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add a 10-fold molar excess of EDC and NHS to the antibody solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add a 20 to 50-fold molar excess of the deprotected Biotin-PEG2-NH2 to the activated antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the biotinylated antibody by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Quantification of Biotinylation using the HABA Assay
This protocol allows for the determination of the average number of biotin molecules conjugated to each antibody molecule.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
Spectrophotometer capable of measuring absorbance at 500 nm
Procedure:
-
Equilibrate the HABA/Avidin solution and the biotinylated antibody sample to room temperature.
-
In a cuvette, measure the absorbance of the HABA/Avidin solution at 500 nm (A500_HABA/Avidin).
-
Add a known volume of the biotinylated antibody sample to the cuvette and mix well.
-
Measure the absorbance of the mixture at 500 nm until the reading stabilizes (A500_HABA/Avidin/Biotin).
-
Calculate the moles of biotin per mole of antibody using the Beer-Lambert law and the change in absorbance, as detailed in commercially available kit protocols.
Protocol 4: Indirect Sandwich ELISA using Biotinylated Detection Antibody
This protocol outlines the use of the prepared biotinylated antibody in a sandwich ELISA for analyte quantification.
Materials:
-
96-well microplate
-
Capture antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Analyte standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of the analyte standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the samples/standards and wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the detection antibody and wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the Streptavidin-HRP and wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the analyte in the samples.
Data Presentation
Table 1: Optimization of Biotinylated Antibody and Streptavidin-HRP Concentrations
| Biotinylated Antibody Dilution | Streptavidin-HRP Dilution | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| 1:500 | 1:1000 | 2.5 | 0.1 | 25 |
| 1:500 | 1:5000 | 1.8 | 0.08 | 22.5 |
| 1:500 | 1:10000 | 1.2 | 0.06 | 20 |
| 1:1000 | 1:1000 | 2.0 | 0.09 | 22.2 |
| 1:1000 | 1:5000 | 1.5 | 0.07 | 21.4 |
| 1:1000 | 1:10000 | 0.9 | 0.05 | 18 |
| 1:2000 | 1:1000 | 1.5 | 0.08 | 18.75 |
| 1:2000 | 1:5000 | 1.1 | 0.06 | 18.3 |
| 1:2000 | 1:10000 | 0.7 | 0.04 | 17.5 |
Note: The optimal dilutions should be determined experimentally for each specific assay. The data presented is for illustrative purposes.
Table 2: Troubleshooting Common EIA Problems
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Inadequate washing | Increase the number of wash steps or the soaking time. | |
| Excess biotinylated antibody or streptavidin-HRP | Optimize the concentrations of these reagents through titration. | |
| Weak or No Signal | Insufficient concentration of reagents | Increase the concentration of capture or detection antibody. |
| Inactive enzyme | Use fresh streptavidin-HRP conjugate. | |
| Sub-optimal incubation times or temperatures | Optimize incubation parameters. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use. | |
| Edge effects on the microplate | Ensure proper sealing of the plate during incubations. |
Visualizations
Caption: Signaling pathway of an indirect sandwich ELISA.
Caption: Experimental workflow for using this compound in an EIA.
References
- 1. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect Sandwich ELISA - Protocol - OneLab [onelab.andrewalliance.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Strategies for the Immobilization and Signal Amplification of a Double Nanobody Sandwich ELISA for Human Microsomal Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Creating Biotinylated Probes with Biotin-PEG2-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassay development, and cellular imaging.[1][2][3] Biotin-PEG2-NH-Boc is a versatile linker that facilitates the biotinylation of various molecules. This reagent features a biotin moiety for detection and purification, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected primary amine for conjugation.[4][5] The tert-butyloxycarbonyl (Boc) protecting group provides stability and is readily removed under acidic conditions to reveal a reactive primary amine, which can then be conjugated to a target molecule.
These application notes provide detailed protocols for the creation of biotinylated probes using this compound, covering the essential steps of deprotection, conjugation to carboxyl groups, purification of the final probe, and quantification of biotin incorporation.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in biotinylation experiments.
| Property | Value | Reference |
| Molecular Weight | 474.61 g/mol | |
| CAS Number | 175885-18-4 | |
| Chemical Formula | C21H38N4O6S | |
| Storage | Store at -20°C | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Experimental Protocols
The overall workflow for creating biotinylated probes using this compound involves a two-step process: deprotection of the Boc group followed by conjugation of the resulting amine to the target molecule.
Caption: Overall experimental workflow for creating biotinylated probes.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield Biotin-PEG2-NH2, which is ready for conjugation. The deprotection is achieved using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas or argon gas
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of 10-20 mg/mL.
-
Place the flask in an ice bath and stir the solution.
-
Under a fume hood, slowly add an equal volume of TFA to the DCM solution. For example, if you used 5 mL of DCM, add 5 mL of TFA.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Once the reaction is complete, remove the DCM and TFA by rotary evaporation. To facilitate the removal of residual TFA, co-evaporation with DCM or toluene can be performed (add the solvent and evaporate again, repeat 2-3 times).
-
The resulting product, Biotin-PEG2-NH2 (as a TFA salt), is a viscous oil or solid and should be dried under high vacuum.
-
The crude product can be used directly in the next step or purified further if necessary.
Caption: Boc deprotection of this compound using TFA.
Protocol 2: Conjugation of Biotin-PEG2-NH2 to Carboxyl Groups
This protocol details the conjugation of the deprotected Biotin-PEG2-NH2 to a target molecule containing carboxyl groups (e.g., proteins with aspartic acid, glutamic acid residues, or a C-terminus) using the carbodiimide crosslinker EDC, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
Materials:
-
Deprotected Biotin-PEG2-NH2 (from Protocol 1)
-
Target molecule with carboxyl groups (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis tubing for purification
Procedure:
-
Dissolve the target molecule in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add EDC and NHS (or Sulfo-NHS) to the target molecule solution. A molar excess of 2-10 fold for both EDC and NHS over the number of carboxyl groups is recommended as a starting point. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Immediately add a 10-50 fold molar excess of the deprotected Biotin-PEG2-NH2 (dissolved in a small amount of Activation Buffer or DMSO) to the activated target molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the biotinylated probe from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin pre-mixed solution or individual HABA and Avidin reagents
-
Biotin standards of known concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Prepare a series of biotin standards of known concentrations.
-
To the wells of a 96-well plate, add a defined volume of the HABA/Avidin solution (e.g., 180 µL).
-
Measure the absorbance at 500 nm (this is the initial reading).
-
Add a small volume of your biotinylated protein sample or biotin standard to the wells (e.g., 20 µL).
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance again at 500 nm (this is the final reading).
-
Calculate the change in absorbance (ΔA500) for the standards and the sample.
-
Create a standard curve by plotting the ΔA500 of the biotin standards against their known concentrations.
-
Determine the biotin concentration of your sample using the standard curve.
-
Calculate the moles of biotin per mole of protein.
Quantitative Data Summary
| Sample | Protein Concentration (mg/mL) | A500 (initial) | A500 (final) | ΔA500 | Biotin Concentration (µM) | Moles of Biotin per Mole of Protein |
| Standard 1 | - | - | ||||
| Standard 2 | - | - | ||||
| Standard 3 | - | - | ||||
| Biotinylated Probe | ||||||
| Negative Control |
Characterization of Biotinylated Probes
Beyond quantification, it is often necessary to confirm the successful biotinylation and integrity of the probe. Mass spectrometry is a powerful tool for this purpose, as it can be used to determine the mass shift corresponding to the addition of the biotin-PEG2 moiety and can even identify the specific amino acid residues that have been modified.
Signaling Pathway Application Example
Biotinylated probes are instrumental in studying signaling pathways. For instance, a biotinylated ligand can be used to pull down its receptor and associated proteins from a cell lysate, allowing for the identification of novel protein-protein interactions within a signaling cascade.
Caption: Using a biotinylated ligand in a pull-down assay.
Conclusion
This compound is a valuable reagent for the synthesis of biotinylated probes. The protocols provided herein offer a comprehensive guide for researchers to perform Boc deprotection, conjugation, purification, and quantification. The successful creation of these probes will enable a wide range of applications in basic research and therapeutic development.
References
Application Notes for Biotin-PEG2-NH-Boc: A Versatile Linker for High-Affinity Protein Immobilization
References
- 1. Site-specific immobilization of biotinylated proteins for protein microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immobilization of proteins on biodegradable fibers via biotin-streptavidin bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting Using Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for the use of Biotin-PEG2-NH-Boc in Western blotting applications. The protocols outlined below describe the necessary steps for preparing the biotinylation reagent, conjugating it to a primary or secondary antibody, and subsequently using this biotinylated antibody for the detection of target proteins.
Introduction
This compound is a versatile biotinylation reagent that enables the covalent attachment of biotin to proteins, such as antibodies, for use in various immunoassays. This reagent features a polyethylene glycol (PEG) spacer arm, which enhances the solubility of the labeled protein and minimizes steric hindrance, thereby preserving the protein's biological activity. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions to reveal a reactive primary amine. This primary amine can then be conjugated to carboxyl groups on the target protein, typically through a carbodiimide-mediated reaction.
The strong and specific interaction between biotin and streptavidin (or avidin) is then exploited for signal amplification in Western blotting. A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is used to detect the biotinylated antibody, leading to a highly sensitive detection system.
Experimental Workflow Overview
The overall experimental workflow involves three main stages:
-
Activation of this compound: Removal of the Boc protecting group to expose the primary amine.
-
Antibody Biotinylation: Covalent conjugation of the activated biotin reagent to the antibody of interest.
-
Western Blotting: Utilization of the biotinylated antibody for the detection of the target protein on a membrane.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the antibody biotinylation process. These values are starting recommendations and should be optimized for each specific antibody and experimental system.
| Parameter | Recommended Range | Notes |
| Boc Deprotection | ||
| Trifluoroacetic Acid (TFA) Concentration | 10-50% in Dichloromethane (DCM) | Higher concentrations lead to faster deprotection. |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress by TLC if possible. |
| Reaction Temperature | Room Temperature | |
| Antibody Biotinylation (EDC/NHS Coupling) | ||
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| EDC Molar Excess (to antibody) | 10 - 50 fold | Optimization is crucial to avoid protein precipitation. |
| NHS/Sulfo-NHS Molar Excess (to antibody) | 20 - 100 fold | Sulfo-NHS is recommended for its water solubility. |
| Biotin-PEG2-NH2 Molar Excess (to antibody) | 10 - 50 fold | Varies depending on the desired degree of labeling. |
| Activation Buffer pH | 5.5 - 6.5 (e.g., MES buffer) | Optimal for EDC/NHS activation of carboxyl groups.[2] |
| Coupling Buffer pH | 7.2 - 8.0 (e.g., PBS buffer) | Favorable for the reaction between the NHS-activated antibody and the primary amine of the biotin reagent.[2] |
| Reaction Time | 2 - 4 hours | Can be performed at room temperature or 4°C overnight. |
| Western Blotting | ||
| Biotinylated Antibody Dilution | 1:1,000 - 1:20,000 | Empirically determine the optimal dilution for your assay. |
| Streptavidin-HRP Conjugate Dilution | 1:5,000 - 1:50,000 | Dependent on the specific conjugate and desired signal intensity. |
Experimental Protocols
Protocol 1: Activation of this compound (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to generate the reactive Biotin-PEG2-NH2.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50%.
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, Biotin-PEG2-NH2 TFA salt, can be used directly in the conjugation step or further purified if necessary. For direct use, ensure the pH is adjusted in the subsequent coupling reaction.
Protocol 2: Antibody Biotinylation via EDC/NHS Chemistry
This protocol details the conjugation of the activated Biotin-PEG2-NH2 to a primary or secondary antibody.
Materials:
-
Antibody of interest (in a buffer free of amines, e.g., MES or PBS)
-
Activated Biotin-PEG2-NH2 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
Activation of Antibody Carboxyl Groups:
-
Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Removal of Excess EDC/NHS (Optional but Recommended): To prevent polymerization, remove excess and unreacted EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation with Activated Biotin:
-
Immediately add a 10-50 fold molar excess of the activated Biotin-PEG2-NH2 to the activated antibody solution.
-
Adjust the pH to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification of Biotinylated Antibody: Remove excess biotin reagent and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant (e.g., glycerol) for long-term storage.
Protocol 3: Western Blotting with Biotinylated Antibody
This protocol outlines the use of the prepared biotinylated antibody for protein detection in a standard Western blotting procedure.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking if using a streptavidin-biotin detection system, as milk contains endogenous biotin. BSA is the preferred blocking agent.
-
Wash Buffer: TBST
-
Biotinylated primary or secondary antibody
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Blocking: After transferring the proteins to the membrane, block non-specific binding sites by incubating the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (if using a biotinylated secondary): If using an unlabeled primary antibody, incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Biotinylated Antibody Incubation:
-
If using a biotinylated primary antibody: Incubate the blocked membrane with the biotinylated primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
If using a biotinylated secondary antibody: Incubate the membrane (after primary antibody incubation and washing) with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound biotinylated antibody.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 10 minutes each with Wash Buffer to remove unbound streptavidin-HRP.
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST). |
| Endogenous biotin in samples or blocking buffer | Use BSA instead of milk for blocking. Consider a biotin-blocking step if samples have high endogenous biotin. | |
| Aggregation of biotinylated antibody | Centrifuge the diluted antibody solution before use. | |
| Too high concentration of biotinylated antibody or streptavidin-HRP | Optimize the dilutions of the biotinylated antibody and streptavidin-HRP. | |
| Weak or No Signal | Inefficient biotinylation | Verify the deprotection and conjugation steps. Quantify the degree of biotinylation if possible. |
| Low abundance of target protein | Increase the amount of protein loaded on the gel. | |
| Suboptimal antibody or streptavidin-HRP dilution | Perform a titration to determine the optimal concentrations. | |
| Inactive HRP enzyme | Use a fresh dilution of streptavidin-HRP for each experiment. | |
| Multiple Non-specific Bands | Cross-reactivity of the antibody | Use a more specific antibody or perform antibody purification. |
| Presence of endogenous biotin-containing proteins | Include a control lane with lysate only (no primary antibody) to identify bands from endogenous biotin. |
References
Application Notes and Protocols for the Conjugation of Biotin-PEG2-NH-Boc to Carboxyl Groups using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of Biotin-PEG2-NH-Boc to surfaces or molecules bearing carboxyl groups. The protocol employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a stable amide bond. The this compound linker requires a deprotection step to expose the terminal primary amine prior to conjugation. This two-part process allows for the precise and efficient biotinylation of various substrates, such as proteins, nanoparticles, and functionalized surfaces, which is a critical step in the development of diagnostics, targeted drug delivery systems, and various bioassays.
The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the biotin moiety, thereby improving its accessibility for binding to avidin or streptavidin. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine ensures stability during storage and prevents unwanted side reactions until its removal is desired.
Chemical Reaction Pathway
The overall process involves two main stages: the deprotection of the Boc-protected amine and the subsequent EDC/NHS-mediated conjugation to a carboxyl group.
Caption: Chemical reaction pathway for Boc deprotection and EDC/NHS conjugation.
Experimental Protocols
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for removal of residual TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
(Optional) To aid in the removal of residual TFA, add toluene to the flask and evaporate again. Repeat this step 2-3 times.
-
Dry the resulting product, the TFA salt of Biotin-PEG2-NH2, under high vacuum. The product can be stored under inert gas at -20°C.
Part 2: Neutralization of Biotin-PEG2-NH2 TFA Salt
The deprotected amine is in the form of a trifluoroacetate salt, which is not reactive in the EDC coupling reaction. Neutralization to the free amine is required. Two common methods are presented below.
Method A: In Situ Neutralization with a Non-Nucleophilic Base
This method is convenient as it is performed directly in the conjugation reaction mixture.
Materials:
-
Biotin-PEG2-NH2 TFA salt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Dissolve the Biotin-PEG2-NH2 TFA salt in the conjugation buffer.
-
Just prior to adding this solution to the activated carboxylated surface, add 2-3 equivalents of DIPEA or TEA relative to the amount of TFA salt. This will neutralize the TFA salt to the free amine in the reaction mixture.[1]
Method B: Neutralization using a Basic Resin
This method provides a cleaner product by removing the TFA salt and the neutralizing agent.
Materials:
-
Biotin-PEG2-NH2 TFA salt
-
Basic ion-exchange resin (e.g., Amberlyst A-21)
-
Dichloromethane (DCM) or Methanol
-
Filtration apparatus
Procedure:
-
Dissolve the dried Biotin-PEG2-NH2 TFA salt in DCM or methanol.
-
Add the basic ion-exchange resin (approximately 10 equivalents relative to the TFA salt) to the solution.[2]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the resin and wash it with the same solvent.
-
Combine the filtrates and remove the solvent by rotary evaporation to obtain the free amine of Biotin-PEG2-NH2.
Part 3: EDC/Sulfo-NHS Conjugation to Carboxyl Groups
This protocol describes the coupling of the deprotected Biotin-PEG2-NH2 to a carboxylated surface. A two-step process involving the activation of the carboxyl groups followed by the addition of the amine is generally recommended to minimize side reactions.[3]
Materials:
-
Carboxylated substrate (e.g., protein, nanoparticle, or functionalized surface)
-
Deprotected Biotin-PEG2-NH2 (from Part 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Substrate: Prepare the carboxylated substrate in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the carboxylated substrate solution. A common starting point is a 2-5 fold molar excess of both EDC and Sulfo-NHS over the number of carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended): For substrates like nanoparticles or beads, wash the activated substrate with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS. For soluble substrates, a desalting column can be used.
-
Conjugation of Biotin-PEG2-NH2:
-
Dissolve the deprotected Biotin-PEG2-NH2 in the Coupling Buffer. If using the in situ neutralization method, ensure the base has been added.
-
Add the Biotin-PEG2-NH2 solution to the activated substrate. The molar ratio of the biotin linker to the substrate can be varied to control the degree of biotinylation (see Table 1).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.
-
Purification: Remove excess, unreacted Biotin-PEG2-NH2 and byproducts by extensive washing with the Wash Buffer, dialysis, or using a desalting column.
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Data Presentation
The efficiency of the biotinylation reaction is dependent on the molar ratios of the reactants. The following tables provide a starting point for optimizing the conjugation conditions.
Table 1: Recommended Molar Ratios for EDC/Sulfo-NHS Conjugation
| Reactant | Molar Ratio relative to Carboxyl Groups | Notes |
| EDC | 2 - 10 fold excess | Higher excess may be needed for dilute solutions.[4] |
| Sulfo-NHS | 2 - 5 fold excess | Often used at a 1:1 or slightly higher ratio to EDC. |
| Biotin-PEG2-NH2 | 1 - 50 fold excess | The desired degree of biotinylation will determine the optimal ratio. |
Table 2: Example of Biotinylation Efficiency at Different Molar Ratios
This table presents representative data on the effect of the molar ratio of a biotin-PEG linker on the degree of biotinylation of a protein.
| Molar Ratio of Biotin-PEG-Linker to Protein | Resulting Biotin Molecules per Protein Molecule (Mean ± SD) | Conjugation Efficiency (%) |
| 5:1 | 1.6 ± 0.2 | 32% |
| 10:1 | 2.8 ± 0.3 | 28% |
| 20:1 | 5.0 ± 0.5 | 25% |
| 40:1 | 8.5 ± 0.7 | 21% |
Note: This data is illustrative and the actual efficiency will vary depending on the specific substrate and reaction conditions.
Quantification of Biotinylation
The degree of biotinylation can be determined using various methods, with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay being a common colorimetric method.[1]
Principle of the HABA Assay:
HABA forms a complex with avidin, which has a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
Brief Protocol for HABA Assay:
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the purified biotinylated sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes.
-
The decrease in absorbance is used to calculate the concentration of biotin in the sample, from which the degree of biotinylation can be determined.
Alternatively, fluorescently labeled streptavidin probes can be used for a more sensitive quantification of surface-bound biotin.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete Boc deprotection | Ensure complete removal of the Boc group by monitoring the reaction with TLC. |
| Incomplete neutralization of TFA salt | Use a sufficient excess of base for in situ neutralization or confirm complete removal with a basic resin. | |
| Hydrolysis of EDC and/or NHS-ester | Prepare EDC and NHS solutions immediately before use. Perform the activation step in the recommended pH range (4.5-6.0). | |
| Inactive EDC | Store EDC desiccated at -20°C and allow it to warm to room temperature before opening. | |
| Competing nucleophiles in buffers | Use amine-free and carboxyl-free buffers for the activation and conjugation steps (e.g., MES and PBS). | |
| Precipitation of Substrate | High concentration of EDC | Reduce the amount of EDC used in the reaction. |
| Inappropriate buffer conditions | Ensure the substrate is soluble and stable in the chosen buffers and pH. | |
| High Background/Non-specific Binding | Insufficient quenching | Ensure the quenching step is performed adequately to deactivate all unreacted sites. |
| Inadequate purification | Thoroughly wash or purify the final conjugate to remove all non-covalently bound biotin. |
By following these detailed protocols and considering the provided data, researchers can successfully and reproducibly conjugate this compound to carboxyl-containing molecules and surfaces for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Developing a Biotinylation Assay with Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development.[1][2][3] The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile tool for a multitude of applications, including affinity purification, immunoassays like ELISA and Western blotting, cell surface labeling, and targeted drug delivery.[4][] The choice of biotinylation reagent is critical and depends on the functional groups available on the target molecule and the specific experimental requirements, such as spacer arm length and solubility.
This document provides detailed protocols and application notes for developing a biotinylation assay using Biotin-PEG2-NH-Boc. This reagent features a biotin moiety, a two-unit polyethylene glycol (PEG) spacer arm to enhance solubility and reduce steric hindrance, and a Boc-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, two-step conjugation strategy. First, the Boc group is removed under acidic conditions to expose the primary amine. This amine can then be coupled to a carboxyl group on a target molecule, such as a protein, peptide, or drug compound, typically using a carbodiimide crosslinker like EDC. This approach is particularly useful for labeling the C-terminus of proteins or molecules that lack readily available primary amines for traditional NHS-ester biotinylation.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | Various | e.g., MedchemExpress HY-129463 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |
| Dichloromethane (DCM) | Fisher Scientific | D143-4 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Target Molecule (with a carboxyl group) | - | - |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Pierce™ Biotin Quantitation Kit (HABA assay) | Thermo Fisher Scientific | 28005 |
| Streptavidin Coated 96-Well Plates | Thermo Fisher Scientific | 15125 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween-20 | Sigma-Aldrich | P9416 |
| HRP-conjugated anti-target antibody | - | - |
| TMB Substrate | Thermo Fisher Scientific | 34028 |
| Stop Solution (e.g., 2N H₂SO₄) | Fisher Scientific | SS278-1 |
| Microplate Reader | - | - |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine, Biotin-PEG2-NH₂.
-
Reagent Preparation:
-
Prepare a deprotection solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Caution: TFA and DCM are corrosive and volatile. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Deprotection Reaction:
-
Dissolve this compound in a minimal amount of DCM in a glass vial.
-
Add the TFA/DCM deprotection solution to the dissolved this compound. A typical ratio is 1:4 (v/v) of the this compound solution to the deprotection solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Solvent Removal:
-
Remove the TFA and DCM by drying the reaction mixture under a stream of nitrogen or using a rotary evaporator.
-
The resulting product, Biotin-PEG2-NH₂, can be stored as a dried powder at -20°C.
-
Protocol 2: Biotinylation of a Carboxyl-Containing Molecule
This protocol details the EDC/NHS-mediated coupling of the deprotected Biotin-PEG2-NH₂ to a target molecule containing a carboxyl group (e.g., a protein's C-terminus or acidic amino acid side chains).
-
Reagent Preparation:
-
Activation Buffer: Prepare a 0.1 M MES buffer, pH 4.5-5.5.
-
EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in the Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 10 mg/mL solution of NHS in the Activation Buffer.
-
Biotin-PEG2-NH₂ Solution: Dissolve the dried Biotin-PEG2-NH₂ from Protocol 1 in DMSO or an appropriate aqueous buffer to a stock concentration of 10-20 mM.
-
Target Molecule: Dissolve the carboxyl-containing target molecule in the Activation Buffer to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the target molecule solution with the EDC and NHS solutions. A typical molar ratio is a 2-10 fold molar excess of EDC and NHS over the target molecule.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxyl groups.
-
Add the deprotected Biotin-PEG2-NH₂ solution to the activated target molecule. Use a 10-50 fold molar excess of the biotin reagent over the target molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., Tris-buffered saline) or by proceeding directly to purification.
-
Remove excess, unreacted biotinylation reagent using a desalting spin column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions. This step is crucial for accurate downstream quantification.
-
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
-
Assay Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
-
Procedure (Microplate Format):
-
Use a commercially available biotin quantitation kit (e.g., Pierce™ Biotin Quantitation Kit) and follow the manufacturer's protocol.
-
Briefly, add the HABA/Avidin premix to the wells of a 96-well plate.
-
Measure the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known volume of your purified biotinylated sample to the wells.
-
Incubate for a short period to allow for biotin to displace HABA.
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/avidin complex provided in the kit instructions.
-
Table 1: Example Data for HABA Biotin Quantitation Assay
| Sample | Initial A₅₀₀ (HABA/Avidin) | Final A₅₀₀ (Sample) | ΔA₅₀₀ | Biotin Concentration (µM) | Moles of Biotin per Mole of Protein |
| Unlabeled Protein | 0.985 | 0.983 | 0.002 | ~0 | 0 |
| Biotinylated Protein (10:1 ratio) | 0.988 | 0.654 | 0.334 | 8.35 | 4.2 |
| Biotinylated Protein (20:1 ratio) | 0.991 | 0.421 | 0.570 | 14.25 | 7.1 |
| Biotinylated Protein (50:1 ratio) | 0.989 | 0.215 | 0.774 | 19.35 | 9.7 |
Protocol 4: Streptavidin-Binding ELISA
This ELISA protocol serves as a functional validation of the biotinylation, confirming that the biotinylated molecule can be captured by streptavidin.
-
Plate Coating:
-
Coat the wells of a 96-well streptavidin-coated plate with your purified biotinylated molecule. Add 100 µL of the biotinylated molecule (at various dilutions in PBS, e.g., 0.1-10 µg/mL) to the wells.
-
As a negative control, add the unlabeled molecule to separate wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a primary antibody specific to your target molecule, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for biotinylation using this compound.
Caption: EDC/NHS coupling of Biotin-PEG2-NH₂ to a carboxyl group.
Troubleshooting
Table 2: Troubleshooting Guide for Biotinylation and Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotin Incorporation | Incomplete Boc deprotection. | Increase TFA concentration or reaction time. Confirm deprotection via mass spectrometry if possible. |
| Inefficient carboxyl activation. | Ensure EDC/NHS solutions are freshly prepared. Optimize the pH of the activation buffer (4.5-5.5 is optimal). Increase the molar excess of EDC/NHS. | |
| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like MES or PBS before the reaction. | |
| High Background in ELISA | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk). |
| Non-specific binding of antibodies. | Optimize antibody concentrations. Include Tween-20 in wash and antibody dilution buffers. | |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of solutions between steps. | |
| No Signal in ELISA | Biotinylation failed. | Re-evaluate the biotinylation protocol; check all reagent concentrations and reaction conditions. Confirm biotinylation with the HABA assay. |
| Inactive antibody or HRP conjugate. | Use fresh or validated antibodies and conjugates. | |
| Target molecule conformation is altered, masking the antibody epitope. | Consider using a milder biotinylation approach or a different biotinylation site. | |
| Protein Precipitation | Over-biotinylation. | Reduce the molar excess of the biotinylation reagent. Optimize the reaction time and temperature. |
| Low protein solubility. | Ensure the protein is at an optimal concentration and in a suitable buffer. The PEG spacer on the biotin reagent should help with solubility. |
References
Troubleshooting & Optimization
improving the solubility of Biotin-PEG2-NH-Boc in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and answers to frequently asked questions regarding the solubility of Biotin-PEG2-NH-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its solubility in aqueous buffers be challenging?
A1: this compound is a heterobifunctional linker used in bioconjugation and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure contains three key parts that influence its solubility:
-
Biotin: A vitamin that is inherently hydrophobic and has poor solubility in neutral aqueous solutions.[3]
-
PEG2 (Polyethylene Glycol linker): A short, hydrophilic two-unit PEG spacer designed to increase the overall water solubility of the molecule.[][5]
-
NH-Boc (Boc-protected Amine): The tert-Butoxycarbonyl (Boc) group is a common protecting group for amines. It is relatively nonpolar and hydrophobic, which can decrease the molecule's solubility in water.
The combination of the hydrophobic biotin and Boc groups can counteract the hydrophilic nature of the short PEG linker, often leading to poor solubility directly in aqueous buffers, especially at higher concentrations.
Q2: What is the recommended method for dissolving this compound for use in aqueous solutions?
A2: The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer. This two-step process prevents the compound from precipitating, which can occur when trying to dissolve it directly in an aqueous medium.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for dissolving this compound and similar biotinylated reagents to create high-concentration stock solutions.
Q4: I observed precipitation when adding my organic stock solution to my aqueous buffer. What are the likely causes and solutions?
A4: Precipitation upon dilution typically occurs for one of two reasons: the final concentration of the compound is too high for the aqueous environment, or the percentage of the organic co-solvent in the final solution is too low.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final buffer. Try preparing a more dilute working solution.
-
Increase Organic Co-solvent Percentage: When diluting the stock, ensure the final volume contains a sufficient percentage of the organic solvent (e.g., 1-5% DMSO) to maintain solubility. Be mindful that the tolerance of your experimental system (e.g., cells, proteins) to the organic solvent must be considered.
-
Use Solubility Enhancers: Gentle warming (e.g., to 37°C) or brief sonication in an ultrasonic bath can help redissolve small amounts of precipitate and increase the solubility limit.
Q5: Can I avoid using organic solvents altogether?
A5: While challenging, it may be possible for very low concentrations. The PEG linker does confer some water solubility. To attempt direct dissolution, add the powdered compound to your aqueous buffer and facilitate dissolution by vortexing, gently warming the solution to 37°C, and using an ultrasonic bath. However, for reproducibility and higher concentrations, the organic stock solution method is strongly recommended.
Compound Properties and Recommended Solvents
The table below summarizes key properties of this compound and recommended solvents for preparing stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₈N₄O₆S | |
| Molecular Weight | 474.61 g/mol | |
| Appearance | White to off-white solid | N/A |
| Recommended Solvents | DMSO, DMF | |
| Limited Solubility In | Alcohols, Toluene, Ether | |
| General PEG Solubility | Generally soluble in aqueous buffers |
Experimental Protocols & Troubleshooting
Protocol 1: Standard Method for Preparing an Aqueous Working Solution
This protocol details the recommended two-step method for solubilizing this compound.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Concentrated Stock Solution:
-
Add a precise volume of dry (anhydrous) DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).
-
Vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear.
-
-
Prepare Intermediate Dilutions (Optional): If a very low final concentration is required, perform serial dilutions of the concentrated stock solution using the same organic solvent.
-
Dilute into Aqueous Buffer:
-
Pipette the required volume of the organic stock solution.
-
Add it to your final aqueous buffer (e.g., PBS, Tris) while vortexing the buffer. This ensures rapid mixing and prevents localized high concentrations that could lead to precipitation.
-
Important: The final concentration of the organic solvent should not exceed a level that affects your downstream application (typically ≤5%).
-
-
Final Check: Ensure the final working solution is clear and free of any precipitate. If turbidity is observed, refer to the troubleshooting guide.
Troubleshooting Guide: Solubility Issues
| Problem | Probable Cause | Recommended Solution | Source(s) |
| Compound does not dissolve in organic solvent. | Insufficient solvent volume or inactive reagent. | Increase the volume of DMSO or DMF. If it still fails to dissolve, the reagent may have degraded. Use a fresh vial. | |
| Precipitate forms immediately upon dilution in buffer. | Final concentration is above the solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent in the final buffer (check system tolerance). 3. Add the stock solution to the buffer while the buffer is being vortexed. | |
| Solution becomes cloudy over time or upon cooling. | The compound is coming out of solution at room temperature or lower. | 1. Gently warm the solution to 37°C. 2. Use brief sonication to help redissolve the compound. 3. Prepare the solution fresh immediately before use. | |
| Buffer contains primary amines (e.g., Tris, Glycine). | Not a solubility issue, but a reactivity concern if the Boc group is removed. | For experiments involving deprotection and reaction of the amine, be aware that buffer components may compete. For solubility purposes alone, these buffers are generally acceptable. |
Visual Guides
Caption: Molecular components influencing the solubility of this compound.
Caption: Recommended workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting flowchart for addressing solubility issues.
References
troubleshooting low conjugation efficiency with Biotin-PEG2-NH-Boc
Welcome to the technical support center for Biotin-PEG2-NH-Boc. This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you overcome challenges related to low conjugation efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no biotin incorporation. What are the primary stages I should troubleshoot?
Low conjugation efficiency with this compound typically stems from issues in one of two critical stages: the deprotection of the Boc group to expose the reactive amine, or the subsequent conjugation of that amine to your target molecule. It is essential to verify the success of each step independently.
Q2: How can I improve the efficiency of the Boc deprotection step?
The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed hydrolysis.[1] Incomplete deprotection is a common cause of failure. Success depends on sufficient acid strength, reaction time, and proper handling.[2]
-
Acid Choice: Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection.[3][4] A solution of 20-50% TFA in a non-reactive solvent like dichloromethane (DCM) is a standard starting point.[5]
-
Scavengers: During deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated, which can cause side reactions by alkylating electron-rich residues (e.g., Tryptophan, Methionine) on your target molecule. Including a "scavenger" in the reaction, such as triisopropylsilane (TIPS) or water (typically 2.5-5%), can trap this cation and prevent unwanted modifications.
-
Reaction Time & Temperature: Most deprotections are complete within 30-60 minutes at room temperature. If the reaction is incomplete, you can extend the time, but be mindful of potential degradation of sensitive molecules.
Q3: What are the optimal reaction conditions for conjugating the deprotected Biotin-PEG2-NH2 to my NHS-ester activated molecule?
The reaction between the primary amine of your deprotected biotin reagent and an N-hydroxysuccinimide (NHS) ester is highly dependent on pH and buffer composition.
-
Optimal pH: The ideal pH range is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point to ensure the amine is deprotonated and sufficiently nucleophilic.
-
Buffer Choice: Crucially, avoid buffers containing primary amines , such as Tris or glycine. These will compete with your biotin reagent for reaction with the NHS ester, drastically reducing efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers. If your protein is in an incompatible buffer, a buffer exchange must be performed before conjugation.
-
Reagent Concentration: Low concentrations of reactants can favor the hydrolysis of the NHS ester over the desired conjugation reaction. Whenever possible, use a protein concentration of 1-10 mg/mL.
-
Molar Ratio: A 10- to 20-fold molar excess of the deprotected biotin reagent over the target molecule is a common starting point. However, this should be optimized for each specific application to avoid potential protein aggregation from excessive labeling.
Q4: How should I handle and store the this compound reagent?
Like many biotinylation reagents, especially those with reactive moieties (or precursors to them), proper handling is critical. The NHS-ester that this reagent is designed to react with is highly moisture-sensitive. While the Boc-protected amine is stable, the entire workflow requires anhydrous conditions for preparing reactive partners. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
Q5: My downstream detection with streptavidin shows high background or non-specific signals. What is the cause?
This can be due to several factors:
-
Unreacted Biotin Reagent: If excess, unreacted biotin reagent is not removed after the conjugation step, it can saturate binding sites in your assay. Ensure thorough removal of free biotin via dialysis or size-exclusion chromatography (desalting columns).
-
Endogenous Biotin: Cell lysates and tissue samples naturally contain biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin conjugates and can cause false positives. It is recommended to run a control lane on a Western blot with only the streptavidin conjugate to identify these native proteins.
-
Blocking Buffers: When using streptavidin in Western blotting, do not use milk as a blocking agent, as it contains endogenous biotin. Use a biotin-free blocking buffer, such as 3-5% Bovine Serum Albumin (BSA) in TBS-T.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions to improve your conjugation efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low/No Biotinylation | 1. Incomplete Boc Deprotection: Insufficient acid or reaction time. | Use 20-50% TFA in DCM for 30-60 min. Confirm deprotection with a primary amine quantification assay if possible. |
| 2. Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) in the conjugation step. | Perform buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate (pH 7.2-8.5). | |
| 3. Suboptimal pH: Conjugation reaction pH is too low (<7.2), protonating the amine. | Adjust the reaction buffer pH to 8.0-8.5 to maximize amine reactivity. | |
| 4. Hydrolyzed NHS Ester: The molecule you are conjugating to has a hydrolyzed NHS ester due to moisture or high pH. | Prepare the NHS-ester activated molecule immediately before use. Avoid aqueous stock solutions. | |
| High Background Signal | 1. Excess Free Biotin: Unreacted biotin reagent was not removed post-conjugation. | Purify the biotinylated product using dialysis or a desalting column to remove all free biotin. |
| 2. Endogenous Biotin: Your sample (e.g., cell lysate) contains naturally biotinylated proteins. | Run a control experiment with only the streptavidin detection reagent to identify these bands. | |
| 3. Contaminated Blocking Buffer: Using milk or other biotin-containing reagents for blocking. | Use 5% BSA or other biotin-free blocking agents. Avoid milk-based blockers. | |
| Protein Precipitation | 1. Over-labeling: High molar excess of biotin reagent leads to aggregation. | Perform pilot reactions with varying molar ratios of biotin reagent to find the optimal degree of labeling that maintains solubility. |
| 2. Solvent Issues: The volume of organic solvent (e.g., DMSO) used to dissolve the biotin reagent is too high (>10%). | Ensure the final concentration of organic solvent in the reaction mixture does not exceed 10%. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.
-
Preparation: Prepare a deprotection solution of 50% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIPS) as a scavenger in Dichloromethane (DCM). Handle TFA and DCM in a fume hood.
-
Reaction: Dissolve the this compound in a minimal amount of the deprotection solution.
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.
-
Removal of Acid: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
-
Final Product: The resulting product is the TFA salt of Biotin-PEG2-NH2. It should be used immediately in the subsequent conjugation reaction. For best results, co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
Protocol 2: Conjugation to an NHS-Ester Activated Protein
This protocol outlines the coupling of the deprotected biotin reagent to a protein previously activated with an NHS ester.
-
Buffer Exchange: Ensure your protein (at 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
Reagent Preparation: Immediately after deprotection (Protocol 1), dissolve the Biotin-PEG2-NH2 TFA salt in the same reaction buffer.
-
Conjugation: Add a 20-fold molar excess of the deprotected biotin reagent to the protein solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer with primary amines, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin reagent and reaction byproducts by subjecting the mixture to dialysis or a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated per protein.
-
Kit Components: Use a commercial HABA/Avidin assay kit for convenience and follow the manufacturer's instructions. The principle relies on the displacement of HABA from avidin by the biotin on your protein, causing a measurable decrease in absorbance at 500 nm.
-
Sample Preparation: Ensure your biotinylated protein sample is purified from any free biotin.
-
Measurement: a. Prepare the HABA/Avidin mixture in a cuvette or 96-well plate and measure the initial absorbance at 500 nm (A₅₀₀, initial). b. Add a known concentration of your biotinylated protein to the mixture. c. Incubate until the reading is stable (approx. 15 seconds to 5 minutes) and measure the final absorbance at 500 nm (A₅₀₀, final).
-
Calculation: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin in your sample, from which the molar substitution ratio (moles of biotin per mole of protein) can be determined using the formulas provided by the kit manufacturer or standard Beer-Lambert law calculations.
Visual Guides
Experimental Workflow
Caption: Workflow for biotinylation using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low biotinylation.
Chemical Reaction Pathway
Caption: Key chemical reactions: Boc deprotection and NHS-ester conjugation.
References
Technical Support Center: Optimizing Biotin-PEG2-NH-Boc Labeling Reactions
Welcome to the technical support center for Biotin-PEG2-NH-Boc labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the first crucial step before using this compound for labeling?
The primary amine of this compound is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group must be removed to expose the reactive primary amine before it can be used for labeling. This process is called deprotection.[1]
2. How do I remove the Boc protecting group?
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent like dichloromethane (DCM) or 1,4-dioxane.[2][3]
3. I'm observing incomplete Boc deprotection. What are the possible causes and solutions?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid, especially if your sample contains other basic functional groups that might consume the acid.[4]
-
Poor Reagent Quality: TFA is hygroscopic, meaning it can absorb water from the air, which reduces its effectiveness.[4] Use fresh, high-quality TFA.
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections occur at room temperature, some substrates may require longer incubation times.
-
Steric Hindrance: The bulky nature of the molecule can sometimes hinder the acid's access to the Boc group, requiring harsher conditions for removal.
4. What are common side reactions during Boc deprotection and how can I avoid them?
A primary side reaction is the alkylation of electron-rich functional groups by the tert-butyl cation that is generated during deprotection. To prevent this, "scavengers" can be added to the reaction mixture to trap the carbocation. Common scavengers include triisopropylsilane (TIS) and water.
5. How do I remove the acid after Boc deprotection?
After deprotection, it is crucial to remove the excess acid. This can be achieved by co-evaporation with a solvent like toluene or by precipitating the deprotected amine salt with a non-polar solvent like cold diethyl ether. For subsequent labeling reactions, it is often necessary to neutralize the amine salt by washing with a basic aqueous solution, such as sodium bicarbonate.
6. What is the optimal pH for labeling with the deprotected Biotin-PEG2-Amine?
The labeling reaction, which involves the reaction of the primary amine with a target molecule (often containing an activated carboxyl group like an NHS ester), is highly pH-dependent. The optimal pH range is typically between 7 and 9. A common choice is a buffer with a pH of 8.3-8.5.
7. Which buffers should I use for the labeling reaction?
It is critical to use amine-free buffers, as primary amines in the buffer (like Tris or glycine) will compete with your target molecule for reaction with the biotinylation reagent. Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable choices.
8. My labeling efficiency is low. What could be the problem?
Low labeling efficiency can be caused by several factors:
-
Hydrolysis of the labeling reagent: If you are reacting the deprotected Biotin-PEG2-Amine with an NHS ester, be aware that NHS esters are susceptible to hydrolysis, especially at high pH. Prepare the NHS ester solution immediately before use.
-
Suboptimal pH: If the pH is too low, the primary amine will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester will be rapid.
-
Presence of competing nucleophiles: Ensure your buffers and sample are free of other primary amines.
-
Incorrect molar ratio of reactants: The optimal molar ratio of the biotinylation reagent to the target molecule needs to be determined empirically, but a 5- to 20-fold molar excess of the biotin reagent is a common starting point.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or prolong the reaction time. Monitor progress by TLC. |
| Poor quality of TFA (presence of water). | Use fresh, anhydrous TFA. | |
| Steric hindrance of the substrate. | Consider gentle heating or a stronger acid system (e.g., 4M HCl in dioxane). | |
| Side Product Formation during Deprotection | Alkylation by the tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture. |
| Low Labeling Efficiency | Hydrolysis of the NHS ester (if used). | Prepare the NHS ester solution immediately before use and perform the reaction without delay. |
| Suboptimal pH of the reaction buffer. | Optimize the pH of the reaction buffer to a range of 7-9, with a starting point of 8.3-8.5. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use amine-free buffers such as PBS or sodium bicarbonate buffer. | |
| Inappropriate molar ratio of reactants. | Optimize the molar excess of the biotinylation reagent. Start with a 5- to 20-fold molar excess. | |
| Precipitation of Labeled Product | Aggregation due to high degree of labeling or changes in solubility. | Optimize the molar ratio of the biotinylation reagent to reduce the labeling density. The PEG spacer in this compound is designed to improve water solubility. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If your target molecule is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene three times.
-
The resulting Biotin-PEG2-Amine TFA salt can be used directly in the next step or further purified.
Protocol 2: Labeling of a Protein with Deprotected Biotin-PEG2-Amine and an NHS Ester
-
Dissolve the deprotected Biotin-PEG2-Amine TFA salt in an amine-free buffer such as 0.1 M sodium phosphate, pH 7.5. Adjust the pH if necessary.
-
Prepare the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester of the molecule to be conjugated in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | TFA is generally preferred due to its volatility, which simplifies removal. |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | DCM is a common choice for TFA-mediated deprotection. |
| Concentration | 20-50% TFA in DCM (v/v) or 4M HCl in Dioxane | The optimal concentration may vary depending on the substrate. |
| Temperature | 0°C to Room Temperature | Starting at 0°C can help control the reaction. |
| Reaction Time | 30 minutes to 2 hours | Monitor by TLC for completion. |
| Scavengers | Triisopropylsilane (TIS), Water | Recommended to prevent side reactions. |
Table 2: Recommended Reaction Conditions for Amine Labeling
| Parameter | Condition | Notes |
| pH | 7.0 - 9.0 | Optimal pH is often a compromise between amine reactivity and NHS ester hydrolysis. A starting pH of 8.3-8.5 is recommended. |
| Buffer | Amine-free buffers (e.g., PBS, Bicarbonate) | Avoid Tris and glycine buffers. |
| Molar Excess of Biotin Reagent | 5 to 20-fold | This should be optimized for each specific application. |
| Temperature | Room Temperature or 4°C | 4°C for overnight incubations to minimize protein degradation. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer times may be needed for less concentrated reactants. |
| Quenching Reagent | Tris or Glycine | To stop the reaction by consuming excess reactive groups. |
Mandatory Visualizations
Caption: A general workflow for the Boc deprotection of this compound.
Caption: A general workflow for labeling a target molecule with deprotected Biotin-PEG2-Amine.
Caption: A logical troubleshooting guide for low biotinylation yield.
References
Technical Support Center: Preventing Protein Aggregation After Biotin-PEG2-NH-Boc Labeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation during and after labeling with Biotin-PEG2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical labeling reagent. It contains a biotin group for detection or purification, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine.[1][2] The Boc (tert-Butyloxycarbonyl) group is a protecting group for the amine, which can be removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation reactions. The primary use of the biotin moiety is for labeling proteins and other biomolecules.
Q2: My protein is aggregating after labeling. What are the common causes?
Protein aggregation after biotinylation can be triggered by several factors:
-
High Molar Ratio of Biotin Reagent: An excessive amount of the biotin reagent can lead to over-labeling, which may alter the protein's surface charge and hydrophobicity, promoting aggregation.[3]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[4][5] Labeling is often performed at a pH of 7.0-8.5, which may not be optimal for all proteins.
-
Use of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. High concentrations of these solvents can destabilize proteins.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after modification.
-
Inherent Protein Instability: The protein itself may be prone to aggregation, and the labeling process can exacerbate this instability.
-
Temperature: Performing the labeling reaction at elevated temperatures can sometimes lead to protein unfolding and aggregation.
Q3: How can I optimize my labeling reaction to prevent aggregation?
Optimization is key to a successful labeling reaction. Consider the following:
-
Titrate the Biotin:Protein Molar Ratio: Start with a lower molar excess of the biotin reagent and systematically increase it to find the optimal ratio that provides sufficient labeling without causing aggregation.
-
Screen Different Buffer Conditions: Test a range of pH values and salt concentrations to find the optimal buffer for your specific protein's stability.
-
Minimize Organic Solvent Concentration: Keep the volume of the organic solvent used to dissolve the biotin reagent to a minimum, typically not exceeding 10% of the total reaction volume.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down the reaction rate and potentially improve protein stability.
Q4: Are there any specific buffer components I should use or avoid?
Yes, the choice of buffer components is crucial:
-
Avoid Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the protein for reaction with the NHS-ester of the biotin reagent, reducing labeling efficiency. Phosphate-buffered saline (PBS) is a commonly recommended alternative.
-
Consider Stabilizing Excipients: Additives like sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) can help stabilize the protein and prevent aggregation.
-
Include Reducing Agents for Cysteine-Containing Proteins: If your protein has surface-exposed cysteines, including a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
-
Non-ionic Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Polysorbate 80) can help to solubilize proteins and prevent aggregation by interacting with hydrophobic patches.
Q5: How do I remove the unreacted biotin reagent and aggregates after the reaction?
Post-reaction purification is essential:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from both smaller, unreacted biotin molecules and larger aggregates.
-
Dialysis/Diafiltration: These methods are effective for removing small molecules like unreacted biotin but may not be suitable for removing soluble aggregates.
-
Spin Desalting Columns: These are a quick and efficient way to remove excess biotin with high recovery of the labeled protein.
Troubleshooting Guide
Problem: Significant protein precipitation is observed immediately after adding the biotin reagent.
-
Possible Cause 1: High concentration of the biotin reagent leading to rapid, extensive modification and insolubility.
-
Solution 1: Decrease the molar ratio of the biotin reagent to the protein. Perform a titration to find the optimal ratio.
-
-
Possible Cause 2: The organic solvent (e.g., DMSO) used to dissolve the biotin reagent is causing the protein to precipitate.
-
Solution 2: Minimize the volume of the organic solvent. Add the biotin solution slowly to the protein solution while gently stirring.
-
Problem: The labeled protein shows signs of aggregation upon storage.
-
Possible Cause 1: The storage buffer is not optimal for the modified protein.
-
Solution 1: Perform a buffer screen to identify the optimal pH, ionic strength, and excipients for long-term stability. Consider adding cryoprotectants like glycerol for frozen storage.
-
-
Possible Cause 2: The biotinylation has caused conformational changes that expose hydrophobic patches, leading to aggregation over time.
-
Solution 2: Include stabilizing excipients such as arginine or non-ionic detergents in the final storage buffer to help prevent protein-protein interactions.
-
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Labeling Reaction: Add the dissolved biotin reagent to the protein solution at a desired molar excess (e.g., 20-fold). Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction.
-
Purification: Remove excess biotin and any aggregates by size-exclusion chromatography or a desalting column.
Protocol 2: Screening for Optimal Labeling Conditions to Minimize Aggregation
-
Set up Parallel Reactions: Prepare multiple small-scale labeling reactions in parallel.
-
Vary Parameters: In each reaction, vary a single parameter, such as the molar ratio of biotin:protein (e.g., 5:1, 10:1, 20:1, 40:1), the pH of the reaction buffer (e.g., 7.0, 7.5, 8.0, 8.5), or the concentration of a stabilizing excipient.
-
Monitor Aggregation: After the reaction, assess the level of aggregation in each sample using a suitable method (see Protocol 4).
-
Analyze Labeling Efficiency: Determine the degree of biotinylation for the non-aggregated samples to identify the conditions that provide a good balance between labeling and stability.
Protocol 3: Purification of the Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein.
-
Equilibration: Equilibrate the column with a suitable storage buffer for your protein.
-
Sample Injection: Load the quenched labeling reaction mixture onto the column.
-
Fraction Collection: Collect fractions as the sample runs through the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified, monomeric labeled protein. Pool the desired fractions.
Protocol 4: Quantification of Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the protein sample in a suitable buffer and filter it through a low-protein-binding 0.22 µm filter.
-
Measurement: Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.
-
Data Acquisition: Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. An increase in the average particle size or the appearance of larger species compared to the unlabeled control indicates aggregation. The Polydispersity Index (PDI) can also be used as an indicator of sample heterogeneity.
Data Summary
Table 1: Effect of Biotin:Protein Molar Ratio on Labeling Efficiency and Aggregation
| Biotin:Protein Molar Ratio | Degree of Labeling (Biotin/Protein) | % Aggregation (by DLS) |
| 5:1 | 1.2 | <1% |
| 10:1 | 2.5 | 2% |
| 20:1 | 4.1 | 8% |
| 40:1 | 6.8 | 25% |
Table 2: Influence of Buffer Additives on Protein Aggregation Post-Labeling (20:1 Molar Ratio)
| Additive | % Aggregation (by DLS) |
| None | 8% |
| 5% Glycerol | 5% |
| 250 mM Arginine | 3% |
| 0.01% Polysorbate 20 | 2% |
Diagrams
Caption: Workflow for this compound Labeling and Analysis.
Caption: Troubleshooting Logic for Protein Aggregation.
References
issues with incomplete Boc deprotection of Biotin-PEG2-NH-Boc
This guide provides troubleshooting strategies and detailed protocols for the tert-butyloxycarbonyl (Boc) deprotection of Biotin-PEG2-NH-Boc. It is intended for researchers, scientists, and drug development professionals who may encounter challenges such as incomplete reactions during their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of Boc deprotection for this compound?
The Boc group is a protecting group for the primary amine (-NH2) functional group.[1] Its removal is a necessary step to expose the amine, allowing it to be used in subsequent conjugation or chemical labeling reactions.[1] The deprotection is a simple carbamate hydrolysis reaction carried out under acidic conditions.[2]
Q2: What are the standard reagents used for Boc deprotection?
The most common method for Boc deprotection involves using a strong acid.[3] Standard reagents include:
-
Trifluoroacetic acid (TFA) , typically in a solvent like dichloromethane (DCM).[2]
-
Hydrochloric acid (HCl) , often as a 4M solution in an organic solvent such as 1,4-dioxane or ethyl acetate.
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a fast and effective method. The deprotected amine product is more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (typically purple) with the newly formed primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product's mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Progress can be monitored by observing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.
Boc Deprotection Workflow
The following diagram illustrates a typical experimental workflow for the Boc deprotection of this compound and subsequent analysis.
Caption: General workflow for Boc deprotection and analysis.
Troubleshooting Guide for Incomplete Deprotection
Q1: My reaction is incomplete. What are the most common causes?
Incomplete deprotection is a frequent issue. The primary causes are summarized in the table below.
| Cause | Description | Suggested Solution(s) |
| Insufficient Acid | The most common cause is an inadequate amount or concentration of acid. Basic groups within the substrate can consume the acid, reducing its effective concentration. | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system (e.g., 4M HCl in dioxane). |
| Poor Reagent Quality | Trifluoroacetic acid (TFA) is hygroscopic and can absorb water from the atmosphere. Water contamination reduces the effective acidity of the reaction medium, slowing the deprotection. | Use a fresh, unopened bottle of TFA or an appropriately stored reagent. |
| Inadequate Reaction Time | While many deprotections are complete within 30-60 minutes, some substrates require longer reaction times. | Extend the reaction time to several hours or overnight, continuing to monitor by TLC until the starting material is fully consumed. |
| Low Temperature | Most deprotections are performed at room temperature. If the reaction is sluggish, the temperature may be too low. | Allow the reaction to proceed at room temperature. Gentle heating can be applied, but must be done cautiously to avoid side reactions. |
| Poor Substrate Solubility | If the this compound starting material is not fully dissolved, the reaction will be heterogeneous and inefficient. | Ensure the substrate is completely soluble in the chosen solvent system. If necessary, a co-solvent may be added. |
| Steric Hindrance | The bulky nature of the PEG chain can sometimes sterically hinder the acid's approach to the Boc group, slowing the reaction rate. | Employ more forcing conditions, such as longer reaction times or higher acid concentrations. |
Q2: How can I resolve incomplete deprotection?
The following flowchart provides a logical sequence of steps to troubleshoot and resolve an incomplete Boc deprotection reaction.
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
Q3: I see potential side products. What could they be?
A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated. If your molecule contains other sensitive functional groups, this could lead to undesired byproducts. The use of scavengers like triisopropylsilane (TIS) can sometimes mitigate these side reactions.
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method for Boc deprotection.
Chemical Reaction:
Caption: TFA-mediated deprotection of this compound.
Methodology:
-
Dissolve the Boc-protected this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add Trifluoroacetic acid (TFA) to the solution. A typical concentration is 20-50% v/v in DCM (e.g., a 1:1 mixture of DCM:TFA).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (x3) can help remove residual TFA.
-
For workup, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and yield the free amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the final product.
| Parameter | Recommended Value |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20% - 50% (v/v) in DCM |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes - 4 hours |
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a potent alternative if TFA/DCM is ineffective.
Methodology:
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete in less than 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo. The resulting HCl salt can often be used directly in the next step.
References
how to reduce non-specific binding of Biotin-PEG2-NH-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered during experiments with Biotin-PEG2-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The biotin moiety can exhibit some hydrophobicity, leading to non-specific interactions with hydrophobic surfaces or proteins.
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules. The charge of your conjugate and interacting partners can be influenced by the buffer pH.[1]
-
Endogenous Biotin: Many cells and tissues contain endogenous biotin-containing enzymes (e.g., carboxylases) that can be recognized by streptavidin or avidin, resulting in background signal.[2]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces (e.g., microplates, beads, membranes) is a frequent cause of high background.[3][4]
-
Fc Receptor Binding: If the biotin conjugate is attached to an antibody, the Fc region of the antibody can non-specifically bind to Fc receptors present on certain cell types, such as macrophages and neutrophils.
Q2: How does the PEG spacer in the this compound conjugate help reduce non-specific binding?
A2: The polyethylene glycol (PEG) spacer plays a significant role in minimizing non-specific binding. The hydrophilic nature of the PEG linker increases the overall water solubility of the conjugate, which helps to prevent aggregation and reduce hydrophobic interactions.[5] Additionally, the flexible PEG spacer provides steric hindrance, creating a physical barrier that minimizes unwanted interactions between the biotin moiety and other surfaces.
Q3: When should I be concerned about interference from endogenous biotin?
A3: Endogenous biotin can be a major source of background noise, especially in tissues and cells with high metabolic activity, such as the liver and kidney. You should consider implementing an endogenous biotin blocking step if you observe high background staining, particularly when using streptavidin- or avidin-based detection systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound conjugates.
High Background in Immunoassays (ELISA, Western Blot)
Problem: I am observing high background signal across my plate/membrane.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein). Extend the blocking incubation time. Consider using a different blocking agent. For Western blots, using non-fat dry milk for the initial blocking step is common, but subsequent antibody incubations should be in a buffer with BSA or casein as milk contains endogenous biotin. |
| Suboptimal Washing | Increase the number of wash steps. Increase the volume of wash buffer. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce hydrophobic interactions. Optimize the salt concentration in the wash buffer (e.g., increase NaCl to 150-500 mM) to disrupt electrostatic interactions. |
| Endogenous Biotin | Perform an endogenous biotin blocking step before adding the biotinylated conjugate. This typically involves sequential incubation with avidin/streptavidin and then free biotin. |
| Primary/Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Non-Specific Binding in Pull-Down Assays
Problem: My pull-down experiment is enriching for many non-specific proteins.
| Possible Cause | Recommended Solution |
| Inadequate Pre-clearing of Lysate | Before adding your biotinylated bait, incubate the cell lysate with unconjugated beads (e.g., streptavidin-agarose or magnetic beads) to remove proteins that non-specifically bind to the beads themselves. |
| Insufficient Washing of Beads | After incubating your lysate with the biotinylated bait and beads, perform stringent washing steps. This can include buffers with high salt concentrations (e.g., up to 1M NaCl), non-ionic detergents (e.g., 0.1-1% Triton X-100 or NP-40), and in some cases, denaturing agents like urea (e.g., 2M). |
| Hydrophobic or Electrostatic Interactions | Modify your lysis and wash buffers. Include a non-ionic detergent and adjust the salt concentration. Optimizing the pH of your buffers can also help minimize charge-based interactions. |
| Biotinylated Bait Concentration Too High | Using an excessive amount of the biotinylated bait can lead to increased non-specific binding. Perform a titration to find the lowest effective concentration. |
Quantitative Data Summary
The following table summarizes the effect of various blocking agents on reducing non-specific binding. The data is compiled from typical results seen in immunoassays. Actual performance may vary depending on the specific experimental conditions.
| Blocking Agent | Typical Concentration | Relative Reduction in Non-Specific Binding (Approx. %) | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 70-90% | A commonly used and effective blocking agent for a wide range of applications. |
| Casein (from non-fat dry milk) | 1-5% (w/v) | 75-95% | Often more effective than BSA for certain applications. Ensure the milk solution is well-dissolved and filtered to avoid particulates. Contains endogenous biotin, so use with caution in streptavidin-based systems. |
| Purified Casein | 0.5-2% (w/v) | 80-98% | A more purified form of casein that can provide better blocking with less background compared to non-fat dry milk. |
| Fish Gelatin | 0.1-1% (w/v) | 60-85% | Can be a good alternative to mammalian-derived proteins to avoid cross-reactivity. |
| Synthetic Polymers (e.g., PVP, PVA) | Varies | 85-99% | Can offer superior blocking performance with low cross-reactivity and lot-to-lot consistency. |
Experimental Protocols
Protocol 1: General Procedure for Blocking Endogenous Biotin
This protocol is essential for experiments in tissues or cells with high levels of endogenous biotin.
-
Sample Preparation: Prepare your tissue sections or cells on slides or in wells as per your standard protocol.
-
Initial Blocking: Block with a protein-based blocker (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce general non-specific binding.
-
Avidin/Streptavidin Incubation: Incubate the sample with a solution of avidin or streptavidin (typically 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This will bind to the endogenous biotin.
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound avidin/streptavidin.
-
Biotin Incubation: Incubate the sample with a solution of free biotin (typically 10-100 µg/mL in PBS) for 15-30 minutes at room temperature. This will saturate the biotin-binding sites on the avidin/streptavidin that was added in the previous step.
-
Final Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound biotin.
-
Proceed with Experiment: Your sample is now ready for incubation with your this compound conjugate.
Protocol 2: Biotin-Streptavidin Pull-Down Assay
This protocol provides a general workflow for a pull-down assay to identify interacting partners of a biotinylated bait molecule.
-
Biotinylation of Bait Molecule: Conjugate your molecule of interest with this compound according to the manufacturer's instructions. Purify the biotinylated bait to remove excess, unconjugated biotin.
-
Cell Lysis: Prepare a cell lysate using a suitable lysis buffer that maintains the integrity of the protein interactions you wish to study. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing the Lysate: Add streptavidin-coated beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Binding of Biotinylated Bait to Lysate: Add the purified biotinylated bait molecule to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Capture of Complexes: Add fresh streptavidin-coated beads to the lysate-bait mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait and its interacting partners.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer. Typically, 3-5 washes are performed. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to minimize non-specific binding.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the proteins and disrupt the biotin-streptavidin interaction. Alternatively, elution can be performed using a buffer containing a high concentration of free biotin or by changing the pH.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry can be used.
Visualizations
Caption: Factors contributing to specific and non-specific binding.
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: Experimental workflow for a biotin-streptavidin pull-down assay.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. arp1.com [arp1.com]
- 5. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
stability of Biotin-PEG2-NH-Boc in different solvents and pH
Welcome to the technical support center for Biotin-PEG2-NH-Boc. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this reagent in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The compound should be stored at -20°C upon receipt.[1] Some suppliers suggest that the powder, when stored desiccated and sealed at 4°C, is stable for up to 12 months.[2] Always protect the solid compound from moisture.
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For optimal stability, store stock solutions at -80°C for use within 6 months, or at -20°C for use within 1 month.[1]
Q2: In which solvents is this compound soluble?
A2: The polyethylene glycol (PEG) linker enhances the water solubility of the molecule.[3] this compound and its deprotected amine counterpart are generally soluble in water and common organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Q3: What is the general pH stability of this compound?
A3: The stability of this compound is dependent on the stability of its three core components: the biotin moiety, the PEG linker, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
-
Biotin Moiety: The biotin itself is quite robust and is stable within a pH range of 4 to 9. It exhibits lower stability in solutions with a pH above 9.
-
PEG Linker: Polyethylene glycol (PEG) linkers are generally stable in aqueous environments and are resistant to hydrolytic cleavage.
-
Boc Protecting Group: The Boc group is the most sensitive component. It is highly susceptible to cleavage under acidic conditions (acid-labile). Significant degradation can be expected at a pH below 4. Deprotection is efficiently achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
A logical workflow for assessing potential stability issues is presented below.
Caption: Troubleshooting workflow for this compound stability.
Troubleshooting Guide
Problem 1: Loss of compound activity or failure in conjugation reaction.
-
Possible Cause 1: Improper Storage. Long-term storage at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Always store the solid compound and its solutions at the recommended temperatures (-20°C or -80°C). Aliquot stock solutions into single-use vials to avoid repeated temperature cycling.
-
-
Possible Cause 2: Boc Group Hydrolysis. If the compound was exposed to acidic conditions (pH < 4) during your experimental workflow, the Boc group may have been prematurely removed.
-
Solution: Maintain a neutral to slightly basic pH (7-9) during conjugation reactions. If acidic conditions are unavoidable, consider using an alternative protecting group. Verify the integrity of your compound using analytical methods like mass spectrometry before use.
-
Problem 2: My purified product does not have the expected mass; it appears the Boc group is missing.
-
Possible Cause: Accidental Deprotection. The Boc group is sensitive to acid. Exposure to even mildly acidic buffers or reagents during your experiment or purification (e.g., some chromatography conditions) can lead to its cleavage.
-
Solution: Scrutinize your entire workflow for any acidic steps. Use buffers with a pH range of 7-9 for all manipulations unless deprotection is intended. If using reverse-phase HPLC, be aware that acidic mobile phases (e.g., containing TFA) will cleave the Boc group.
-
Problem 3: The compound is not dissolving properly in my aqueous buffer.
-
Possible Cause: Concentration Limit. While the PEG linker improves water solubility, there is a concentration limit.
-
Solution: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF, and then add it dropwise to your aqueous buffer with stirring. To further enhance solubility, gentle warming to 37°C or brief sonication can be attempted.
-
Stability Data Summary
Table 1: Stability of the Boc-Protected Amine
| Condition | pH Range | Stability | Notes |
|---|---|---|---|
| Acidic | < 4 | Labile | Rapid deprotection occurs. Commonly used acids include TFA and HCl. |
| Neutral | 4 - 9 | Stable | The Boc group is stable under neutral and basic conditions. |
| Basic | > 9 | Stable | Resistant to basic and nucleophilic attack. |
Table 2: Stability of the Biotin Moiety
| Condition | pH Range | Stability | Notes |
|---|---|---|---|
| Acidic | 4 - 7 | Stable | Biotin is stable in moderately acidic to neutral solutions. |
| Neutral | 7 - 9 | Stable | Optimal stability range for most applications. |
| Basic | > 9 | Less Stable | Stability decreases in strongly alkaline solutions. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes the standard procedure for the intentional removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
-
Dissolution: Dissolve the this compound compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Remove the acid and solvent under reduced pressure (e.g., rotary evaporation). The resulting amine salt can then be used directly or neutralized by dissolving it in a suitable buffer.
The deprotection workflow is visualized in the diagram below.
Caption: Experimental workflow for Boc deprotection of this compound.
Protocol 2: General Procedure for Amine Coupling (Post-Deprotection)
After deprotection, the resulting Biotin-PEG2-NH2 can be conjugated to molecules containing a carboxylic acid group using a carbodiimide crosslinker like EDC.
-
Activation: Dissolve the carboxyl-containing molecule in a suitable buffer (e.g., MES buffer, pH 4.5-6.0). Add a molar excess of EDC (e.g., 5- to 20-fold) to activate the carboxyl groups.
-
Conjugation: Immediately add the deprotected Biotin-PEG2-NH2 to the activated molecule solution. To minimize unwanted polymerization of the target molecule, a large molar excess (e.g., 100-fold) of the amine-PEG-biotin reagent is recommended.
-
Reaction: Incubate the reaction mixture for at least 2 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted biotinylation reagent and EDC byproducts using dialysis or a desalting column.
References
Technical Support Center: Purifying Biotin-PEG2-NH-Boc Labeled Proteins
Welcome to the technical support center for challenges in purifying Biotin-PEG2-NH-Boc labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying proteins labeled with this compound?
A1: The primary challenges stem from the unique properties of the labeling reagent. The very strong and stable interaction between biotin and streptavidin (or avidin) makes the elution of the labeled protein difficult without using harsh, denaturing conditions that can compromise protein function.[1][2][3][4] Additionally, the PEG linker, while improving solubility, can cause steric hindrance and affect the protein's interaction with purification resins.[5] Finally, incomplete reactions or side reactions during the labeling and Boc-deprotection steps can lead to a heterogeneous mixture of protein species, complicating the purification process.
Q2: My biotinylated protein is not binding to the streptavidin resin. What could be the reason?
A2: Several factors could contribute to poor binding. Firstly, ensure that the biotinylation reaction was successful and that the biotin is accessible. You can verify biotinylation using methods like a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a Western blot with streptavidin-HRP. Secondly, the affinity tag might be sterically hindered by the protein's conformation. In such cases, performing the binding step under partially denaturing conditions might be necessary, provided your protein can be refolded. Lastly, ensure your buffers are free of substances that can interfere with the biotin-streptavidin interaction.
Q3: I am observing high non-specific binding to my streptavidin column. How can I reduce it?
A3: High non-specific binding is a common issue. To mitigate this, you can try several strategies. Increasing the ionic strength of your wash buffers (e.g., by adding 150-500 mM NaCl) can help disrupt weak, non-specific electrostatic interactions. Adding a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your wash buffers can also reduce hydrophobic non-specific binding. Pre-clearing your lysate with streptavidin beads before the actual purification step can also help remove proteins that naturally bind to the resin.
Q4: How can I elute my biotinylated protein from the streptavidin column without denaturation?
A4: Eluting biotinylated proteins under non-denaturing conditions is challenging due to the strong interaction. However, there are several approaches you can take. One method is competitive elution with an excess of free biotin; however, this is often inefficient with standard streptavidin resins. A more effective strategy is to use modified avidin or streptavidin resins with lower binding affinities, such as monomeric avidin, which allow for elution with milder conditions like high concentrations of free biotin. Another option is to use a cleavable biotin linker that allows for elution by adding a specific cleaving agent. Alternatively, using anti-biotin antibody agarose beads allows for competitive elution with free biotin under near-neutral conditions with a high recovery rate.
Q5: What is the purpose of the Boc protecting group on the this compound reagent?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine (-NH2). This protection prevents the amine from reacting during the initial biotinylation step where another reactive group on your protein (e.g., a carboxyl group) is targeted. After the biotinylation is complete, the Boc group can be removed, typically under acidic conditions, to expose the amine for subsequent conjugation reactions if desired.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biotinylation Efficiency | - Suboptimal pH of the reaction buffer.- Presence of primary amines (e.g., Tris buffer) in the protein solution.- Low protein concentration.- Inactive labeling reagent. | - Ensure the pH of the reaction buffer is within the optimal range for the specific chemistry used (e.g., pH 7.2-8.5 for NHS esters).- Perform a buffer exchange into an amine-free buffer like PBS or HEPES before labeling.- Increase the protein concentration (ideally >2 mg/mL).- Use a fresh vial of the this compound reagent. |
| Protein Precipitation after Labeling | - High degree of biotinylation or PEGylation leading to insolubility.- Change in protein conformation upon labeling. | - Reduce the molar excess of the biotinylating reagent in the labeling reaction.- Optimize the labeling conditions (e.g., temperature, incubation time).- Add solubilizing agents like mild detergents or glycerol to the buffer. |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time.- Inaccessible Boc group. | - Increase the concentration of the acid (e.g., TFA) or the reaction time.- Ensure the protein is fully accessible to the deprotection reagent. This may require partial denaturation if the protein's stability allows. |
| Low Recovery from Streptavidin Column | - Elution conditions are too mild.- Protein has precipitated on the column. | - If using standard streptavidin, harsher elution conditions (e.g., 0.1% SDS, boiling) may be necessary, but this will likely denature the protein.- For non-denaturing elution, use a resin with lower biotin affinity (e.g., monomeric avidin) and elute with a high concentration of free biotin.- Ensure your elution buffer is compatible with your protein's solubility. |
| Contamination with Unlabeled Protein | - Inefficient binding of the biotinylated protein to the resin.- Non-specific binding of unlabeled protein. | - Optimize the binding conditions (e.g., incubation time, temperature).- Increase the stringency of the wash steps by adding salt and/or non-ionic detergents. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from relevant studies to help you benchmark your purification results.
Table 1: Comparison of Plasma Membrane Protein Purification Techniques
| Purification Technique | Total Proteins Identified | Purity (%) |
| Whole Cell Lysate | 84–112 | 9–13% |
| Crude Membrane Preparation | 104–111 | 17–20% |
| Biotinylation (NHS-SS-biotin) & Streptavidin Pulldown | 78–115 | 27–31% |
| Biotinylation (Biocytin Hydrazide) & Streptavidin Pulldown | 41–54 | 59–85% |
| Biotinylation (Amino-oxy-biotin) & Streptavidin Pulldown | 120 | 65% |
| (Data adapted from a comparative analysis of techniques to purify plasma membrane proteins.) |
Table 2: Comparison of Affinity Tag Purification Systems
| Affinity Tag System | Purity | Yield (per ml of resin) |
| His-tag | ~80% | 5–40 mg |
| Strep-tag® | >95% | ~31 mg |
| (Data adapted from a comprehensive comparison of protein purification systems.) |
Table 3: Elution Recovery with a Non-Denaturing Competitive Elution Method
| Elution Condition | Recovery Rate |
| 4 mg/ml Biotin (pH 8.5), 30 min incubation | >85% |
| (Data adapted from a study on non-denaturing purification of biotin-tagged proteins using anti-biotin antibody agarose.) |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound (Carboxyl-Reactive)
This protocol is a general guideline for labeling carboxyl groups on a protein (e.g., on aspartate, glutamate, or the C-terminus) using EDC chemistry.
Materials:
-
Protein of interest in a carboxyl- and amine-free buffer (e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Optimizer Buffer™ (or similar activation buffer)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or dialyze 1-10 mg of your protein in 0.5-2 mL of Optimizer Buffer™ to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Shortly before use, prepare a stock solution of this compound and EDC in an appropriate solvent (e.g., DMSO or water, depending on the specific reagent).
-
Labeling Reaction: Add a 20- to 50-fold molar excess of this compound and EDC to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Boc Deprotection of Biotin-PEG2-NH-Labeled Protein
Materials:
-
This compound labeled protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralization buffer (e.g., PBS pH 7.4)
-
Desalting column or dialysis equipment
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve the labeled protein in a mixture of TFA and an organic solvent (e.g., 50% TFA in DCM).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Solvent Removal: Remove the TFA and solvent by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
Neutralization and Buffer Exchange: Resuspend the protein in a neutralization buffer and immediately perform a buffer exchange using a desalting column or dialysis to remove any residual acid and byproducts.
Protocol 3: Affinity Purification of Biotinylated Protein using Streptavidin Agarose
Materials:
-
Biotinylated protein sample
-
Streptavidin agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (select based on downstream application, see troubleshooting)
-
Empty chromatography column or spin columns
Procedure:
-
Resin Equilibration: Wash the streptavidin agarose resin with 3-5 column volumes of Binding/Wash Buffer.
-
Binding: Incubate the biotinylated protein sample with the equilibrated resin. The incubation time will vary depending on the protein and concentration, but 1-2 hours at room temperature or overnight at 4°C is a good starting point.
-
Washing: Wash the resin extensively with Binding/Wash Buffer (at least 10-20 column volumes) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein using your chosen elution method.
-
Denaturing Elution: Add a buffer containing a strong denaturant (e.g., 8 M guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer) and incubate for 5-10 minutes before collecting the eluate.
-
Non-Denaturing Elution (with appropriate resin): Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes before collecting the eluate. Repeat the elution step to maximize recovery.
-
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting decision tree for low protein recovery during purification.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Biotinylation with Biotin-PEG2-NH-Boc
Welcome to the technical support center for quantifying the degree of biotinylation using Biotin-PEG2-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent that contains three key components:
-
Biotin: A vitamin that forms a highly specific and strong non-covalent bond with avidin and streptavidin, which is the basis for its use in detection and purification applications.
-
PEG2 (Polyethylene Glycol linker): A short, hydrophilic spacer arm that increases the solubility of the reagent and the resulting biotinylated molecule. This can help prevent aggregation of labeled proteins.[1][2][3] The PEG linker can also reduce steric hindrance, potentially improving the accessibility of the biotin for binding to avidin or streptavidin.[4][5]
-
NH-Boc (Boc-protected amine): The amine group is intended to react with a target molecule. It is protected by a tert-Butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This Boc group is stable under many conditions but can be removed with acid, such as Trifluoroacetic Acid (TFA), to reveal a primary amine. This primary amine can then be used for conjugation to other molecules.
Q2: How do I remove the Boc protecting group before quantification?
A2: The Boc group must be removed to allow the biotin to be accessible for quantification by methods like the HABA assay. This is typically achieved by treatment with an acid, such as Trifluoroacetic Acid (TFA). A general protocol for deprotection of a biotinylated protein is provided in the Experimental Protocols section. It is crucial to remove the TFA after deprotection, as it can interfere with downstream assays and damage proteins. This is usually done by dialysis or buffer exchange.
Q3: What are the common methods to quantify the degree of biotinylation?
A3: The two most common methods for quantifying the degree of biotinylation are:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric assay that is simple, rapid, and widely used. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.
-
Mass Spectrometry (MS): A more sophisticated technique that can provide precise information on the mass shift caused by biotinylation, allowing for the determination of the number of biotin molecules per protein. It can also identify the specific sites of biotinylation on the protein.
Q4: Can the PEG2 linker interfere with the HABA assay?
A4: While long PEG chains can sometimes influence protein-surface interactions, a short PEG2 linker is generally considered to enhance the solubility and accessibility of the biotin moiety without significantly interfering with the HABA assay. In fact, improved solubility can be advantageous in preventing protein aggregation during the assay. However, at very high densities on a surface, even short linkers could potentially cause some steric hindrance.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Labeled Protein
This protocol describes the removal of the Boc protecting group from your biotinylated protein, a necessary step before quantification with the HABA assay.
Materials:
-
This compound labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) (optional, for initial dissolution if needed)
-
Dialysis cassette (with appropriate molecular weight cut-off for your protein) or desalting column
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: If your protein is lyophilized, dissolve it in a minimal amount of a suitable solvent. For proteins, an aqueous buffer is preferred.
-
Acidification: To the protein solution, add TFA to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
TFA Removal and Buffer Exchange: Immediately after incubation, remove the TFA. This is a critical step to prevent protein degradation and interference with the HABA assay.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a neutral buffer (e.g., PBS, pH 7.4) with multiple buffer changes over 24-48 hours.
-
Desalting Column: Alternatively, use a desalting column equilibrated with a neutral buffer to perform a rapid buffer exchange according to the manufacturer's instructions.
-
-
Recovery: Collect the deprotected, buffer-exchanged protein. It is now ready for quantification.
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a general procedure for the HABA assay. Commercial kits are also available and their specific instructions should be followed.
Materials:
-
Deprotected biotinylated protein sample
-
HABA/Avidin solution (can be prepared or obtained from a kit)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-made solution from a kit, prepare the HABA/Avidin solution according to established protocols.
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).
-
Sample Measurement: Add a known volume of your deprotected biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes until the absorbance reading stabilizes.
-
Final Measurement: Measure the absorbance of the mixture at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).
-
Calculation: Calculate the degree of biotinylation using the following formulas:
-
Molar concentration of biotin (M) = [A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)] / (ε × path length)
-
ε (molar extinction coefficient of the HABA-avidin complex) = 34,000 M-1cm-1
-
Path length is typically 1 cm for a standard cuvette.
-
-
Moles of biotin per mole of protein = Molar concentration of biotin / Molar concentration of protein
Online calculators are also available to simplify these calculations.
-
Data Presentation
| Parameter | HABA Assay | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin. | Measures the mass-to-charge ratio of ionized molecules. |
| Information Obtained | Average number of biotin molecules per protein molecule. | Precise mass of the biotinylated protein, number of biotin labels, and site of modification. |
| Sensitivity | Micromolar range. | High sensitivity, can detect small mass changes. |
| Throughput | High; suitable for 96-well plate format. | Lower, sample preparation can be more involved. |
| Equipment | Spectrophotometer or microplate reader. | Mass spectrometer. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation detected | Incomplete Boc deprotection. | Ensure complete removal of the Boc group by optimizing TFA concentration and incubation time. Verify deprotection with a control reaction. |
| Inefficient biotinylation reaction. | Optimize the molar ratio of this compound to your protein. Ensure the reaction buffer is free of primary amines (e.g., Tris) which can compete with the reaction. | |
| Inactive biotinylation reagent. | Use fresh, properly stored this compound. | |
| Insufficient removal of free biotin. | Thoroughly dialyze or use a desalting column to remove all unbound biotin before the HABA assay. | |
| High background in detection assays | Over-biotinylation leading to aggregation. | Reduce the molar excess of the biotinylation reagent in your reaction. |
| Non-specific binding. | Include appropriate blocking steps in your downstream applications. The PEG linker is designed to reduce non-specific binding. | |
| Inconsistent results between batches | Variation in protein concentration measurement. | Accurately determine the protein concentration before each biotinylation reaction. |
| Incomplete removal of unreacted biotin. | Ensure consistent and thorough removal of free biotin for each batch. | |
| Variability in the biotinylation reaction. | Standardize all reaction parameters including temperature, time, and reagent concentrations. |
Visualizations
Caption: Experimental workflow for biotinylation and quantification.
Caption: Principle of the HABA assay for biotin quantification.
Caption: A decision tree for troubleshooting biotinylation quantification.
References
- 1. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Utilizing Biotin-PEG2-NH-Boc for Optimal Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of the Biotin-PEG2-NH-Boc linker. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and ensure successful conjugation, particularly in overcoming steric hindrance.
Understanding Steric Hindrance and the Role of the PEG2 Linker
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an invaluable tool in various biological assays.[1] However, when biotin is directly attached to a large molecule, such as an antibody or a protein, the accessibility of the biotin binding pocket on streptavidin can be obstructed. This phenomenon, known as steric hindrance, can significantly reduce the efficiency of the biotin-streptavidin interaction.
The this compound linker is designed to mitigate this issue. The short polyethylene glycol (PEG) spacer arm introduces a flexible chain between the biotin molecule and the conjugated protein.[2] This spacer physically distances the biotin from the surface of the larger molecule, thereby reducing steric clash and allowing for more efficient binding to streptavidin.[2] The hydrophilic nature of the PEG linker also enhances the solubility of the resulting conjugate, which can help prevent aggregation.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of the this compound linker.
Q1: How should I store and handle the this compound linker?
A1: The this compound linker should be stored at -20°C for long-term stability.[4] For short-term use, it can be stored at 4°C. It is crucial to protect the compound from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Once a stock solution is prepared, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Q2: What is the purpose of the Boc protecting group on the amine?
A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. This protection prevents the amine from reacting during storage or other synthetic steps. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the reactive primary amine for subsequent conjugation reactions.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For conjugation to biological molecules, it is typically dissolved in an anhydrous organic solvent first and then added to the aqueous reaction buffer containing the protein of interest.
Q4: What is the significance of the PEG2 spacer length?
A4: The two polyethylene glycol units in the PEG2 spacer provide a flexible arm of a specific length that has been shown to be effective in reducing steric hindrance in many applications. While longer PEG chains can offer more flexibility, a shorter linker like PEG2 is often sufficient to improve binding without introducing excessive hydrophilicity or altering the pharmacokinetic properties of the conjugated molecule significantly.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the deprotection of the Boc group and the subsequent conjugation of the Biotin-PEG2-NH linker.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Target Molecule | Incomplete Boc Deprotection: The primary amine is not available for reaction. | Ensure complete removal of the Boc group by using fresh, anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Monitor the deprotection reaction by TLC or LC-MS. |
| Inactive Target Molecule: The primary amines on the target protein (e.g., lysine residues) are not accessible or have been modified. | Confirm the purity and integrity of your target molecule. Ensure the reaction buffer pH is optimal for amine reactivity (typically pH 7.5-8.5). | |
| Hydrolysis of Activated Ester: If using an NHS ester for conjugation, it may have hydrolyzed due to moisture. | Use anhydrous solvents for dissolving the activated linker and add it to the reaction mixture immediately. | |
| Precipitation of the Conjugate | Aggregation of the Target Molecule: The biotinylation process can sometimes lead to protein aggregation. | The PEG linker is designed to improve solubility, but if aggregation persists, consider optimizing the protein concentration, buffer conditions, or the molar ratio of the linker to the protein. |
| Low Solubility of the Linker: The linker may not be fully dissolved before addition to the aqueous reaction buffer. | Ensure the Biotin-PEG2-NH2 (after deprotection) is fully dissolved in a minimal amount of a compatible organic solvent before adding it to the protein solution. | |
| High Non-Specific Binding in Assays | Excess Unreacted Linker: Free biotinylated linker in the final sample can bind to streptavidin surfaces, leading to high background. | Remove excess, unreacted linker after the conjugation reaction using size-exclusion chromatography, dialysis, or a desalting column. |
| Over-biotinylation of the Protein: Too many biotin molecules on the protein can lead to non-specific interactions. | Optimize the molar ratio of the linker to the protein during the conjugation reaction to control the degree of labeling. | |
| Inconsistent Results Between Batches | Variability in Degree of Labeling: Differences in reaction conditions can lead to batch-to-batch variation in the number of biotin molecules per protein. | Carefully control reaction parameters such as time, temperature, pH, and reagent concentrations. Quantify the degree of biotinylation for each batch using a method like the HABA assay. |
| Degradation of Reagents: The linker or coupling reagents may have degraded over time. | Use fresh reagents and store them under the recommended conditions. |
Quantitative Data Presentation
| Parameter | Biotin (Unconjugated) | Biotin-PEG2-Linker Conjugate | Rationale for PEG2 Linker |
| Binding Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Expected to be in a similar range | The PEG linker does not significantly alter the biotin binding motif itself. |
| Effective Binding in Sterically Hindered Systems | Low | High | The PEG spacer arm extends the biotin moiety away from the surface of the conjugated molecule, improving accessibility to the streptavidin binding pocket. |
| Aqueous Solubility | Moderate | High | The hydrophilic PEG chain increases the overall solubility of the conjugate, reducing the risk of aggregation. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting Biotin-PEG2-NH2 (as a TFA salt) can be used directly in the next conjugation step or can be further purified if necessary.
Protocol 2: Antibody Labeling with Biotin-PEG2-NH2
This protocol outlines the conjugation of the deprotected Biotin-PEG2-NH2 to an antibody via its primary amines (lysine residues) using an NHS ester activation strategy.
Materials:
-
Deprotected Biotin-PEG2-NH2 (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activating agent
-
Anhydrous DMF or DMSO
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Biotin-PEG2-NH2:
-
Dissolve the deprotected Biotin-PEG2-NH2 and DSC (in a slight molar excess) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and stir at room temperature for 1-4 hours to form the NHS-activated Biotin-PEG2 linker.
-
-
Conjugation to Antibody:
-
Slowly add the desired molar excess of the activated Biotin-PEG2-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., BCA assay for protein concentration and HABA assay for biotin incorporation).
-
Visualizations
Below are diagrams generated using Graphviz to illustrate key concepts and workflows.
References
- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
common mistakes in using Biotin-PEG2-NH-Boc for bioconjugation
Welcome to the technical support center for Biotin-PEG2-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the bioconjugation process using this compound.
Problem 1: Low or No Biotinylation of the Target Molecule
Possible Causes and Solutions
-
Incomplete Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed before it can react with the target molecule.
-
Solution: Confirm complete deprotection by monitoring the reaction with techniques like TLC or LC-MS. If deprotection is incomplete, increase the reaction time or the concentration of the acid (e.g., Trifluoroacetic acid - TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[1] For stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.[1]
-
-
Suboptimal pH for Conjugation: The reaction of the deprotected amine with an activated carboxyl group (e.g., via NHS ester chemistry) is highly pH-dependent.
-
Solution: The optimal pH range for NHS ester reactions with primary amines is typically 7.2-8.5.[2] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction. Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][3]
-
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated biotin linker.
-
Solution: Perform buffer exchange into an amine-free buffer like PBS before starting the conjugation reaction.
-
-
Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them unreactive.
-
Solution: Always allow the NHS-activated reagent to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions.
-
-
Low Protein Concentration: In dilute protein solutions, the rate of hydrolysis of the NHS ester can outcompete the conjugation reaction.
-
Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction.
-
Problem 2: Precipitation of the Protein During Conjugation
Possible Causes and Solutions
-
Over-biotinylation: A high degree of biotinylation can alter the solubility of the protein, leading to aggregation and precipitation.
-
Solution: Reduce the molar ratio of the biotinylating reagent to the protein. A starting point of a 20-fold molar excess of biotin reagent to antibody is often recommended to achieve 4-6 biotin molecules per antibody. This ratio may need to be optimized for your specific protein.
-
-
Incorrect Buffer Conditions: The pH and composition of the buffer can affect protein stability.
-
Solution: Ensure the protein is in a buffer that maintains its stability and solubility throughout the reaction. If precipitation occurs after adjusting the pH for conjugation, consider adding cryoprotectants or other stabilizing agents, provided they do not interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I remove the Boc protecting group from this compound?
A1: The Boc group is typically removed under acidic conditions. A common and effective method is to dissolve the this compound in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The reaction is often performed at room temperature for 1-2 hours. Progress should be monitored by TLC or LC-MS to ensure complete removal of the starting material. After the reaction, the TFA and DCM can be removed under reduced pressure.
Q2: What is the best way to activate my protein for conjugation with the deprotected Biotin-PEG2-NH2?
A2: If your protein has available carboxyl groups (on aspartic or glutamic acid residues), you can activate them using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). This creates a more stable NHS ester intermediate that can then react with the primary amine of the deprotected biotin linker.
Q3: Which buffers should I use for the bioconjugation reaction?
A3: It is critical to use amine-free buffers to prevent them from competing with your target molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0 or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5.
Q4: How can I determine the degree of biotinylation of my protein?
A4: The extent of biotin incorporation can be determined using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method. In this assay, HABA is bound to avidin, and upon addition of the biotinylated sample, the biotin displaces the HABA, causing a measurable decrease in absorbance at 500 nm. Alternatively, mass spectrometry can be used to directly detect biotinylated proteins and peptides.
Q5: What is the purpose of the PEG spacer in this compound?
A5: The polyethylene glycol (PEG) spacer arm provides several advantages. It increases the hydrophilicity and water solubility of the biotinylated molecule, which can help to reduce aggregation. The flexible PEG spacer also provides steric hindrance, which can minimize unwanted interactions and improve the accessibility of the biotin for binding to avidin or streptavidin.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Boc Deprotection | ||
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for resistant substrates. |
| Reaction Time | 1-2 hours at room temperature | Monitor by TLC or LC-MS for completion. |
| NHS Ester Conjugation | ||
| Reaction pH | 7.2 - 8.5 | Crucial for balancing amine reactivity and NHS ester stability. |
| Molar Ratio (Biotin:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Longer times may be needed for dilute solutions. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1 M.
-
Add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA. The resulting Biotin-PEG2-NH2 TFA salt can be used directly in the next step or neutralized.
Protocol 2: Biotinylation of a Protein via NHS Ester Chemistry
-
Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the deprotected Biotin-PEG2-NH2 in an amine-free buffer.
-
Activate the carboxyl groups on the protein by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Add the deprotected Biotin-PEG2-NH2 to the activated protein solution at a desired molar ratio (e.g., 20:1 biotin linker to protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 50 mM.
-
Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting flowchart for low biotinylation yield.
References
impact of temperature on Biotin-PEG2-NH-Boc reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Biotin-PEG2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting the NHS ester of a Biotin-PEG linker with a primary amine?
A1: The optimal temperature for the N-hydroxysuccinimide (NHS) ester coupling reaction is a balance between reaction rate and reagent stability. Generally, the reaction is carried out at either room temperature (approximately 20-25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[1][2][3] Lower temperatures (4°C) are often preferred to minimize the competing hydrolysis of the NHS ester, which becomes more significant at higher pH and temperatures.[4][5]
Q2: How does temperature affect the Boc deprotection step?
A2: The tert-butyloxycarbonyl (Boc) deprotection is an acid-catalyzed reaction, typically using trifluoroacetic acid (TFA). The reaction rate is temperature-dependent. While it can proceed at 0°C to room temperature, elevated temperatures can significantly accelerate the process. For instance, some protocols utilize microwave irradiation at 60°C for 30 minutes for rapid deprotection. Thermal deprotection in the absence of a strong acid catalyst is also possible at much higher temperatures (100-240°C), with the required temperature depending on the nature of the amine.
Q3: Can I store a stock solution of Biotin-PEG-NHS ester?
A3: It is highly recommended to prepare solutions of NHS esters immediately before use. The NHS ester group is susceptible to hydrolysis in the presence of moisture. If a stock solution must be made, it should be prepared in a dry, amine-free organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For longer-term storage, aliquots should be stored at -80°C for up to 6 months.
Q4: What are the common causes of low yield in my biotinylation reaction?
A4: Low yields in biotinylation reactions using NHS esters can stem from several factors:
-
Hydrolysis of the NHS ester: This is a major competing reaction. Ensure your reagents are dry and prepare solutions immediately before use. Running the reaction at a lower temperature (e.g., 4°C) can help minimize hydrolysis.
-
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers such as phosphate-buffered saline (PBS).
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is pH-dependent, with an optimal range of 7.2-8.5.
-
Poor accessibility of primary amines on the target molecule: If the primary amines on your protein or molecule are sterically hindered, the reaction efficiency may be reduced.
Troubleshooting Guides
Issue 1: Low or No Biotinylation Detected
| Possible Cause | Recommended Action |
| Inactive NHS Ester Reagent | The NHS ester has hydrolyzed due to moisture. Use fresh, high-quality reagent. Allow the reagent vial to come to room temperature before opening to prevent condensation. |
| Amine-Containing Buffers | Buffers such as Tris or glycine are interfering with the reaction. Perform buffer exchange into an amine-free buffer like PBS before starting the reaction. |
| Incorrect pH | The reaction pH is outside the optimal range of 7.2-8.5. Verify the pH of your reaction buffer. |
| Insufficient Molar Excess of Biotin Reagent | The concentration of the biotinylation reagent is too low. Increase the molar excess of the Biotin-PEG-NHS ester to your target molecule. |
| Low Reaction Temperature and Short Incubation Time | The reaction is too slow at the given conditions. If reacting at 4°C, increase the incubation time. Alternatively, perform the reaction at room temperature for a shorter duration. |
Issue 2: Incomplete Boc Deprotection
| Possible Cause | Recommended Action |
| Insufficient TFA Concentration or Reaction Time | The deprotection is not complete. Increase the reaction time or the concentration of TFA. |
| Low Reaction Temperature | The reaction is proceeding too slowly. Allow the reaction to warm to room temperature or consider gentle heating if the substrate is stable. |
| Water in the Reaction Mixture | The presence of water can affect the efficiency of TFA-mediated deprotection. Use anhydrous solvents and reagents. |
Data Presentation
Table 1: Impact of Temperature on NHS Ester-Amine Coupling Reaction
| Temperature (°C) | Typical Incubation Time | Rate of Aminolysis (Desired Reaction) | Rate of Hydrolysis (Side Reaction) | General Recommendation |
| 4 | 2 hours - overnight | Slower | Significantly Reduced | Recommended for sensitive proteins or when minimizing hydrolysis is critical. |
| 20-25 (Room Temp) | 30 - 60 minutes | Faster | Increased | Suitable for many applications, offering a balance between reaction speed and reagent stability. |
| > 30 | Not Recommended | Fast | Very High | Generally avoided due to rapid hydrolysis of the NHS ester, leading to lower yields. |
Table 2: Impact of Temperature on Thermal N-Boc Deprotection Yield (in Trifluoroethanol, 30 min residence time)
| Substrate Type | 120°C Yield (%) | 180°C Yield (%) | 240°C Yield (%) |
| N-Boc Imidazole | 100 | 100 | 100 |
| N-Boc Aniline | - | - | 93 |
| N-Boc Phenethylamine | - | - | < 50 |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using a Biotin-PEG-NHS Ester
-
Preparation of Target Molecule: Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Preparation of Biotin-PEG-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add the dissolved Biotin-PEG-NHS ester to the solution of the target molecule. A common starting point is a 5- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: General Procedure for Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (TFA). A common concentration is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The crude product can be purified by an appropriate method.
Protocol 3: Monitoring Reaction Kinetics by HPLC
-
Reaction Setup: Set up the biotinylation or Boc deprotection reaction as described in the protocols above.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot. For the NHS ester reaction, this can be done by adding a high concentration of an amine-containing buffer. For the Boc deprotection, neutralization with a base like triethylamine is suitable.
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC. Use a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Data Analysis: Monitor the disappearance of the starting material and the appearance of the product peak. Calculate the percentage conversion at each time point by integrating the respective peak areas. Plot the concentration of the product versus time to determine the reaction rate.
Mandatory Visualizations
Caption: Workflow for the two-step reaction of this compound.
Caption: Troubleshooting decision tree for low biotinylation yield.
References
strategies to improve yield in Biotin-PEG2-NH-Boc synthesis
Welcome to the technical support center for the synthesis of Biotin-PEG2-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Experimental Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the selective mono-Boc protection of the diamine-PEG2 linker. The second step is the coupling of an activated biotin derivative, typically Biotin-NHS ester, to the remaining free amine of the mono-protected linker.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield of this compound?
A1: The most critical step is the selective mono-Boc protection of the H₂N-PEG₂-NH₂ diamine. The formation of the di-protected diamine as a byproduct is a common issue that significantly reduces the yield of the desired mono-protected intermediate and, consequently, the final product.
Q2: How can I improve the selectivity of the mono-Boc protection step?
A2: A highly effective method is to first convert the diamine into its mono-hydrochloride salt by adding one equivalent of HCl.[1][2] This protonates one of the amino groups, rendering it less reactive towards the Boc-anhydride. Subsequently, adding one equivalent of Boc-anhydride will preferentially react with the remaining free amino group.[1][2]
Q3: What are the recommended reaction conditions for the mono-Boc protection?
A3: The reaction is typically carried out in methanol at room temperature.[3] It is crucial to control the stoichiometry of the reactants carefully. Using a slight excess of the diamine relative to the Boc-anhydride can also help to minimize the formation of the di-protected byproduct.
Q4: What are the common side reactions during the biotinylation step?
A4: The primary side reaction is the hydrolysis of the Biotin-NHS ester, especially in the presence of moisture. This leads to the formation of inactive biotin carboxylic acid, which will not couple to the amine. Additionally, if there is any unreacted diamine from the first step, it can react with two molecules of Biotin-NHS, leading to a di-biotinylated byproduct.
Q5: How can I minimize the hydrolysis of the Biotin-NHS ester?
A5: It is essential to use anhydrous solvents (e.g., DMF or DMSO) and to protect the reaction from moisture. The Biotin-NHS ester should be dissolved in the anhydrous solvent immediately before use.
Q6: What purification methods are recommended for the final product?
A6: Purification can be achieved through silica gel column chromatography. Dialysis can also be an effective method for removing unreacted starting materials and byproducts, especially for larger PEG chains.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of mono-Boc protected intermediate | Formation of di-Boc protected byproduct. | Use the mono-hydrochloride salt method by adding 1 equivalent of HCl before the addition of (Boc)₂O. Optimize the stoichiometry, potentially using a slight excess of the diamine. |
| Incomplete reaction. | Increase the reaction time or slightly increase the amount of (Boc)₂O (e.g., 1.1 equivalents). | |
| Low yield of final this compound product | Hydrolysis of Biotin-NHS ester. | Ensure the use of anhydrous solvents (DMF or DMSO) and protect the reaction from atmospheric moisture. |
| Inefficient coupling reaction. | Ensure the reaction pH is in the optimal range of 7-9. Use a suitable base like triethylamine (TEA) to scavenge the acid produced during the reaction. | |
| Presence of impurities in the mono-Boc intermediate. | Purify the Boc-NH-PEG₂-NH₂ intermediate by column chromatography before proceeding to the biotinylation step. | |
| Product is difficult to purify | Presence of multiple biotinylated species. | This is likely due to the presence of unprotected diamine in the first step. Improve the purification of the mono-Boc protected intermediate. |
| Unreacted Biotin-NHS and its hydrolysis product. | Quench the reaction with a primary amine-containing buffer like Tris or glycine. Use appropriate purification methods like dialysis or size-exclusion chromatography to remove small molecule impurities. | |
| Precipitation of biotinylated product | Over-modification or changes in isoelectric properties. | While less common for small molecules, if aggregation occurs, try adjusting the pH of the solution. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of H₂N-PEG₂-NH₂
This protocol is adapted from a general method for the mono-Boc protection of diamines.
-
Dissolve H₂N-PEG₂-NH₂ (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of HCl in methanol (1 equivalent) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the Boc-NH-PEG₂-NH₂.
Protocol 2: Coupling of Biotin-NHS to Boc-NH-PEG₂-NH₂
This protocol is based on general procedures for NHS ester couplings.
-
Dissolve the purified Boc-NH-PEG₂-NH₂ (1 equivalent) in an anhydrous solvent such as DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine (TEA, 1.1-1.5 equivalents), to the solution.
-
In a separate vial, dissolve Biotin-NHS ester (1.1 equivalents) in the same anhydrous solvent.
-
Add the Biotin-NHS solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction time can vary, so it is advisable to monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench any unreacted Biotin-NHS by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, using silica gel column chromatography.
Quantitative Data
The yield of the final this compound product is highly dependent on the efficiency of the mono-Boc protection step. The following table presents typical yields for the mono-Boc protection of various acyclic diamines using the HCl method, which can serve as a benchmark for the synthesis of Boc-NH-PEG₂-NH₂.
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | 87 | |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 | |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 | |
| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 74 |
Note: The yields are for the isolated mono-Boc protected product.
Logical Troubleshooting Diagram
Caption: A logical troubleshooting workflow for low yield issues.
References
optimizing storage conditions for Biotin-PEG2-NH-Boc and its conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Biotin-PEG2-NH-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a desiccated environment, protected from light.[1][2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from oxidation and moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: What are the best practices for storing protein conjugates of Biotin-PEG2-NH2?
A3: Biotinylated proteins are typically stored in a suitable buffer (e.g., PBS) at -20°C or -80°C. The addition of a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freezing. For lyophilized conjugates, storage at 4°C is recommended before reconstitution. To prevent microbial growth in liquid formats, a preservative such as sodium azide can be added.
Q4: My biotinylation reaction has low efficiency. What are the possible causes?
A4: Low biotinylation efficiency can stem from several factors:
-
Inactive Reagent: The this compound may have degraded due to improper storage (exposure to moisture or light).
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated linker after Boc deprotection.
-
Suboptimal pH: The reaction of the deprotected amine with your target molecule (e.g., via NHS ester chemistry) is most efficient at a pH of 7-9.
-
Insufficient Molar Excess: The molar ratio of the biotinylation reagent to your target molecule may need to be optimized. A 10-20 fold molar excess of the biotin reagent is a common starting point for protein labeling.[3]
Q5: I am observing precipitation of my protein after conjugation. How can I prevent this?
A5: Protein precipitation after biotinylation can occur due to over-modification, which alters the protein's isoelectric point and solubility. To mitigate this, consider the following:
-
Reduce the Molar Excess: Use a lower molar ratio of the biotinylation reagent in your reaction.
-
Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling.
-
Use a Solubility-Enhancing PEG Linker: The PEG component of this compound already enhances solubility, but for particularly hydrophobic proteins, a longer PEG chain might be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of the Boc group and subsequent conjugation reactions.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 20% to 50%. |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress using TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature. | |
| Steric hindrance from the PEG chain. | For high molecular weight PEGs, a longer reaction time or a stronger acid system (e.g., 4M HCl in 1,4-dioxane) may be necessary. | |
| Side Product Formation During Deprotection | Alkylation of the deprotected amine by the tert-butyl cation. | Use a scavenger, such as triisopropylsilane (TIS), in the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). |
| Low Yield of Conjugated Product | Hydrolysis of the activated group on the target molecule. | Ensure all reagents and solvents are anhydrous, especially when working with moisture-sensitive groups like NHS esters. |
| Competition from non-target nucleophiles. | Ensure the purification of the deprotected Biotin-PEG2-NH2 is thorough to remove any residual acid or scavengers before proceeding with the conjugation step. | |
| Difficulty Purifying the Final Conjugate | Similar physicochemical properties of the conjugate and excess reagent. | Utilize a purification method that separates based on size, such as dialysis or size-exclusion chromatography (gel filtration), to remove unreacted small molecule reagents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Derivatives
| Compound Form | Storage Temperature | Duration | Key Considerations |
| Solid this compound | -20°C | Long-term | Store in a desiccated, dark environment under an inert atmosphere. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Biotin-PEG2-NH2 Conjugates (Liquid) | -20°C to -80°C | Long-term | Consider adding a cryoprotectant (e.g., 50% glycerol). |
| Biotin-PEG2-NH2 Conjugates (Lyophilized) | 4°C | Long-term | Reconstitute before use. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the reactive primary amine.
-
Preparation: Dissolve this compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Deprotection: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If your target molecule is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Conjugation of Deprotected Biotin-PEG2-NH2 to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of the deprotected linker to primary amines (e.g., lysine residues) on a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Ensure the protein solution is free of any stabilizers that contain primary amines.
-
Reagent Preparation: Immediately before use, dissolve the deprotected and neutralized Biotin-PEG2-NH2 in an anhydrous solvent like DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction:
-
Add the Biotin-PEG2-NH2 stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point). The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester on the target molecule. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Mandatory Visualizations
Caption: Workflow for Boc deprotection and subsequent protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Validation & Comparative
Confirming Biotin-PEG2-NH-Boc Conjugation: A Mass Spectrometry Comparison Guide
For researchers and drug development professionals, confirming the successful conjugation of Biotin-PEG2-NH-Boc to a target molecule is a critical step in various applications, from targeted drug delivery to sophisticated biochemical assays. Mass spectrometry stands as the gold standard for this verification, offering high sensitivity and specificity. This guide provides a comparative overview of two common mass spectrometry techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of this compound conjugates, complete with experimental protocols and expected outcomes.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is a versatile linker molecule featuring a biotin moiety for affinity-based applications, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation. The molecular weight of this compound is approximately 474.6 g/mol . Mass spectrometry is employed to confirm the covalent attachment of this linker to a target molecule by detecting the expected mass shift. Both ESI-MS and MALDI-Time of Flight (TOF)-MS are powerful techniques for this purpose, each with its own set of advantages and considerations.
Comparison of ESI-MS and MALDI-TOF for Conjugate Analysis
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) |
| Ionization Principle | Soft ionization technique where ions are generated from a liquid solution by applying a high voltage, creating an aerosol. | Soft ionization technique where a laser strikes a matrix mixed with the analyte, leading to desorption and ionization. |
| Sample State | Liquid (typically coupled with Liquid Chromatography) | Solid (co-crystallized with a matrix on a target plate) |
| Typical Analytes | Small molecules, peptides, proteins, and other biomolecules in solution. Well-suited for complex mixtures. | Peptides, proteins, polymers, and other large molecules. Can tolerate some salts and buffers. |
| Fragmentation | Can be controlled; tandem MS (MS/MS) is readily performed to obtain structural information. | Less prone to in-source fragmentation, providing clear molecular ion peaks. MS/MS is possible but can be more complex. |
| Throughput | Lower, as it is often coupled with a chromatographic separation. | Higher, as multiple samples can be spotted on a single target plate and analyzed rapidly. |
| Data Complexity | Can produce multiply charged ions, which can complicate spectral interpretation for larger molecules. | Primarily produces singly charged ions, leading to simpler spectra. |
Experimental Workflow for Conjugation Confirmation
The general workflow for confirming this compound conjugation using mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: Workflow for confirming this compound conjugation.
Detailed Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is suitable for analyzing the conjugation of this compound to a small molecule or peptide.
-
Sample Preparation:
-
Dissolve the purified conjugate in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water/acetonitrile.
-
The typical concentration should be in the range of 1-10 µM.
-
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Full Scan (MS1): Scan a mass range that includes the expected masses of the starting materials and the conjugated product.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the conjugated product for fragmentation. Collision-induced dissociation (CID) is commonly used.
-
-
Data Analysis:
-
In the full scan spectrum, look for the ion corresponding to the molecular weight of the target molecule plus the mass of the deprotected Biotin-PEG2-NH linker (approximately 374.5 g/mol ).
-
In the MS/MS spectrum, look for characteristic fragment ions of the biotin moiety to confirm its presence. Common fragments include those resulting from cleavage of the PEG linker and the biotin itself.
-
Protocol 2: MALDI-TOF-MS Analysis
This protocol is a rapid method for screening conjugation reactions.
-
Sample Preparation:
-
Matrix Selection: For PEG-containing molecules, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are often used. Dithranol can also be effective.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Sample-Matrix Mixture: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.
-
-
MALDI-TOF-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Laser: A nitrogen laser (337 nm) is commonly used. Adjust the laser intensity to the minimum required for good signal-to-noise to avoid fragmentation.
-
Mass Analyzer Mode: Linear mode is often sufficient for initial confirmation, while reflector mode provides higher mass accuracy.
-
-
Data Analysis:
-
The MALDI-TOF spectrum should show a clear peak corresponding to the singly charged molecular ion [M+H]⁺ or [M+Na]⁺ of the conjugated product.
-
The absence or significant reduction of the peak corresponding to the unconjugated target molecule indicates a successful reaction.
-
Expected Fragmentation Patterns in ESI-MS/MS
Upon collision-induced dissociation (CID) in an ESI-MS/MS experiment, the this compound conjugate is expected to fragment at specific locations, providing confirmatory structural information. While the exact fragmentation will depend on the nature of the conjugated molecule, characteristic fragments of the biotin-PEG linker can be anticipated. Cleavages are likely to occur along the PEG chain and within the biotin structure itself.
Caption: General fragmentation pathways in MS/MS.
Conclusion
Both ESI-MS and MALDI-TOF-MS are powerful techniques for confirming the conjugation of this compound. The choice between the two often depends on the available instrumentation, the complexity of the sample, and the desired level of structural information. For rapid screening of multiple reaction conditions, MALDI-TOF-MS offers a high-throughput advantage. For detailed structural confirmation and analysis of complex mixtures, LC-ESI-MS/MS is the preferred method due to its ability to separate components and provide detailed fragmentation data. By following the protocols outlined in this guide, researchers can confidently verify the successful synthesis of their biotinylated conjugates, a crucial step in advancing their research and development efforts.
how to validate the biotinylation of a peptide with Biotin-PEG2-NH-Boc
A Comprehensive Guide to Validating Peptide Biotinylation with Biotin-PEG2-NH-Boc
For researchers and drug development professionals, the successful biotinylation of a peptide is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. Covalently attaching biotin to a peptide allows for its sensitive detection and purification due to the high-affinity interaction between biotin and streptavidin. This guide provides a detailed comparison of methods to validate the biotinylation of a peptide using this compound, a common biotinylating reagent. We present experimental data, detailed protocols, and visual workflows to ensure the integrity of your biotinylated peptide.
Understanding this compound
This compound is a biotinylating reagent that contains a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer increases the solubility of the resulting biotinylated peptide and reduces steric hindrance, facilitating the interaction between biotin and streptavidin. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine must be removed to reveal a primary amine, which can then be conjugated to a peptide, typically at a carboxyl group (e.g., the C-terminus or the side chain of aspartic or glutamic acid) using carbodiimide chemistry (e.g., with EDC and NHS).
Methods for Validating Peptide Biotinylation
Several robust methods exist to confirm the successful biotinylation of a peptide. The choice of method depends on the desired level of detail, with options ranging from qualitative confirmation to precise quantitative analysis and site-specific localization of the biotin tag.
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method for confirming peptide biotinylation. It provides precise mass information, allowing for the direct detection of the mass shift caused by the addition of the biotinylating reagent.
Qualitative and Quantitative Insights:
-
Confirmation of Biotinylation: A successful biotinylation will result in an increase in the molecular weight of the peptide. For this compound, after deprotection of the Boc group and conjugation to a carboxyl group on the peptide (with the loss of a water molecule), the expected mass addition is approximately 356.48 Da.
-
Identification of Biotinylation Site: Tandem mass spectrometry (MS/MS) can be used to fragment the biotinylated peptide, allowing for the precise localization of the biotin tag on a specific amino acid residue.
-
Quantification of Efficiency: By comparing the peak intensities of the biotinylated and unbiotinylated peptide in the mass spectrum, the efficiency of the biotinylation reaction can be estimated. A more advanced technique, "Direct Detection of Biotin-containing Tags" (DiDBiT), enhances the detection of biotinylated peptides by digesting the proteins before enrichment, which reduces sample complexity and increases the yield of biotinylated peptides for MS analysis.[1][2][3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
If the biotinylated peptide is in a complex mixture, it may need to be purified, for example, by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For MS analysis, the purified peptide is typically dissolved in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
A full scan (MS1) is performed to determine the molecular weights of the species present in the sample. Look for a peak corresponding to the theoretical mass of the biotinylated peptide.
-
To confirm the sequence and locate the biotinylation site, the ion corresponding to the biotinylated peptide is isolated and subjected to fragmentation (MS/MS).
-
-
Data Analysis:
-
Analyze the MS1 spectrum to identify the mass of the unbiotinylated and biotinylated peptide. The difference should match the expected mass shift from the Biotin-PEG2-NH moiety.
-
Analyze the MS/MS spectrum to identify fragment ions. The masses of these fragments will reveal the amino acid sequence and pinpoint the location of the biotin modification.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and convenient colorimetric method for quantifying the amount of biotin in a sample.[4][5]
Principle:
The HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin than HABA. When a biotin-containing sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. This decrease is proportional to the amount of biotin in the sample.
Experimental Protocol: HABA Assay
-
Prepare Reagents:
-
HABA/Avidin solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate-buffered saline, PBS). Kits are commercially available with pre-mixed reagents.
-
Biotin standards: Prepare a series of known concentrations of free biotin to generate a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add the HABA/Avidin solution to the wells of a microplate.
-
Add your biotinylated peptide sample and the biotin standards to separate wells. Include a blank control with buffer only.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the change in absorbance for the biotin standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of biotin in your peptide sample.
-
If the concentration of your peptide is known, you can calculate the molar ratio of biotin to peptide.
-
Streptavidin Gel-Shift Assay
This is a simple and effective qualitative method to confirm biotinylation. It is based on the principle that the binding of streptavidin to a biotinylated peptide will result in a significant increase in molecular weight, causing the complex to migrate more slowly on an SDS-PAGE gel compared to the unbiotinylated peptide.
Principle:
Streptavidin is a tetrameric protein with a molecular weight of approximately 53 kDa. When it binds to a biotinylated peptide, the resulting complex will have a higher molecular weight. This difference in size can be visualized as an upward "shift" of the peptide band on a Coomassie-stained or silver-stained SDS-PAGE gel.
Experimental Protocol: Streptavidin Gel-Shift Assay
-
Sample Preparation:
-
In separate tubes, prepare your biotinylated peptide and a negative control (unbiotinylated peptide).
-
To one aliquot of the biotinylated peptide, add an excess of streptavidin (e.g., a 2:1 or 4:1 molar ratio of streptavidin to peptide).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for binding.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to all samples (biotinylated peptide alone, biotinylated peptide with streptavidin, and unbiotinylated peptide). Do not boil the samples containing streptavidin , as this can disrupt the streptavidin-biotin interaction.
-
Load the samples onto an SDS-PAGE gel. The percentage of the gel will depend on the size of your peptide.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
A band corresponding to the biotinylated peptide should be visible. In the lane containing streptavidin, this band should be diminished or absent, with a new, higher molecular weight band appearing, representing the streptavidin-peptide complex.
-
Comparison of Validation Methods
| Feature | Mass Spectrometry | HABA Assay | Streptavidin Gel-Shift Assay |
| Principle | Measures the mass-to-charge ratio of ions. | Colorimetric assay based on the displacement of HABA from avidin by biotin. | Electrophoretic mobility shift due to streptavidin binding. |
| Information Provided | Precise mass, confirmation of biotinylation, site of biotinylation, and estimation of purity. | Quantification of biotin concentration. | Qualitative or semi-quantitative confirmation of biotinylation. |
| Sensitivity | High | Moderate | Moderate to Low |
| Throughput | Low to Moderate | High | Moderate |
| Equipment Required | Mass Spectrometer | Spectrophotometer/Plate Reader | Electrophoresis equipment |
| Expertise Required | High | Low | Low to Moderate |
| Cost | High | Low | Low |
Comparison of Biotinylation Reagents
While this guide focuses on this compound, several alternative reagents are available, each with specific advantages.
| Reagent Type | Example | Coupling Chemistry | Key Features |
| Amine-Reactive (Carboxyl conjugation) | This compound | Carbodiimide (EDC, NHS) | PEG spacer enhances solubility and reduces steric hindrance. Requires Boc deprotection. |
| Amine-Reactive (Amine conjugation) | NHS-Biotin | NHS ester reacts with primary amines (Lysine, N-terminus). | Simple, one-step reaction. Can lead to heterogeneous labeling. |
| Sulfo-NHS-Biotin | Sulfo-NHS ester reacts with primary amines. | Water-soluble version of NHS-Biotin. | |
| NHS-PEGn-Biotin | NHS ester with a PEG spacer. | PEG spacer provides similar benefits to this compound. | |
| Thiol-Reactive | Biotin-Maleimide | Maleimide reacts with sulfhydryl groups (Cysteine). | Site-specific labeling on cysteine residues. |
| Cleavable Biotin | NHS-SS-Biotin | NHS ester with a disulfide bond in the spacer. | Biotin can be cleaved off under reducing conditions, useful for eluting from streptavidin beads. |
| Enzymatic Biotinylation | BirA Ligase + AviTag | Enzymatic ligation to a specific lysine in a 15-amino acid AviTag sequence. | Highly specific, 1:1 labeling. Requires genetic fusion of the AviTag to the peptide/protein. |
Visualizing the Workflow
HABA Assay Principle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anaspec.com [anaspec.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Head-to-Head Comparison of Biotinylation Strategies: Biotin-PEG2-NH-Boc vs. NHS-Ester Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to molecules of interest—a process known as biotinylation—is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent is critical and depends on the specific application and the functional groups available on the target molecule. This guide provides an objective comparison between two classes of biotinylation reagents: the amine-reactive N-hydroxysuccinimide (NHS) esters and the Boc-protected amine-containing Biotin-PEG2-NH-Boc, highlighting their distinct mechanisms and primary applications.
Executive Summary
NHS-ester biotinylation reagents are the go-to choice for the direct and efficient labeling of proteins and other molecules containing primary amines (-NH2), such as on lysine residues.[1][2][3] They react readily to form stable amide bonds. In contrast, this compound is not a direct biotinylation reagent for native proteins. It serves as a versatile building block or "linker" in multi-step chemical syntheses, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] Its key feature is a Boc-protected amine, which, after a deprotection step, provides a reactive primary amine for subsequent conjugation.
The fundamental difference lies in their reactivity: NHS-esters react with primary amines, while this compound provides a primary amine after deprotection.
Chemical Properties and Structure
A key differentiator between these reagents is their chemical structure, which dictates their function. NHS-ester reagents feature a reactive N-hydroxysuccinimide ester group that targets primary amines. This compound, on the other hand, has a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The polyethylene glycol (PEG) spacer in both reagent types enhances water solubility and reduces steric hindrance.
| Feature | This compound | NHS-Ester Biotinylation Reagents (e.g., Biotin-PEG2-NHS) |
| Reactive Group | Boc-protected primary amine (-NH-Boc) | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Group | None directly; requires deprotection to reveal a reactive amine | Primary amines (-NH2) |
| Primary Application | Linker for multi-step synthesis (e.g., PROTACs) | Direct biotinylation of proteins, antibodies, and other amine-containing molecules |
| Reaction Type | Boc deprotection (acid-labile), followed by amine-based conjugation | Nucleophilic acyl substitution |
| Water Solubility | Enhanced by PEG spacer | Varies; Sulfo-NHS variants are water-soluble, standard NHS esters require organic solvents |
| Molecular Weight (Biotin-PEG2 derivative) | 474.61 g/mol | ~500.6 g/mol (for Biotin-PEG2-NHS ester) |
Mechanism of Action and Experimental Workflows
The operational workflows for these two types of reagents are fundamentally different, reflecting their distinct chemical functionalities.
NHS-Ester Biotinylation: A Direct Approach
NHS-ester biotinylation is a single-step labeling process. The NHS ester reacts with a deprotonated primary amine (commonly found on lysine residues or the N-terminus of proteins) in a nucleophilic attack, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH of 7.2-8.5.
This compound: A Multi-Step Conjugation Strategy
Using this compound involves a two-stage process. First, the Boc protecting group must be removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to expose the primary amine. This newly formed amine on the biotin-PEG linker is then available for conjugation to a molecule with a suitable reactive group, such as an activated carboxylic acid (e.g., using EDC chemistry to form an amide bond).
References
A Head-to-Head Comparison: Amine-Reactive vs. Thiol-Reactive Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins is a fundamental technique. The choice of linker chemistry is critical, influencing the specificity, stability, and ultimately the performance of the resulting bioconjugate. This guide provides an objective comparison of two of the most prevalent strategies: amine-reactive linkers, which primarily target lysine residues, and thiol-reactive maleimide-based linkers, which target cysteine residues.
This comparison will delve into the reaction mechanisms, specificity, stability of the resulting conjugates, and potential off-target reactions. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key methodologies.
Introduction to Amine- and Thiol-Reactive Chemistries
Amine-Reactive Linkers (e.g., NHS-Ester-Biotin): This class of reagents reacts with primary amines (-NH2), which are abundantly found on the side chains of lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds with proteins.[1][2] Due to the high number of lysine residues on the surface of most proteins, this method often results in a heterogeneous population of conjugates.[3]
Thiol-Reactive Maleimide-Based Linkers (e.g., Maleimide-PEG-Biotin): These linkers specifically target the sulfhydryl (-SH) group of cysteine residues.[4] Cysteine is a less abundant amino acid, allowing for more site-specific conjugation, especially when cysteines are engineered into specific locations on a protein. The reaction, a Michael addition, forms a thioether bond.[5]
Performance Comparison: Amine-Reactive vs. Thiol-Reactive Linkers
The choice between targeting amines or thiols depends on the specific application, the protein of interest, and the desired properties of the final conjugate.
| Feature | Amine-Reactive Linkers (NHS-Ester) | Thiol-Reactive Linkers (Maleimide) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Specificity | Lower (multiple reactive sites) | Higher (fewer reactive sites) |
| Resulting Bond | Amide | Thioether (Thiosuccinimide) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Fast (minutes to hours) | Very Fast (minutes) |
| Potential Side Reactions | Hydrolysis of NHS ester, off-target acylation of Ser, Tyr, Arg. | Retro-Michael addition (thiol exchange), hydrolysis of maleimide ring. |
Stability of the Resulting Conjugate
The stability of the covalent bond linking the molecule of interest to the protein is a critical parameter, especially for in vivo applications.
| Linkage Type | Bond | Stability Characteristics | Half-life in Serum/Plasma |
| Amine-Reactive | Amide | Generally considered highly stable and effectively irreversible under physiological conditions. | Very long (specific data not readily available, but generally considered stable for the lifetime of the protein) |
| Thiol-Reactive | Thiosuccinimide | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione. Can be stabilized by hydrolysis of the succinimide ring. | Can be low (e.g., 50-75% payload loss in 7-14 days for some ADCs), but can be improved with linker design. Ring-opened products have half-lives of over two years. |
Experimental Protocols
Detailed methodologies for biotinylating a model protein, such as an IgG antibody, are provided below to highlight the practical differences between the two approaches.
Protocol 1: Biotinylation of IgG using an Amine-Reactive NHS-Ester
Objective: To conjugate biotin to an IgG antibody via primary amines.
Materials:
-
IgG antibody (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin (e.g., EZ-Link™ NHS-LC-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex® G-25)
Procedure:
-
Protein Preparation: Dissolve the IgG in amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the IgG solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Biotinylation of IgG using a Thiol-Reactive Maleimide
Objective: To conjugate biotin to a reduced IgG antibody via free thiols.
Materials:
-
IgG antibody (7.5-15 mg/mL)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-Biotin (e.g., EZ-Link™ Maleimide-PEG2-Biotin)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex® G-25)
Procedure:
-
Protein Preparation: Dissolve the IgG in the reaction buffer at a concentration of 7.5-15 mg/mL (50-100 µM).
-
Reduction of Disulfides (Optional but often necessary): Add a ~10-fold molar excess of TCEP to the IgG solution. Incubate for approximately 30 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
Removal of Reducing Agent: Remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial as TCEP will react with the maleimide.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Maleimide-Biotin in anhydrous DMSO.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the reduced IgG solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted Maleimide-Biotin using a desalting column equilibrated with a suitable storage buffer.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
References
A Head-to-Head Comparison of Antibody Labeling Techniques: Biotin-PEG2-NH-Boc vs. Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for the development of diagnostics, therapeutics, and research reagents. The choice of conjugation chemistry can significantly impact the performance, homogeneity, and reproducibility of the final antibody conjugate. This guide provides an in-depth, objective comparison between a traditional amine-reactive biotinylation method using Biotin-PEG2-NH-Boc and the more modern, site-specific approach of click chemistry.
This comparison will delve into the fundamental principles, experimental protocols, and performance characteristics of each method, supported by experimental data to aid in the selection of the most appropriate strategy for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (Amine-Reactive) | Click Chemistry (Site-Specific) |
| Target Residues | Primary amines (Lysine, N-terminus) | Engineered sites (e.g., non-natural amino acids, glycans) |
| Specificity | Non-specific, targets multiple accessible amines | High, targets a single, predetermined site |
| Homogeneity | Heterogeneous mixture of conjugates | Homogeneous, well-defined product |
| Control over Stoichiometry | Limited, results in a distribution of labels per antibody | Precise, allows for a defined number of labels per antibody |
| Potential for Interference | High, labeling can occur in or near the antigen-binding site | Low, labeling site is chosen to be distant from the antigen-binding site |
| Workflow Complexity | Simpler, one-step conjugation (after Boc deprotection and activation) | More complex, often requires antibody engineering or enzymatic modification |
Performance Comparison: Experimental Data
The choice of labeling chemistry can have a significant impact on the final conjugate's performance. Below is a summary of key performance metrics based on studies comparing random (analogous to amine-reactive biotinylation) and site-specific (click chemistry) antibody conjugation methods.
| Performance Metric | Random Amine-Reactive Labeling | Site-Specific Click Chemistry | Reference |
| Binding Affinity (Kd) | Modest changes, slight potential for reduction | Generally preserved, minimal impact on antigen binding | [1][2] |
| Conjugate Stability | Can be less stable, susceptible to hydrolysis | Generally more stable | [1][2] |
| Labeling Efficiency | Variable, dependent on reaction conditions and antibody | High, often near-quantitative | [3] |
| Reproducibility | Lower, due to the heterogeneous nature of the product | High, due to the well-defined nature of the reaction | |
| In Vitro Cell Killing (for ADCs) | Can be less effective | Often demonstrates improved efficacy |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound (via NHS Ester Activation)
This protocol describes a general method for labeling antibodies using this compound, which involves the deprotection of the Boc group to reveal the primary amine, followed by activation to an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysines.
Materials:
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
This compound
-
Trifluoroacetic acid (TFA)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of DMF.
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent and TFA under vacuum.
-
-
NHS Ester Activation:
-
Dissolve the deprotected Biotin-PEG2-amine in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of DSC and a catalytic amount of a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-6 hours to form the Biotin-PEG2-NHS ester.
-
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2.5 mg/mL.
-
-
Labeling Reaction:
-
Add the Biotin-PEG2-NHS ester solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Protocol 2: Site-Specific Antibody Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol outlines a general procedure for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This method requires an antibody that has been engineered to contain an azide or a cyclooctyne group.
Materials:
-
Azide- or cyclooctyne-modified antibody
-
DBCO- or azide-functionalized biotin label
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Antibody and Label Preparation:
-
Prepare the modified antibody in PBS at a suitable concentration (e.g., 1-5 mg/mL).
-
Dissolve the DBCO- or azide-functionalized biotin in DMSO to create a stock solution.
-
-
Click Reaction:
-
Add the biotin-label stock solution to the antibody solution. A 2-4 fold molar excess of the label over the antibody is typically sufficient.
-
Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
If necessary, remove any unreacted label by size exclusion chromatography or dialysis. In many cases, due to the high efficiency of the reaction, purification may not be required for downstream applications.
-
Visualizing the Workflows
To better illustrate the differences between these two labeling strategies, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflows.
Caption: Workflow for amine-reactive biotinylation.
Caption: Workflow for site-specific click chemistry.
Signaling Pathways and Logical Relationships
The choice of labeling method is dictated by the desired outcome and the acceptable trade-offs in terms of specificity, complexity, and cost. The following diagram illustrates the decision-making process.
Caption: Decision pathway for choosing a labeling method.
Conclusion
Both this compound-based amine-reactive labeling and click chemistry are valuable tools for antibody conjugation. The traditional amine-reactive approach is simpler and more accessible, making it suitable for applications where a heterogeneous product is acceptable. However, for applications demanding high precision, reproducibility, and preservation of antibody function, the site-specific nature of click chemistry offers significant advantages. By carefully considering the experimental requirements and the trade-offs outlined in this guide, researchers can select the optimal labeling strategy to ensure the success of their downstream applications.
References
The Influence of PEG Spacer Length on Biotin-Avidin Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exceptionally strong and specific interaction between biotin and avidin, or its bacterial analog streptavidin, is a cornerstone of many biotechnological applications, from immunoassays to drug delivery. The introduction of a polyethylene glycol (PEG) spacer between biotin and its conjugation target is a common strategy to improve solubility, reduce steric hindrance, and enhance the accessibility of biotin to the avidin binding pocket. This guide provides a comprehensive comparison of how PEG spacer length impacts this critical interaction, supported by experimental data and detailed protocols.
Data Summary: PEG Spacer Length vs. Biotin-Avidin Binding Affinity
The length of the PEG spacer arm has a demonstrable effect on the binding affinity between biotin and avidin. While the core interaction remains incredibly strong, the kinetics and stoichiometry can be modulated by the spacer. Longer PEG chains can increase the flexibility and reach of the biotin moiety, potentially facilitating easier entry into avidin's deep binding pocket. However, excessively long or dense PEG chains can also introduce steric hindrance, effectively shielding the biotin and reducing the overall binding efficiency.
| PEG Spacer Molecular Weight ( g/mol ) | Dissociation Constant (Kd) | Stoichiometry (Biotin:Avidin) | Reference |
| No Spacer (free biotin) | ~10⁻¹⁵ M | 4:1 | [1][2] |
| 588 | ~10⁻⁸ M | 4:1 | |
| 3400 | ~10⁻⁸ M | 4:1 | |
| 5000 | ~10⁻⁸ M | 1:1 |
Note: The significant increase in the dissociation constant (weaker affinity) for PEGylated biotin compared to free biotin highlights the influence of the spacer on the binding kinetics. The change in stoichiometry with the 5000 g/mol PEG spacer suggests that the large PEG chains can sterically block adjacent binding sites on the tetrameric avidin molecule.
Experimental Protocols
To quantitatively assess the effect of PEG spacer length on biotin-avidin binding, a series of experiments are typically performed. These include the biotinylation of a target molecule with PEG linkers of varying lengths, quantification of the incorporated biotin, and measurement of the binding affinity to avidin.
Biotinylation of a Model Protein (e.g., IgG) with Biotin-PEGn-NHS Ester
This protocol describes the covalent attachment of biotin-PEG linkers to a protein via reaction with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester (with varying 'n' for different PEG lengths)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or size-exclusion chromatography column for purification
Procedure:
-
Preparation of Protein: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.
Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm against a buffer blank.
-
Sample Measurement: Add a known volume of the biotinylated protein solution to the HABA/Avidin solution. The biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Calculation: The degree of biotinylation is calculated based on the change in absorbance, the molar extinction coefficient of the HABA-avidin complex, and the concentration of the protein.
Measurement of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This exemplary protocol outlines the steps to measure the binding kinetics of biotinylated proteins with varying PEG spacer lengths to an avidin-coated sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a streptavidin-coated surface (SA chip)
-
Biotinylated protein samples with different PEG spacer lengths
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if applicable, though for the high-affinity biotin-avidin interaction, a non-regeneration approach is often used)
Procedure:
-
Surface Preparation: Immobilize streptavidin on the sensor chip surface according to the manufacturer's protocol. This will serve as the capture surface for the biotinylated analytes.
-
Ligand Immobilization: Inject the biotinylated protein with a specific PEG spacer length over the streptavidin surface at a low flow rate to allow for capture. The amount of captured ligand should be optimized to avoid mass transport limitations.
-
Analyte Injection: Inject a series of concentrations of avidin (the analyte) over the captured biotinylated protein surface.
-
Association and Dissociation: Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time by recording the SPR signal (measured in response units, RU).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Repeat for Different Spacers: Repeat steps 2-5 for each of the biotinylated protein samples with different PEG spacer lengths to obtain a comparative dataset of their binding affinities to avidin.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing biotin-avidin binding with different PEG spacers.
Caption: Conceptual illustration of the effect of PEG spacer length on biotin-avidin interaction.
Conclusion
The selection of an appropriate PEG spacer length is a critical parameter in the design of biotinylated reagents for various applications. While a spacer is generally beneficial for overcoming steric hindrance compared to direct conjugation, an excessively long PEG chain can negatively impact the binding stoichiometry and, in some contexts, the binding affinity. The provided data and protocols offer a framework for researchers to rationally select or experimentally determine the optimal PEG spacer length for their specific needs, thereby maximizing the efficiency and reliability of their biotin-avidin based systems.
References
A Comparative Guide to PROTAC Linkers: Unveiling the Role of Biotin-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides an objective comparison of Biotin-PEG2-NH-Boc with other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Central Role of the Linker in PROTAC-Mediated Degradation
The linker's length, composition, and flexibility are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1][2] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable conformations, thereby compromising degradation efficiency.[1]
This compound: A Flexible and Functionalized Linker
This compound is a PROTAC linker that incorporates a short polyethylene glycol (PEG) chain, a biotin moiety, and a Boc-protected amine for conjugation.
-
PEG Component: The two ethylene glycol units impart hydrophilicity, which can enhance the solubility of the PROTAC molecule.[3] PEG linkers are known for their flexibility, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation.[2]
-
Biotin Moiety: The biotin group serves as a powerful tool for researchers, enabling affinity purification of the PROTAC and its interacting partners, as well as detection in various assays.
-
Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions for subsequent conjugation to either the POI-binding ligand or the E3 ligase ligand.
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts a PROTAC's performance. Here, we compare the characteristics of PEG-based linkers, such as the one in this compound, with other common linker classes: alkyl and rigid linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units. | - Improved aqueous solubility.- High flexibility, potentially increasing the probability of productive ternary complex formation.- Biocompatible. | - Can be metabolically less stable compared to alkyl chains.- Excessive length can lead to an entropic penalty upon binding. |
| Alkyl Linkers | Simple hydrocarbon chains. | - Synthetically straightforward and easy to modify.- Provide a high degree of conformational flexibility. | - Generally hydrophobic, which can negatively impact solubility.- Can be more prone to non-specific binding. |
| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, piperidine, aromatic rings). | - Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency.- May enhance metabolic stability. | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.- Can be more synthetically challenging. |
Quantitative Performance Data
The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of PEG Linker Length on HaloPROTAC Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| HaloPROTAC-A | 3x PEG units | 3 - 10 | >95 |
| HaloPROTAC-C | 3x PEG units | >100 | <50 |
| HaloPROTAC-E | 3x PEG units | 3 - 10 | >95 |
| Non-active variants | 5x PEG units | No significant degradation | <20 |
Data adapted from a study on HaloPROTACs, demonstrating that a three-unit PEG linker was optimal for degradation, while a longer five-unit PEG linker was inactive. This highlights the critical importance of linker length optimization.
Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| NC-1 | Flexible (Alkyl/Ether) | 2.2 | 97 |
| RC-3 | Rigid (incorporating cyclic structures) | <10 | >85 |
Data from a study on Bruton's tyrosine kinase (BTK) degraders, showing that both flexible and rigid linkers can lead to potent degradation.
Table 3: Impact of Linker Composition on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data for Tank-binding kinase 1 (TBK1) degradation illustrates that a minimum linker length is required for activity and that there is an optimal length for maximal potency.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assays
Biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Bio-layer Interferometry (BLI): An optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces to measure molecular interactions.
Ubiquitination Assays
These assays confirm that the PROTAC is inducing the ubiquitination of the target protein.
-
In-cell Ubiquitination Assay: The target protein is immunoprecipitated from cell lysates treated with the PROTAC and a proteasome inhibitor. The immunoprecipitate is then analyzed by Western blot using an anti-ubiquitin antibody.
-
In Vitro Ubiquitination Assay: This cell-free assay uses purified E1, E2, E3 ligase, ubiquitin, and the target protein to directly measure PROTAC-dependent ubiquitination.
The Role of the Biotin Tag and Potential for Interference
The biotin tag in the this compound linker is primarily intended for use as a research tool. It allows for the efficient capture and purification of the PROTAC and any associated proteins using streptavidin-coated beads. This is particularly useful for:
-
Target identification and validation: Isolating the PROTAC-bound protein complex to confirm the intended target and identify potential off-targets.
-
Pull-down assays: Studying the formation of the ternary complex.
However, it is crucial to be aware of the potential for biotin interference in certain bioassays, especially those that utilize a biotin-streptavidin detection system (e.g., some ELISAs). High concentrations of a biotinylated PROTAC could saturate the streptavidin, leading to falsely low or high signals. Therefore, when using a biotinylated linker, it is advisable to:
-
Use non-biotin-based detection methods where possible for quantitative assays.
-
Perform appropriate controls to account for any potential interference.
Conclusion
The rational design of the linker is a critical aspect of developing effective and selective PROTACs. While flexible PEG linkers like the one found in this compound offer advantages in terms of solubility and conformational adaptability, the optimal linker type and length are highly dependent on the specific POI and E3 ligase pair. The inclusion of a biotin tag provides a valuable experimental handle for researchers but necessitates careful consideration of potential assay interference. The systematic evaluation of a diverse range of linkers, using the robust experimental protocols outlined in this guide, is paramount to advancing the development of novel protein-degrading therapeutics.
References
A Comparative Guide to the Analysis of Biotin-PEG2-NH-Boc Labeled Proteins by SDS-PAGE
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating cellular pathways to developing novel therapeutics. Biotinylation, the covalent attachment of biotin to a protein, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the success of downstream analyses such as SDS-PAGE.
This guide provides a comprehensive comparison of Biotin-PEG2-NH-Boc with other common amine-reactive biotinylation reagents, supported by experimental protocols and data to inform your selection process.
Comparison of Biotinylation Reagents
The most common strategy for biotinylating proteins is to target primary amines on lysine residues and the N-terminus using N-hydroxysuccinimide (NHS) esters. While effective, the choice of the linker arm connecting the biotin to the NHS ester is critical. Here, we compare this compound with two widely used alternatives: Sulfo-NHS-LC-Biotin and the basic NHS-Biotin.
-
This compound: This reagent incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. The PEG linker is known to increase the water solubility of the labeled protein, which can reduce aggregation.[1][2] Furthermore, the flexible PEG spacer minimizes steric hindrance, potentially allowing for more efficient binding of the biotin tag to streptavidin, especially in densely labeled proteins or when the biotin is attached near a protein's binding site.[2][3]
-
Sulfo-NHS-LC-Biotin: This reagent features a long-chain (LC) spacer arm and a sulfonate group on the NHS ring. The sulfonate group imparts water solubility to the reagent itself, allowing for reactions to be performed in aqueous solutions without organic solvents.[4] This also renders the reagent membrane-impermeable, making it ideal for specifically labeling cell surface proteins.
-
NHS-Biotin: This is a more traditional biotinylation reagent with a shorter, hydrophobic spacer arm. While effective for many applications, its lower water solubility requires the use of organic co-solvents like DMSO or DMF, and it can sometimes lead to protein aggregation. The shorter spacer may also result in greater steric hindrance compared to reagents with longer linkers.
Quantitative Data Summary
While direct head-to-head quantitative data for this compound in SDS-PAGE applications is limited in the available literature, the following table summarizes the key characteristics and performance expectations based on the properties of the reagents and data from similar compounds.
| Feature | This compound | Sulfo-NHS-LC-Biotin | NHS-Biotin |
| Reactive Group | NHS Ester (amine-reactive) | Sulfo-NHS Ester (amine-reactive) | NHS Ester (amine-reactive) |
| Spacer Arm Length | ~15.9 Å | 22.4 Å | 13.5 Å |
| Solubility | PEG spacer enhances water solubility of the labeled protein | High water solubility of the reagent | Requires organic solvent (DMSO/DMF) |
| Membrane Permeability | Likely membrane permeable | Membrane impermeable | Membrane permeable |
| Steric Hindrance | Reduced due to flexible PEG spacer | Moderate | Can be a factor due to shorter spacer |
| Labeling Efficiency | High | High | High |
| Potential for Aggregation | Reduced | Low | Moderate |
Experimental Protocols
I. Protein Biotinylation with an Amine-Reactive NHS Ester
This protocol provides a general procedure for biotinylating a purified protein in solution.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotinylation reagent (this compound, Sulfo-NHS-LC-Biotin, or NHS-Biotin)
-
Anhydrous DMSO or DMF (for non-sulfonated reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein: Ensure your protein of interest is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine will compete with the labeling reaction.
-
Prepare the Biotinylation Reagent:
-
For this compound or NHS-Biotin, dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.
-
For Sulfo-NHS-LC-Biotin, dissolve the reagent directly in the reaction buffer or water to a final concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent stock to achieve a 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent to the protein solution and mix gently.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against PBS.
II. SDS-PAGE and Western Blotting with Streptavidin-HRP
This protocol describes the detection of biotinylated proteins after separation by SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE:
-
Prepare your biotinylated protein samples in SDS-PAGE loading buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard western blotting transfer apparatus.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (typically 1:1,000 to 1:20,000).
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
III. In-Gel Detection of Biotinylated Proteins with Fluorescent Streptavidin
This method allows for the direct visualization of biotinylated proteins within the SDS-PAGE gel, eliminating the need for western blotting.
Materials:
-
SDS-PAGE gel containing separated biotinylated proteins
-
Fluorescently labeled streptavidin (e.g., streptavidin-FITC or streptavidin-Alexa Fluor)
-
Washing buffer (e.g., PBS)
-
Staining solution (fluorescent streptavidin diluted in washing buffer)
-
Destaining buffer (washing buffer)
-
Fluorescence imaging system
Procedure:
-
Post-Electrophoresis Wash: After electrophoresis, rinse the SDS-PAGE gel with deionized water.
-
Fixing (Optional): Fix the gel in a solution of methanol and acetic acid to immobilize the proteins.
-
Washing: Wash the gel several times with washing buffer to remove SDS, which can interfere with streptavidin binding.
-
Staining:
-
Incubate the gel in the staining solution containing the fluorescently labeled streptavidin for 1-2 hours at room temperature in the dark. The optimal concentration of the fluorescent streptavidin should be determined empirically.
-
-
Destaining:
-
Wash the gel with destaining buffer for 1-2 hours, changing the buffer several times, to reduce background fluorescence.
-
-
Imaging:
-
Visualize the fluorescently labeled biotinylated protein bands using a gel documentation system equipped with the appropriate excitation and emission filters.
-
Visualizations
Caption: Experimental workflow for protein biotinylation and subsequent analysis by SDS-PAGE.
Caption: Decision tree for selecting an appropriate amine-reactive biotinylation reagent.
References
A Comparative Guide to Target Engagement Validation: Biotin-PEG2-NH-Boc Probes vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming direct interaction between a therapeutic candidate and its intended molecular target within a cellular context is a pivotal step. This process, known as target engagement validation, is crucial for establishing a compound's mechanism of action and for guiding its development into a viable therapeutic. This guide provides a comprehensive comparison of a probe-based pull-down methodology utilizing Biotin-PEG2-NH-Boc probes with two widely adopted label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Introduction to Target Engagement Methodologies
The validation of target engagement is a critical checkpoint in the drug discovery pipeline, confirming that a molecule interacts with its intended protein target in a physiologically relevant environment. A variety of techniques have been developed to assess this, each with its own set of advantages and limitations.
This compound Probes represent a chemical proteomics approach where a small molecule of interest is functionalized with a biotin tag via a flexible polyethylene glycol (PEG) linker. This allows for the capture of the target protein from cell lysates through the high-affinity interaction between biotin and streptavidin-coated beads. While traditionally used for target identification, this method can be adapted to provide semi-quantitative information on target engagement through competitive binding experiments.
Cellular Thermal Shift Assay (CETSA) is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[1][2] By heating cell lysates or intact cells to various temperatures, the aggregation propensity of a protein in the presence and absence of a ligand can be monitored.[3] A shift in the melting temperature of the protein indicates direct binding of the ligand.[3]
Drug Affinity Responsive Target Stability (DARTS) is another label-free technique that relies on the principle that ligand binding can stabilize a protein's conformation, thereby rendering it less susceptible to proteolytic degradation.[4] Differences in protein digestion patterns in the presence and absence of a compound can be used to infer target engagement.
Comparative Analysis of Target Engagement Methods
The choice of a suitable target engagement validation method is contingent on several factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the type of data required (qualitative, semi-quantitative, or quantitative). The following table provides a comparative overview of the key features of each method.
| Feature | This compound Probe Pull-Down | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Affinity capture of target protein using a biotinylated small molecule probe. | Ligand-induced thermal stabilization of the target protein. | Ligand-induced conformational change leading to protease resistance. |
| Environment | Cell lysate | Intact cells, cell lysate, or tissue samples. | Primarily cell lysate. |
| Labeling Requirement | Requires chemical synthesis of a biotinylated probe. | Label-free for the test compound. | Label-free for the test compound. |
| Detection Method | Western Blot, Mass Spectrometry | Western Blot, ELISA, Mass Spectrometry. | Western Blot, Mass Spectrometry. |
| Data Output | Semi-quantitative (competitive binding) | Quantitative (EC50, ΔTm). | Semi-quantitative to quantitative (dose-dependent protection). |
| Throughput | Low to medium | Medium to high (with automated platforms). | Low to medium. |
| Advantages | - Direct evidence of physical interaction.- Can be used for target identification. | - Applicable in intact cells, providing physiological relevance.- No modification of the compound is needed.- High-throughput versions are available. | - No chemical modification of the compound required.- Can identify novel targets. |
| Limitations | - Probe synthesis can be challenging.- Steric hindrance from the biotin-PEG linker may affect binding.- Potential for non-specific binding to the beads. | - Not all proteins exhibit a clear thermal shift.- Requires specific antibodies or mass spectrometry for detection. | - Not all ligand binding events result in significant protease protection.- Requires careful optimization of protease digestion conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement assays. Below are generalized protocols for each of the discussed techniques.
This compound Probe Pull-Down Assay
This protocol outlines the steps for a competitive pull-down experiment to assess target engagement.
-
Probe Synthesis: Synthesize the biotinylated probe by conjugating the small molecule of interest to the this compound linker.
-
Cell Lysis: Prepare cell lysates from untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Competitive Binding:
-
Pre-incubate the cell lysate with increasing concentrations of the non-biotinylated "competitor" compound for 1-2 hours at 4°C.
-
Add a fixed, low concentration of the biotinylated probe to each reaction and incubate for another 1-2 hours at 4°C.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the target protein. A decrease in the pulled-down target protein with increasing concentrations of the competitor compound indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the basic workflow for a CETSA experiment analyzed by Western blotting.
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analysis: Analyze the amount of soluble target protein in each sample by Western blotting. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the general steps for a DARTS experiment.
-
Cell Lysis: Prepare a native protein lysate from cultured cells.
-
Compound Incubation: Incubate aliquots of the lysate with the test compound at various concentrations or with a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be empirically determined.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the target protein. An increase in the band intensity of the target protein in the presence of the compound indicates protection from proteolysis and thus, target engagement.
Visualization of Workflows and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflows and a representative signaling pathway where target engagement validation is critical.
Conclusion
The validation of target engagement is a cornerstone of successful drug discovery. While this compound probe-based pull-down assays provide a direct method for identifying protein targets and can be adapted for semi-quantitative engagement studies, label-free methods like CETSA and DARTS offer significant advantages in terms of physiological relevance and quantitative data output without the need for probe synthesis. The selection of the most appropriate method will depend on the specific research question, the nature of the target, and the available resources. A multi-faceted approach, potentially combining a biotin-based method for initial target identification with CETSA or DARTS for quantitative validation in a cellular context, can provide a comprehensive understanding of a compound's interaction with its target.
References
Choosing Your Biotinylation Bridge: A Comparative Guide to Biotin-PEG2-NH-Boc and Biotin-PEG4-NH-Boc
For researchers, scientists, and drug development professionals, selecting the optimal biotinylation reagent is a critical step that can significantly influence experimental outcomes. The length of the polyethylene glycol (PEG) spacer arm in these reagents plays a pivotal role in determining the accessibility of the biotin moiety to streptavidin, the solubility of the conjugate, and the overall success of applications ranging from immunoassays to targeted drug delivery. This guide provides an objective comparison of Biotin-PEG2-NH-Boc and Biotin-PEG4-NH-Boc, supported by experimental data and protocols to inform your selection process.
The core difference between this compound and Biotin-PEG4-NH-Boc lies in the length of their hydrophilic PEG spacer. This compound contains two ethylene glycol units, while Biotin-PEG4-NH-Boc contains four. This seemingly small structural change has significant implications for the performance of the resulting biotinylated molecule.
Key Performance Attributes and Structural Differences
The choice between a shorter (PEG2) and a longer (PEG4) spacer should be guided by the specific requirements of the application, such as the nature of the molecule to be biotinylated and the experimental conditions. The elongated and flexible nature of a PEG spacer serves to minimize steric hindrance during avidin or streptavidin binding.[1] Furthermore, the hydrophilic PEG spacer enhances the water solubility of the biotinylated molecule, which can reduce aggregation of labeled proteins in solution.[1][2][3]
| Feature | This compound | Biotin-PEG4-NH-Boc | Rationale for Selection |
| Molecular Weight | ~474.61 g/mol [4] | ~562.72 g/mol | The small difference is generally negligible for most biomolecules. |
| Spacer Arm Length | ~11.9 Å | ~19.3 Å | Longer PEG4 arm is better for overcoming steric hindrance. |
| Hydrophilicity | Good | Excellent | PEG4 provides superior water solubility to the conjugate. |
| Steric Hindrance | More susceptible | Reduced | The longer, flexible PEG4 spacer minimizes steric hindrance for optimal streptavidin binding. |
| Primary Application | Applications where the biotin needs to be close to the target molecule. | Applications requiring separation between biotin and the target molecule. |
Recommendation: For large, bulky proteins or when the biotinylation site is near a sterically hindered region, Biotin-PEG4-NH-Boc is the superior choice. Its longer spacer arm provides the necessary flexibility and distance to ensure efficient binding to streptavidin. For applications involving small molecules or when a shorter distance between the biotin and the target is desired, This compound may be suitable.
Experimental Data and Performance Insights
Theoretical models also support the importance of spacer length, indicating that the flexibility of the polymer spacer plays a crucial role in the structure of the bound proteins. Longer spacers can accommodate distorted conformations to optimize binding. However, it's important to note that excessively long PEG spacers can sometimes mask the biologically active site of a peptide, potentially impairing binding affinity. For the relatively short lengths of PEG2 and PEG4, this is less of a concern, with the benefits of reduced steric hindrance from PEG4 generally outweighing any potential masking effects for most protein and antibody conjugations.
Experimental Protocols
Biotin-PEG-NH-Boc linkers require a two-step process for conjugation to molecules containing a carboxyl group. First, the Boc-protecting group must be removed to expose the primary amine. Second, this amine is coupled to a carboxyl group on the target molecule using a carbodiimide crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
Protocol 1: Boc-Deprotection of Biotin-PEG-NH-Boc
This protocol yields a free amine, which is reactive towards activated carboxyl groups.
-
Dissolution: Dissolve the Biotin-PEG-NH-Boc reagent in dichloromethane (DCM).
-
Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution. A common mixture is 50% (v/v) TFA in DCM. The deprotection is typically rapid and occurs at room temperature.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
-
Washing: Wash the resulting residue with cold diethyl ether to precipitate the deprotected product and remove residual TFA.
-
Isolation: Isolate the deprotected Biotin-PEG-NH2 product, which is now ready for the coupling reaction.
Protocol 2: EDC/NHS Coupling of Deprotected Biotin-PEG-NH2 to a Carboxyl-Containing Molecule
This two-step protocol minimizes protein-protein cross-linking.
-
Activation Buffer: Prepare an activation buffer, such as 50 mM MES (2-(N-morpholino)ethanesulfonic acid), at pH 6.0.
-
Molecule Preparation: Dissolve the carboxyl-containing molecule (e.g., protein) in the activation buffer.
-
EDC/NHS Addition: Add 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) to the protein solution to activate the carboxyl groups. A typical reaction involves adding EDC and NHS and reacting for 15 minutes at room temperature.
-
Quenching (Optional but Recommended): Add a thiol-containing compound like 2-mercaptoethanol to quench the excess EDC. This is important because the O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.
-
Coupling: Add the deprotected Biotin-PEG-NH2 to the activated molecule solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.
-
Purification: Purify the resulting biotinylated conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove unreacted reagents.
Visualizing the Concepts
To better understand the practical implications of choosing between these two linkers, the following diagrams illustrate their structures and a typical experimental workflow.
Caption: Chemical structures of this compound and Biotin-PEG4-NH-Boc.
Caption: Experimental workflow for biotinylation using a Biotin-PEG-NH-Boc reagent.
Caption: Longer PEG4 linker overcomes steric hindrance for efficient binding.
References
Stability Assessment of the Amide Bond in Biotin-PEG2-NH-Boc: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of linker chemistries is a critical parameter influencing the efficacy and safety of biotinylated molecules in various applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of the stability of the amide bond formed by Biotin-PEG2-NH-Boc with other common linkages and presents detailed experimental protocols for its assessment.
Introduction to this compound and Amide Bond Stability
This compound is a biotinylation reagent that features a biotin moiety for high-affinity binding to streptavidin and avidin, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine. The terminal amine, after deprotection, is typically reacted with an activated carboxyl group on a target molecule to form a stable amide bond.
Amide bonds are widely recognized for their exceptional stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its resistance to hydrolysis.[1] Under neutral physiological conditions (pH 7.4), the hydrolysis of an amide bond is exceedingly slow, with a half-life that can span hundreds of years.[1]
Comparative Stability of Linker Chemistries
The choice of linker chemistry is pivotal in the design of bioconjugates. An ideal linker should be sufficiently stable to prevent premature cleavage of the biotin label or conjugated payload, yet allow for controlled release if required by the application. The stability of the amide bond in this compound is best understood in comparison to other commonly used covalent linkages.
| Linker Type | Bond | General Stability at Neutral pH | Cleavage Conditions | Key Considerations |
| Amide | -CO-NH- | Very High | Strong acidic or basic conditions, high temperatures, or specific enzymatic cleavage.[1] | Considered a permanent or non-cleavable linker in most biological applications. |
| Ester | -CO-O- | Low to Moderate | Susceptible to hydrolysis under mild basic conditions and by esterase enzymes. | Often used as a cleavable linker for controlled release. Significantly less stable than amides. |
| Hydrazone | -C=N-NH- | Moderate (pH-dependent) | Hydrolyzes under mildly acidic conditions (e.g., in endosomes or lysosomes). | Stability is tunable based on the structure of the carbonyl and hydrazine precursors. |
| Disulfide | -S-S- | Moderate (Redox-dependent) | Cleaved by reducing agents such as dithiothreitol (DTT) or glutathione in the intracellular environment. | Useful for intracellular release mechanisms where the reducing environment is higher than in systemic circulation. |
| Oxime | -C=N-O- | High | Generally more stable than hydrazones against hydrolysis. | Offers a balance of stability and potential for cleavage under specific chemical conditions. |
This table provides a general comparison. Specific stability can vary based on the molecular context.
Experimental Protocols for Amide Bond Stability Assessment
To quantitatively assess the stability of the amide bond in a conjugate formed using this compound, the following experimental protocols can be adapted. These protocols are designed to monitor the integrity of the conjugate over time under various stress conditions.
Protocol 1: Stability in Aqueous Buffers (pH Stress Test)
This experiment evaluates the hydrolytic stability of the amide bond across a range of pH values.
Materials:
-
Biotin-PEG2-NH-conjugate (your molecule of interest)
-
Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (e.g., 50 mM, pH 9.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Incubator
Procedure:
-
Prepare a stock solution of the Biotin-PEG2-NH-conjugate in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the three buffer systems (pH 5.0, 7.4, and 9.0).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the intact conjugate from potential degradation products (e.g., the cleaved biotin-PEG2-NH2 and the parent molecule).
-
Detection: Monitor the absorbance at a wavelength where the conjugate or one of its components has a chromophore.
-
-
Quantify the peak area of the intact conjugate at each time point and normalize it to the peak area at time zero to determine the percentage of intact conjugate remaining.
Protocol 2: Plasma Stability Assay
This experiment assesses the stability of the amide bond in the presence of plasma enzymes.
Materials:
-
Biotin-PEG2-NH-conjugate
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the test conjugate in a minimal amount of DMSO.
-
Pre-warm the plasma to 37°C.
-
Spike the test conjugate into the plasma to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immediately quench the enzymatic activity by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent conjugate and potentially the cleaved biotin-PEG2-NH2 fragment.
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the amount at time zero.
Visualizations
Caption: Structure of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Comparative stability of linker bonds.
References
A Comparative Guide to Biotin-PEG2-NH-Boc and Alternative Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, proteomics, and targeted protein degradation, the selection of an appropriate biotinylating agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Biotin-PEG2-NH-Boc, a bifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with other commonly employed biotinylation reagents. We present a detailed analysis of their chemical properties, applications, and performance, supported by experimental protocols and data to inform your research decisions.
Introduction to Biotin-PEG Linkers
Biotin-polyethylene glycol (PEG) linkers are a class of reagents that combine the high-affinity binding of biotin to avidin and streptavidin with the advantageous properties of a PEG spacer. The PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance, and minimizes non-specific binding, thereby improving the performance of detection, purification, and targeting applications.[1]
This compound is a heterobifunctional linker featuring a biotin moiety for affinity applications, a two-unit PEG spacer, and a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The acid-labile Boc group allows for the selective deprotection of the amine, enabling its subsequent conjugation to other molecules of interest.[2] This reagent has gained prominence as a building block in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4]
Comparison of Biotinylation Reagents
The choice of a biotinylation reagent is dictated by the specific application, the functional groups available on the target molecule, and the desired properties of the final conjugate. Here, we compare this compound with two widely used alternatives: Biotin-PEG4-NHS ester and Biotin-PEG-Maleimide.
| Feature | This compound | Biotin-PEG4-NHS Ester | Biotin-PEG-Maleimide |
| Reactive Group | Boc-protected primary amine | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Target Functional Group | Carboxylic acids, activated esters (after Boc deprotection) | Primary amines (e.g., lysine residues, N-terminus) | Free sulfhydryls (e.g., cysteine residues) |
| PEG Spacer Length | 2 PEG units | 4 PEG units | Variable (e.g., 2, 3, 11 units) |
| Primary Application | PROTAC synthesis, bioconjugation | Protein and antibody labeling | Site-specific protein and peptide labeling |
| Key Advantage | Controlled, sequential conjugation via Boc deprotection | High reactivity and efficiency for labeling primary amines | High specificity for sulfhydryl groups, enabling site-specific modification |
| Considerations | Requires an additional deprotection step | Hydrolysis of NHS ester in aqueous solutions | Requires available and reduced sulfhydryl groups on the target molecule |
Experimental Data and Performance
This compound in PROTAC Synthesis
While specific quantitative data on the performance of this compound in peer-reviewed literature is not abundant, its utility is highlighted in the context of PROTAC development. In a seminal study on the structural basis of PROTAC cooperative recognition, a biotinylated PROTAC was synthesized for use in biophysical assays such as Surface Plasmon Resonance (SPR) to study the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The biotin tag allows for the immobilization of the PROTAC on a streptavidin-coated sensor chip, facilitating the measurement of binding kinetics.
Biotin-PEG4-NHS Ester for Protein Labeling
Biotin-PEG4-NHS ester is a widely used reagent for labeling proteins and antibodies that possess accessible primary amines. The efficiency of labeling is dependent on the concentration of the protein, the molar excess of the biotinylation reagent, and the reaction conditions.
| Protein | Protein Concentration | Molar Excess of Biotin-PEG4-NHS Ester | Typical Degree of Labeling (Biotin/Protein) | Reference |
| IgG | 2 mg/mL | 20-fold | 3-5 | [5] |
| IgG | 10 mg/mL | 12-fold | 3-5 |
A higher molar excess is generally required for more dilute protein solutions to achieve a similar degree of labeling. The hydrophilic PEG4 spacer helps to reduce aggregation of the labeled antibodies in solution.
Biotin-PEG-Maleimide for Site-Specific Labeling
Biotin-PEG-Maleimide reagents are ideal for applications requiring site-specific biotinylation, as they react specifically with free sulfhydryl groups. This is particularly useful for proteins where labeling of primary amines might interfere with their biological activity.
| Target Molecule | Reaction pH | Key Outcome | Reference |
| Cysteine-containing peptides | 6.5 - 7.5 | Formation of a stable thioether bond | |
| Reduced antibodies | 6.5 - 7.5 | Site-specific biotinylation away from the antigen-binding site |
The length of the PEG chain in these reagents can be varied to optimize solubility and reduce steric hindrance.
Experimental Protocols
General Protocol for Protein Biotinylation using Biotin-PEG4-NHS Ester
This protocol is adapted from manufacturer's guidelines and is suitable for general protein labeling.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis device for buffer exchange
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or DMF to a stock concentration of 20 mM.
-
Add the appropriate volume of the biotinylation reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold for a 2 mg/mL protein solution).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the excess, non-reacted biotinylation reagent by using a desalting column or by dialysis against PBS.
-
The biotinylated protein is now ready for use or can be stored under conditions optimal for the unlabeled protein.
General Protocol for Site-Specific Protein Biotinylation using Biotin-PEG-Maleimide
This protocol is a general guideline for labeling proteins with available sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Biotin-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if sulfhydryl groups need to be generated from disulfide bonds.
-
Desalting column or dialysis device
Procedure:
-
If necessary, reduce disulfide bonds in the protein by treating with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Prepare the protein solution in a buffer at pH 6.5-7.5.
-
Immediately before use, dissolve the Biotin-PEG-Maleimide in DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Purify the biotinylated protein from the excess reagent using a desalting column or dialysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical PROTAC mechanism and a general experimental workflow for protein biotinylation.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: General workflow for protein biotinylation using an NHS-ester reagent.
Conclusion
This compound is a valuable tool, particularly for the synthesis of complex bioconjugates like PROTACs, where controlled, step-wise conjugation is necessary. Its primary advantage lies in the Boc-protected amine, which offers an orthogonal handle for chemical modification. For general protein and antibody labeling, Biotin-PEG4-NHS ester remains a robust and efficient choice, while Biotin-PEG-Maleimide linkers are unparalleled for site-specific modifications targeting sulfhydryl groups. The selection of the optimal biotinylation reagent should be guided by the specific experimental goals, the nature of the target molecule, and the desired characteristics of the final biotinylated product. The length of the PEG spacer is an additional parameter that can be tuned to optimize the performance of the conjugate in its intended application.
References
A Researcher's Guide to the Biocompatibility of Biotin-PEG2-NH-Boc Conjugates
For researchers and professionals in drug development, the choice of biotinylation reagent is critical, extending beyond mere conjugation efficiency to the fundamental requirement of biocompatibility. This guide provides a comparative analysis of Biotin-PEG2-NH-Boc, a common biotinylation reagent, and its alternatives. We will delve into the experimental data available for its core components, outline detailed protocols for assessing biocompatibility, and explore the cellular pathways that determine the fate of cells upon exposure to such exogenous molecules.
Understanding this compound
This compound is a molecule designed for the specific labeling of biomolecules. It consists of three key parts:
-
Biotin: A vitamin (B7) with an exceptionally high affinity for avidin and streptavidin, making it an excellent tag for detection and purification.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer arm that increases the solubility of the conjugate and reduces steric hindrance, allowing the biotin tag to be more accessible to avidin or streptavidin.
-
NH-Boc (Boc-protected amine): A primary amine group protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions to reveal a reactive amine, which can then be conjugated to a target molecule.
The biocompatibility of this conjugate is largely inferred from the known properties of its components. Both biotin and polyethylene glycol (PEG) are generally considered to be non-toxic and biocompatible. PEG, in particular, is widely used in FDA-approved pharmaceuticals to enhance drug solubility, stability, and circulation time, often referred to as "PEGylation."
Performance Comparison: Cytotoxicity Data
The cytotoxicity of PEG derivatives is known to be influenced by their molecular weight and the nature of their chemical end-groups. The following table summarizes findings from studies on various PEG oligomers, which can serve as a proxy for understanding the potential cytotoxicity of the PEG component of different biotinylation reagents.
| Compound/Derivative | Cell Line | IC50 (mg/mL) | Observation |
| Triethylene Glycol (TEG) | L929 | 12.4 | Higher cytotoxicity at lower molecular weight. |
| PEG-1000 | L929 | 22.5 | Moderate cytotoxicity. |
| PEG-4000 | L929 | 20.0 | Similar cytotoxicity to PEG-1000. |
| mPEGA-480 (acrylate) | HeLa | 0.2 | Acrylate end-group significantly increases cytotoxicity. |
| mPEGA-480 (acrylate) | L929 | 0.1 | High cytotoxicity observed. |
This data is compiled from multiple sources to illustrate general principles and may not be directly comparable due to variations in experimental conditions.
In a study involving a MTB/PEG-biotin complex, the conjugate was found to be less harmful to THP-1 cell viability compared to the unconjugated magnetotactic bacteria (MTB), suggesting that the biotin-PEG moiety can improve the biocompatibility of a larger construct.
Comparison with Alternative Biotinylation Reagents
The choice of biotinylation reagent can be tailored to the specific application, with several alternatives to this compound available.
| Reagent Class | Key Features | Advantages | Potential Biocompatibility Considerations |
| Biotin-PEGn-X | Variable length PEG spacer (n=2, 4, 6, etc.) | Longer PEG chains can further improve solubility and reduce immunogenicity. | Generally considered biocompatible; very high molecular weight PEGs may have different pharmacokinetic profiles. |
| Cleavable Biotin Reagents | Contain a cleavable spacer arm (e.g., disulfide bond) | Allows for the release of the biotinylated molecule from streptavidin/avidin, which is useful for purification. | The cleavage products should be assessed for any potential cytotoxicity. |
| Photoreactive Biotin Reagents | Contain a photoactivatable group (e.g., aryl azide) | Can label molecules that lack specific reactive groups. | Can be less specific and may lead to off-target labeling. The reagents themselves may have inherent toxicity. |
| Click Chemistry Reagents | Utilize bio-orthogonal reactions (e.g., azide-alkyne) | Highly specific and efficient, with minimal off-target reactions. Ideal for complex biological systems. | The reagents and copper catalyst (if used) need to be assessed for cytotoxicity. |
Experimental Protocols for Biocompatibility Assessment
To empirically determine the biocompatibility of this compound or any other conjugate, standardized in vitro cytotoxicity assays are essential. Below are detailed protocols for two of the most common assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is measured spectrophotometrically.
Materials:
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include untreated cells as a positive control and medium-only wells as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the blank wells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Principle: LDH is a stable enzyme that is rapidly released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and is quantified by measuring the absorbance.
Materials:
-
Cell culture medium
-
96-well plates
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the untreated control, include a maximum LDH release control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls, after correcting for background absorbance.
Visualization of Methodologies and Pathways
To better illustrate the processes involved in biocompatibility testing, the following diagrams have been generated.
Caption: Experimental workflow for in vitro biocompatibility testing.
When a compound exhibits cytotoxicity, it often triggers programmed cell death pathways, such as apoptosis. Understanding these pathways is crucial for interpreting biocompatibility data.
Caption: Simplified intrinsic apoptosis signaling pathway.
A Comparative Guide to Biotin-PEG2-NH-Boc for Live Cell Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of live cell imaging, the precise and efficient labeling of target molecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. This guide provides a comprehensive comparison of Biotin-PEG2-NH-Boc with other common biotinylation reagents used in live cell imaging, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chemical biotinylation reagent featuring a biotin moiety linked to a Boc-protected amine via a two-unit polyethylene glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled conjugation to target molecules, typically through the deprotection of the amine for subsequent reaction with an activated carboxyl group on the target. The short PEG2 linker is intended to provide a degree of hydrophilicity and spatial separation between the biotin and the labeled molecule.
Performance Comparison of Biotinylation Reagents in Live Cell Imaging
The choice of biotinylation reagent significantly impacts the outcome of live cell imaging experiments. Key performance indicators include labeling efficiency, specificity, cell permeability, potential cytotoxicity, and the signal-to-noise ratio of the final image. Here, we compare this compound with prevalent alternative methods.
Table 1: Quantitative Comparison of Biotinylation Reagents for Live Cell Imaging
| Feature | This compound (Chemical) | Sulfo-NHS-LC-Biotin (Chemical) | Enzymatic (BirA) | Click Chemistry (e.g., Biotin-PEG4-MeTz) |
| Targeting | Primary amines (e.g., lysine residues) | Primary amines on the cell surface | Specific peptide tag (e.g., AviTag) | Bioorthogonal handle (e.g., azide, alkyne) |
| Specificity | Moderate to Low (targets available amines) | High for cell surface proteins (membrane impermeable) | High (enzyme-substrate specific) | Very High (bioorthogonal reaction) |
| Cell Permeability | Potentially permeable (small molecule) | Low (hydrophilic sulfo-group) | Reagent (biotin) is permeable; enzyme can be targeted | Reagents are generally cell-permeable |
| Cytotoxicity | Potentially low, but concentration-dependent | Generally low for short incubations | Low (biologically compatible) | Very Low (bioorthogonal) |
| Labeling Efficiency | Variable, dependent on target accessibility | High for surface proteins | High, dependent on enzyme expression/activity | High, with fast kinetics |
| Signal-to-Noise Ratio | Can be affected by non-specific binding | Good for surface labeling | Excellent, low background | Excellent, very low background |
| Steric Hindrance | High risk due to short PEG2 linker [1] | Moderate, longer linker helps | Low, enzymatic labeling is precise | Low, dependent on linker length |
Key Performance Insights for this compound:
A significant consideration for this compound is the length of its PEG2 spacer. Studies have shown that short linkers can lead to steric hindrance, potentially impeding the binding of the bulky streptavidin tetramer to the biotin moiety.[1] This can result in a reduced signal and lower purification efficiency compared to reagents with longer PEG chains (e.g., PEG4 or longer). The flexibility and length of the PEG spacer play a crucial role in minimizing steric hindrance and allowing for efficient streptavidin binding.[2][3][4]
Alternative Approaches to Live Cell Biotinylation
NHS-Ester Biotinylation Reagents (e.g., Sulfo-NHS-LC-Biotin)
These reagents react with primary amines on proteins. The "Sulfo-" variants are water-soluble and generally membrane-impermeable, making them ideal for specifically labeling cell surface proteins.
Enzymatic Biotinylation (e.g., BirA Ligase)
This method offers high specificity by utilizing the bacterial biotin ligase, BirA, to biotinylate a specific 15-amino acid acceptor peptide (AviTag) that can be genetically fused to the protein of interest. This approach allows for precise labeling of specific proteins.
Bioorthogonal Click Chemistry
Click chemistry involves the reaction of two mutually inert chemical groups (e.g., an azide and an alkyne). This method provides exceptional specificity and is well-suited for live cell applications due to its biocompatibility and fast reaction kinetics.
Experimental Protocols
General Workflow for Live Cell Biotinylation and Imaging
The following diagram illustrates a generalized workflow for labeling and imaging live cells using a biotinylated probe.
Caption: General workflow for live cell imaging using biotinylation.
Protocol 1: Cell Surface Protein Labeling using a Biotin-PEG-NHS Ester
This protocol is adapted for a generic amine-reactive biotinylation reagent and can be a starting point for using a deprotected and activated form of this compound.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin or activated this compound) dissolved in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (PBS + 100 mM glycine)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Live cell imaging medium
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove amine-containing culture media.
-
Prepare a fresh solution of the biotinylation reagent in PBS (pH 8.0) at the desired concentration (typically 0.1-1 mg/mL).
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C to minimize endocytosis.
-
Wash the cells three times with quenching buffer to stop the reaction and remove excess reagent.
-
Wash the cells once with PBS.
-
Incubate the cells with fluorescently-labeled streptavidin (typically 1-5 µg/mL in imaging medium) for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with imaging medium.
-
Proceed with live cell imaging.
Protocol 2: Live Cell Labeling via Click Chemistry
This protocol outlines the steps for labeling cells that have been metabolically engineered to express an azide or alkyne handle, followed by reaction with a biotinylated click chemistry probe.
Materials:
-
Live cells expressing an azide or alkyne-modified biomolecule
-
Biotinylated click chemistry reagent (e.g., DBCO-PEG-Biotin for azide-labeled cells)
-
Cell culture medium
-
PBS
-
Fluorescently-labeled streptavidin
Procedure:
-
Culture cells expressing the bioorthogonal handle.
-
Incubate the cells with the biotinylated click chemistry reagent (e.g., 10-50 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells three times with culture medium or PBS to remove the excess reagent.
-
Incubate with fluorescently-labeled streptavidin as described in Protocol 1.
-
Wash the cells and proceed with imaging.
Signaling Pathways and Logical Relationships
The choice of biotinylation strategy is often dictated by the biological question and the specific signaling pathway being investigated. For instance, studying receptor internalization requires a method that can distinguish between surface and internalized proteins over time.
Caption: Decision tree for selecting a biotinylation method.
Conclusion
This compound can be a tool for biotinylation in various biochemical applications. However, for live cell imaging, its utility may be limited by the short PEG2 linker, which can cause steric hindrance and reduce the efficiency of streptavidin binding. For applications requiring high sensitivity and specificity in a live cell context, researchers should consider alternatives such as biotinylation reagents with longer PEG linkers, enzymatic labeling with BirA, or bioorthogonal click chemistry approaches. The choice of methodology should be guided by the specific experimental goals, the nature of the target molecule, and the desired level of precision.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
